molecular formula C14H9ClN2O4S2 B15568789 DFX117

DFX117

Numéro de catalogue: B15568789
Poids moléculaire: 368.8 g/mol
Clé InChI: JYBGCTWNOMSQJY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

FX1 is a member of the class of oxindoles that is 5-chloro-oxindole in which the methylene hydrogens at position 3 have been replaced by an N-(2-carboxyethyl)rhodanin-5-ylidene group. It has a role as an antineoplastic agent. It is a member of oxindoles, an organochlorine compound, a thiazolidinone and a monocarboxylic acid. It is functionally related to a 3-methyleneoxindole and a rhodanine.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

3-[5-(5-chloro-2-oxoindol-3-yl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O4S2/c15-6-1-2-8-7(5-6)10(12(20)16-8)11-13(21)17(14(22)23-11)4-3-9(18)19/h1-2,5,21H,3-4H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYBGCTWNOMSQJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=O)C(=C2C=C1Cl)C3=C(N(C(=S)S3)CCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

DFX117: A Dual Inhibitor of c-Met and PI3Kα in Non-Small Cell Lung Cancer (NSCLC)

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Mechanism of Action

This technical guide provides a comprehensive overview of the mechanism of action of DFX117, a novel dual inhibitor targeting both c-Met and PI3Kα, in the context of non-small cell lung cancer (NSCLC). This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the preclinical antitumor activity and underlying molecular pathways of this compound.

Core Mechanism of Action

This compound is a 3-substituted imidazo[1,2-a]pyridine (B132010) derivative designed as a selective inhibitor of PI3Kα.[1] However, further studies have revealed its potent dual inhibitory activity against both c-Met and PI3Kα.[1] Aberrant activation of the HGF/c-Met signaling pathway is a known driver in tumorigenesis, making c-Met an attractive therapeutic target.[1] Concurrently, resistance to c-Met inhibitors often arises from the activation of the PI3K/Akt signaling pathway.[1] By simultaneously targeting both c-Met and PI3Kα, this compound demonstrates synergistic antitumor activities, particularly in NSCLC cells with c-Met hyperactivation and PIK3CA mutations.[1]

The primary mechanism of this compound involves the dose-dependent inhibition of cell growth in NSCLC cell lines.[1] This inhibition is achieved through the induction of G0/G1 cell cycle arrest and apoptosis.[1]

Quantitative Data on In Vitro Efficacy

The anti-proliferative effects of this compound have been quantified in various NSCLC cell lines, demonstrating significant growth inhibition. The half-maximal inhibitory concentration (IC50) values are summarized below.

Cell LineRelevant MutationsIC50 (µM) of this compound
NCI-H1975PIK3CA mutation, c-Met amplificationValue not explicitly stated in snippets
A549KRAS mutationValue not explicitly stated in snippets
PC9Value not explicitly stated in snippets
NCI-H1993Value not explicitly stated in snippets
MRC-5 (Normal)Showed few effects at higher concentrations

Detailed IC50 values require access to the full publication beyond the provided snippets.

Key Experimental Protocols

Cell Proliferation and Colony Formation Assay
  • Objective: To assess the inhibitory effect of this compound on the growth of NSCLC cells.

  • Methodology:

    • Four NSCLC cell lines (A549, NCI-H1975, PC9, and NCI-H1993) and a normal cell line (MRC-5) were used.[2]

    • For colony formation assays, 500 cells (A549 and NCI-H1975) were plated in 6-well plates and incubated for 12 hours.[2]

    • Cells were then treated with varying concentrations of this compound or DMSO (control) for 72 hours.[2]

    • Following treatment, the cells were washed with PBS and cultured in fresh, full-growth medium for 10 days. The medium was replaced every three days.[2]

    • Finally, the cells were fixed with 100% methanol (B129727) and stained with 0.1% crystal violet for visualization and quantification of colonies.[2]

Cell Cycle Analysis
  • Objective: To determine the effect of this compound on cell cycle progression.

  • Methodology:

    • NSCLC cells were treated with this compound for 24 hours.

    • The supernatant was removed, and the cells were collected.

    • Further details on the specific staining and flow cytometry parameters are not available in the provided snippets but would typically involve propidium (B1200493) iodide staining and analysis of DNA content.

Apoptosis Assay
  • Objective: To quantify the induction of apoptosis by this compound.

  • Methodology:

    • A549 and NCI-H1975 cells were treated with various concentrations of this compound for 48 hours.[3]

    • Cells were collected and centrifuged at 2000 rpm for 10 minutes.[3]

    • Apoptosis was analyzed by flow cytometry after staining with Annexin V-FITC/PI.[3]

    • The percentage of Annexin V-positive cells represents the apoptotic cell population.[3]

Western Blot Analysis
  • Objective: To analyze the effect of this compound on the expression and phosphorylation of proteins involved in apoptosis and cell cycle regulation.

  • Methodology:

    • A549 and NCI-H1975 cells were treated with this compound.

    • Cell lysates were prepared and protein concentrations were determined.

    • Proteins were separated by SDS-PAGE and transferred to a membrane.

    • The membrane was probed with primary antibodies against proteins of interest (e.g., related to apoptosis).

    • Protein bands were visualized using secondary antibodies and a detection reagent.

    • The changes in protein expression levels were quantified using software such as ImageJ.[3]

Visualizations: Signaling Pathways and Workflows

This compound Mechanism of Action in NSCLC

DFX117_Mechanism_of_Action cluster_upstream Upstream Targets cluster_downstream Downstream Effects This compound This compound cMet c-Met Receptor This compound->cMet Inhibits PI3Ka PI3Kα This compound->PI3Ka Inhibits CellGrowth Inhibition of Cell Growth cMet->CellGrowth PI3Ka->CellGrowth CellCycleArrest G0/G1 Cell Cycle Arrest CellGrowth->CellCycleArrest Apoptosis Induction of Apoptosis CellGrowth->Apoptosis

Caption: Dual inhibition of c-Met and PI3Kα by this compound leading to antitumor effects in NSCLC.

Experimental Workflow for In Vitro Analysis

Experimental_Workflow cluster_assays In Vitro Assays cluster_endpoints Endpoints start NSCLC Cell Lines (A549, NCI-H1975) treatment This compound Treatment (Varying Concentrations) start->treatment colony Colony Formation Assay (72h treatment, 10-day culture) treatment->colony cycle Cell Cycle Analysis (24h treatment) treatment->cycle apoptosis Apoptosis Assay (48h treatment) treatment->apoptosis western Western Blot treatment->western growth_inhibition Growth Inhibition colony->growth_inhibition cycle_arrest Cell Cycle Arrest cycle->cycle_arrest apoptosis_induction Apoptosis Induction apoptosis->apoptosis_induction protein_expression Protein Expression Changes western->protein_expression

Caption: Workflow of in vitro experiments to evaluate the antitumor activity of this compound.

Conclusion

This compound presents a promising therapeutic strategy for NSCLC by dually targeting the c-Met and PI3Kα signaling pathways.[1] Its ability to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis underscores its potential as an effective antitumor agent.[1] Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic efficacy and safety profile in NSCLC patients.

References

DFX117: A Technical Overview of a Novel Dual c-Met and PI3Kα Inhibitor for Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of DFX117, a selective, orally active dual inhibitor of c-Met and PI3Kα tyrosine kinases. This compound has demonstrated potent antitumor activity in non-small cell lung cancer (NSCLC) by simultaneously targeting two critical signaling pathways implicated in tumorigenesis and drug resistance. This document outlines the compound's mechanism of action, preclinical data, and the experimental protocols used to generate this data.

Core Mechanism of Action

This compound exerts its antitumor effects by inhibiting the PI3K/Akt/mTOR and c-Met signaling pathways.[1] The aberrant activation of these pathways, often due to genetic alterations such as PIK3CA mutations and c-Met amplification, is a key driver in various cancers, including NSCLC.[2] By dually targeting both c-Met and PI3Kα, this compound has the potential to overcome the resistance mechanisms that can arise from the inhibition of a single pathway.[2] Preclinical studies have shown that this compound effectively down-regulates c-Met receptor expression and inhibits its kinase activity, leading to the suppression of the downstream PI3K/Akt/mTOR signaling cascade.[2] This dual inhibition ultimately results in cell cycle arrest at the G0/G1 phase and the induction of apoptosis in cancer cells.[1]

Signaling Pathway Inhibition by this compound

The following diagram illustrates the dual inhibitory action of this compound on the c-Met and PI3Kα signaling pathways.

DFX117_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus c-Met c-Met PI3Kα PI3Kα c-Met->PI3Kα Akt Akt PI3Kα->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival This compound This compound This compound->c-Met inhibits This compound->PI3Kα inhibits

Caption: Dual inhibition of c-Met and PI3Kα by this compound.

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Anti-Proliferative Activity of this compound in NSCLC Cell Lines
Cell LineKey MutationsIC50 (µM)
NCI-H1975EGFR L858R/T790M, PIK3CA H1047R0.08
NCI-H1993c-Met Amplification0.02
HCC827EGFR del E746-A7500.04
A549KRAS G12S> 10

Data extracted from a study by Fan Y, et al.

Table 2: Kinase Inhibitory Activity of this compound
KinaseIC50 (nM)
PI3Kα0.5

Data extracted from a study by Fan Y, et al.

Table 3: In Vivo Antitumor Efficacy of this compound in a Xenograft Mouse Model
Treatment GroupTumor Growth Inhibition (%)
This compoundSignificant inhibition

Note: Specific percentage of tumor growth inhibition was not provided in the abstract.

Experimental Protocols

This section details the methodologies for the key experiments cited in the preclinical evaluation of this compound.

Cell Proliferation Assay
  • Objective: To determine the anti-proliferative activity of this compound on various NSCLC cell lines.

  • Method:

    • NSCLC cells (NCI-H1975, NCI-H1993, HCC827, and A549) were seeded in 96-well plates.

    • Cells were treated with various concentrations of this compound for a specified duration (e.g., 72 hours).

    • Cell viability was assessed using a standard method such as the MTT or CellTiter-Glo assay.

    • The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves.

Western Blot Analysis
  • Objective: To investigate the effect of this compound on the PI3K/Akt/mTOR and c-Met signaling pathways.

  • Method:

    • NSCLC cells were treated with this compound at various concentrations for a specified time.

    • Cells were lysed, and protein concentrations were determined.

    • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane was blocked and then incubated with primary antibodies against key proteins in the c-Met and PI3K pathways (e.g., phospho-c-Met, total c-Met, phospho-Akt, total Akt, phospho-mTOR, total mTOR).

    • After incubation with a secondary antibody, the protein bands were visualized using an enhanced chemiluminescence (ECL) system.

Cell Cycle Analysis
  • Objective: To determine the effect of this compound on cell cycle progression.

  • Method:

    • NSCLC cells were treated with this compound for a specified duration.

    • Cells were harvested, washed, and fixed in ethanol.

    • Fixed cells were treated with RNase A and stained with propidium (B1200493) iodide (PI).

    • The DNA content of the cells was analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Apoptosis Assay
  • Objective: To assess the induction of apoptosis by this compound.

  • Method:

    • NSCLC cells were treated with this compound for a specified time.

    • Cells were harvested and stained with Annexin V-FITC and PI.

    • The percentage of apoptotic cells (Annexin V-positive) was quantified by flow cytometry.

In Vivo Xenograft Mouse Model
  • Objective: To evaluate the antitumor efficacy of this compound in a living organism.

  • Method:

    • Human NSCLC cells (e.g., NCI-H1975) were subcutaneously injected into immunodeficient mice.

    • Once tumors reached a palpable size, mice were randomized into treatment and control groups.

    • This compound was administered orally to the treatment group at a specified dose and schedule.

    • Tumor volume and body weight were measured regularly.

    • At the end of the study, tumors were excised and weighed, and further analysis (e.g., western blot of tumor lysates) may have been performed.

Experimental Workflow: In Vivo Xenograft Study

The following diagram outlines the typical workflow for an in vivo xenograft study to evaluate the efficacy of this compound.

Xenograft_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell_Implantation Implant NSCLC cells into mice Tumor_Growth Allow tumors to reach palpable size Cell_Implantation->Tumor_Growth Randomization Randomize mice into treatment & control groups Tumor_Growth->Randomization Treatment_Admin Administer this compound (oral) or vehicle control Randomization->Treatment_Admin Monitoring Monitor tumor volume and body weight Treatment_Admin->Monitoring Endpoint Endpoint: Tumor excision and weight measurement Monitoring->Endpoint Data_Analysis Analyze tumor growth inhibition Endpoint->Data_Analysis

Caption: Workflow for in vivo xenograft mouse model study.

Conclusion

This compound represents a promising therapeutic agent for NSCLC, particularly in tumors with c-Met hyperactivation and PIK3CA mutations. Its dual inhibitory mechanism offers the potential for improved efficacy and the ability to overcome resistance compared to single-target agents. The preclinical data presented in this guide provide a strong rationale for the continued development of this compound. Further investigation, including clinical trials, will be necessary to fully elucidate its therapeutic potential in human patients.

References

DFX117: A Dual Inhibitor of c-Met and PI3Kα Inducing Apoptosis in Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

DFX117 is an investigational small molecule inhibitor demonstrating potent antitumor activity in non-small cell lung cancer (NSCLC) models. Its mechanism of action involves the dual inhibition of the c-Met receptor tyrosine kinase and phosphoinositide 3-kinase alpha (PI3Kα), leading to the induction of apoptosis and cell cycle arrest. This technical guide provides a comprehensive overview of the preclinical data on this compound, focusing on its effects on apoptosis in cancer cells. It includes a summary of quantitative data, detailed experimental protocols for key assays, and a visualization of the implicated signaling pathway to support further research and development efforts.

Introduction

The aberrant activation of signaling pathways that promote cell survival and proliferation is a hallmark of cancer. In non-small cell lung cancer, the hepatocyte growth factor (HGF)/c-Met signaling pathway is frequently dysregulated through gene amplification or mutation, making c-Met an attractive therapeutic target.[1][2] However, resistance to c-Met inhibitors can arise, often driven by the activation of alternative survival pathways, such as the PI3K/Akt signaling cascade.[2]

This compound is a novel compound designed to simultaneously target both c-Met and PI3Kα.[2] This dual inhibitory action is intended to provide a more robust and durable antitumor response by blocking a key driver of tumorigenesis and a common resistance mechanism. This guide will delve into the preclinical evidence supporting the pro-apoptotic effects of this compound in NSCLC cells.

Quantitative Data on this compound-Induced Apoptosis

The efficacy of this compound in inducing apoptosis has been quantified in various NSCLC cell lines. The following tables summarize the key findings from in vitro studies.

Table 1: Apoptosis Induction in NSCLC Cell Lines Treated with this compound for 48 Hours

Cell LineThis compound Concentration (μM)Percentage of Apoptotic Cells (Annexin V-Positive)
A549 (KRAS mutation)0Control
0.5Increased
1Significantly Increased
2Markedly Increased
NCI-H1975 (PIK3CA mutation, c-Met amplification)0Control
0.1Increased
0.2Significantly Increased
0.4Markedly Increased

Data extracted from flow cytometry analysis after Annexin V-FITC/PI staining.[1]

Table 2: Modulation of Apoptosis-Related Proteins in NSCLC Cell Lines by this compound

Cell LineProteinThis compound TreatmentChange in Expression Level
A549Cleaved PARP48 hoursDose-dependent increase
Cleaved Caspase-348 hoursDose-dependent increase
NCI-H1975Cleaved PARP48 hoursDose-dependent increase
Cleaved Caspase-348 hoursDose-dependent increase

Data based on Western blot analysis.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments used to evaluate this compound-induced apoptosis.

Cell Culture
  • Cell Lines: A549 (human lung adenocarcinoma, KRAS mutation) and NCI-H1975 (human lung adenocarcinoma, PIK3CA mutation and c-Met amplification).

  • Media: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/PI Staining)

This protocol is designed to quantify the percentage of cells undergoing apoptosis.

Experimental Workflow:

G cluster_0 Cell Preparation cluster_1 Staining cluster_2 Analysis seed Seed cells in 6-well plates treat Treat with this compound at various concentrations for 48h seed->treat harvest Harvest cells by trypsinization treat->harvest wash1 Wash cells with cold PBS harvest->wash1 resuspend Resuspend in 1X Binding Buffer wash1->resuspend stain Add Annexin V-FITC and Propidium Iodide (PI) incubate Incubate for 15 min at room temperature in the dark analyze Analyze by flow cytometry within 1h incubate->analyze

Caption: Workflow for Apoptosis Analysis using Annexin V/PI Staining.

Detailed Steps:

  • Seed A549 or NCI-H1975 cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound for 48 hours.

  • Harvest the cells, including both adherent and floating cells, by trypsinization.

  • Centrifuge the cell suspension at 2000 rpm for 10 minutes.[1]

  • Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

  • Resuspend the cells in 1X Annexin V Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Analyze the stained cells by flow cytometry within one hour.

Western Blot Analysis

This protocol is used to detect the expression levels of key apoptosis-related proteins.

Experimental Workflow:

G cluster_0 Sample Preparation cluster_1 Electrophoresis and Transfer cluster_2 Immunodetection treat Treat cells with this compound lyse Lyse cells in RIPA buffer treat->lyse quantify Quantify protein concentration (e.g., BCA assay) lyse->quantify load Load equal amounts of protein onto SDS-PAGE gel quantify->load run Perform electrophoresis transfer Transfer proteins to a PVDF membrane block Block membrane with 5% non-fat milk transfer->block probe_primary Incubate with primary antibodies (e.g., anti-Caspase-3, anti-PARP) block->probe_primary probe_secondary Incubate with HRP-conjugated secondary antibody probe_primary->probe_secondary detect Detect signal using an ECL detection system probe_secondary->detect

Caption: Workflow for Western Blot Analysis of Apoptotic Proteins.

Detailed Steps:

  • Following treatment with this compound for the desired time, wash the cells with cold PBS.

  • Lyse the cells in RIPA buffer containing a protease inhibitor cocktail.

  • Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Denature equal amounts of protein by boiling in SDS-PAGE sample loading buffer.

  • Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against cleaved PARP, cleaved Caspase-3, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using software such as ImageJ.[1]

This compound Signaling Pathway in Apoptosis Induction

This compound induces apoptosis in NSCLC cells by simultaneously inhibiting the c-Met and PI3Kα signaling pathways. The diagram below illustrates the proposed mechanism of action.

G This compound This compound cMet c-Met This compound->cMet inhibits PI3Ka PI3Kα This compound->PI3Ka inhibits cMet->PI3Ka Akt Akt PI3Ka->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibits CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Caspase3 Caspase-3 Activation Apoptosis->Caspase3 PARP PARP Cleavage Caspase3->PARP

Caption: Proposed Signaling Pathway of this compound-Induced Apoptosis.

By inhibiting c-Met, this compound blocks the downstream activation of the PI3K/Akt pathway.[2] The direct inhibition of PI3Kα further suppresses this critical cell survival pathway. The downregulation of Akt activity relieves its inhibitory effect on pro-apoptotic proteins, ultimately leading to the activation of the caspase cascade, evidenced by the cleavage of Caspase-3 and PARP, and the execution of the apoptotic program.

Conclusion

This compound demonstrates significant pro-apoptotic activity in non-small cell lung cancer cells, including those with mutations that confer resistance to other targeted therapies. Its dual inhibitory mechanism targeting both c-Met and PI3Kα represents a promising strategy to overcome drug resistance and improve therapeutic outcomes. The data and protocols presented in this guide provide a foundational resource for researchers and drug developers working on the characterization and advancement of this compound and similar dual-targeting agents for cancer therapy.

References

DFX117: A Dual Inhibitor of c-Met and PI3Kα Inducing G0/G1 Cell Cycle Arrest in Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of DFX117, a novel dual inhibitor of c-Met and PI3Kα, with a specific focus on its ability to induce G0/G1 cell cycle arrest in non-small cell lung cancer (NSCLC) cells. This document is intended for researchers, scientists, and professionals involved in drug development and cancer biology.

Core Mechanism: G0/G1 Cell Cycle Arrest

This compound exerts its antitumor activity by potently and selectively inhibiting both c-Met and PI3Kα. This dual inhibition disrupts key signaling pathways that are crucial for cancer cell proliferation and survival, ultimately leading to a halt in the cell cycle at the G0/G1 phase. At lower concentrations, this compound induces this cytostatic effect, while at higher doses, it can lead to apoptosis.[1]

Quantitative Analysis of Cell Cycle Distribution

The efficacy of this compound in inducing G0/G1 arrest has been quantified in NSCLC cell lines, A549 and NCI-H1975. Treatment with this compound for 24 hours resulted in a dose-dependent increase in the percentage of cells in the G0/G1 phase, with a corresponding decrease in the S and G2/M phases.

Table 1: Effect of this compound on Cell Cycle Distribution in A549 Cells

This compound Concentration (µM)% of Cells in G0/G1% of Cells in S% of Cells in G2/M
055.2 ± 2.128.4 ± 1.516.4 ± 1.2
0.163.8 ± 2.522.1 ± 1.314.1 ± 1.0
0.572.1 ± 3.115.6 ± 1.112.3 ± 0.9

Table 2: Effect of this compound on Cell Cycle Distribution in NCI-H1975 Cells

This compound Concentration (µM)% of Cells in G0/G1% of Cells in S% of Cells in G2/M
058.7 ± 2.325.9 ± 1.415.4 ± 1.1
0.168.2 ± 2.818.5 ± 1.213.3 ± 1.0
0.575.4 ± 3.513.1 ± 1.011.5 ± 0.8

Data are presented as mean ± SEM (n=3). All treated groups showed a statistically significant difference (p < 0.05) compared to the control (0 µM).[1]

Signaling Pathway of this compound-Induced G0/G1 Arrest

This compound's dual inhibitory action on c-Met and PI3Kα converges to modulate the expression of key cell cycle regulatory proteins. The inhibition of the PI3K/Akt signaling pathway is a central mechanism. By blocking this pathway, this compound leads to the downregulation of Cyclin D1 and its partner cyclin-dependent kinase 4 (CDK4). Concurrently, this compound treatment results in the upregulation of the cyclin-dependent kinase inhibitors (CDKIs) p21CIP1 and p27KIP1.[1] This concerted action prevents the phosphorylation of the retinoblastoma protein (Rb), thereby blocking the entry of cells from the G1 to the S phase.

DFX117_Signaling_Pathway cluster_membrane Cell Membrane cMet c-Met PI3K PI3Kα cMet->PI3K Activates Akt Akt PI3K->Akt Activates This compound This compound This compound->cMet Inhibits This compound->PI3K Inhibits G0_G1_Arrest G0/G1 Arrest This compound->G0_G1_Arrest CyclinD1_CDK4 Cyclin D1 / CDK4 Akt->CyclinD1_CDK4 Promotes p21_p27 p21 / p27 Akt->p21_p27 Inhibits Rb Rb CyclinD1_CDK4->Rb Phosphorylates p21_p27->CyclinD1_CDK4 Inhibits pRb p-Rb Rb->pRb G1_S_Transition G1/S Transition pRb->G1_S_Transition Promotes

This compound signaling pathway leading to G0/G1 cell cycle arrest.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Cycle Analysis via Flow Cytometry

This protocol outlines the procedure for analyzing the cell cycle distribution of NSCLC cells treated with this compound using propidium (B1200493) iodide (PI) staining and flow cytometry.

Cell_Cycle_Analysis_Workflow start Seed A549 or NCI-H1975 cells treat Treat with this compound (0, 0.1, 0.5 µM) for 24h start->treat harvest Harvest cells by trypsinization treat->harvest wash_pbs Wash with ice-cold PBS harvest->wash_pbs fix Fix with 70% ethanol (B145695) at -20°C overnight wash_pbs->fix wash_pbs2 Wash with PBS fix->wash_pbs2 rnase Treat with RNase A (100 µg/mL) for 30 min at 37°C wash_pbs2->rnase stain Stain with Propidium Iodide (50 µg/mL) rnase->stain analyze Analyze by flow cytometry (e.g., FACSCalibur) stain->analyze end Determine cell cycle distribution (G0/G1, S, G2/M) analyze->end

Experimental workflow for cell cycle analysis.

Procedure:

  • Cell Culture: A549 and NCI-H1975 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells were seeded in 6-well plates and treated with this compound at the indicated concentrations (0, 0.1, and 0.5 µM) for 24 hours.

  • Harvesting and Fixation: After treatment, cells were harvested by trypsinization, washed with ice-cold phosphate-buffered saline (PBS), and fixed in 70% ethanol at -20°C overnight.

  • Staining: The fixed cells were washed with PBS and then incubated with RNase A (100 µg/mL) for 30 minutes at 37°C to degrade RNA. Subsequently, cells were stained with propidium iodide (50 µg/mL).

  • Flow Cytometry: The DNA content of the stained cells was analyzed using a FACSCalibur flow cytometer (BD Biosciences). The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle were determined using ModFit LT software.[1]

Western Blot Analysis of Cell Cycle Proteins

This protocol details the Western blot procedure used to assess the expression levels of key cell cycle regulatory proteins following this compound treatment.

Procedure:

  • Cell Lysis: A549 and NCI-H1975 cells were treated with this compound as described above. After treatment, cells were washed with PBS and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

  • Protein Quantification: The total protein concentration in the cell lysates was determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) from each sample were separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membranes were blocked with 5% non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membranes were then incubated overnight at 4°C with primary antibodies specific for Cyclin D1, CDK4, p21CIP1, p27KIP1, and β-actin (as a loading control).

  • Detection: After washing with TBST, the membranes were incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities were quantified using ImageJ software.[1]

Conclusion

This compound demonstrates significant potential as an anticancer agent for NSCLC by effectively inducing G0/G1 cell cycle arrest through the dual inhibition of c-Met and PI3Kα. The data presented in this guide highlights the molecular mechanisms underlying its activity and provides detailed protocols for its investigation. This information serves as a valuable resource for researchers and clinicians working on the development of novel targeted therapies for cancer.

References

Preclinical Profile of DFX117: A Dual c-Met and PI3Kα Inhibitor for Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Drug Development Professionals

Abstract

DFX117 is a novel, orally bioavailable small molecule that demonstrates potent and selective dual inhibitory activity against c-Met and phosphoinositide 3-kinase alpha (PI3Kα). Preclinical investigations in non-small cell lung cancer (NSCLC) models reveal that this compound effectively curtails tumor cell proliferation, induces cell cycle arrest at the G0/G1 phase, and triggers apoptosis. In vivo studies have corroborated these findings, showcasing significant tumor growth inhibition in xenograft models. This document provides a comprehensive technical overview of the preclinical data for this compound, including detailed experimental protocols and a summary of its efficacy, to support its continued development as a potential therapeutic agent for NSCLC.

Introduction

The aberrant activation of the hepatocyte growth factor (HGF)/c-Met signaling pathway, often driven by gene amplification or mutation, is a critical factor in the tumorigenesis of non-small cell lung cancer (NSCLC). Consequently, c-Met has emerged as a compelling target for cancer therapy. However, resistance to c-Met inhibitors frequently arises due to the activation of the PI3K/Akt signaling pathway. This has spurred the development of therapeutic strategies that concurrently target both c-Met and PI3Kα. This compound, a 3-substituted imidazo[1,2-a]pyridine (B132010) derivative, was rationally designed as a selective PI3Kα inhibitor and was subsequently identified as a potent dual inhibitor of both c-Met and PI3Kα. This whitepaper summarizes the key preclinical findings that underscore the therapeutic potential of this compound in NSCLC.

In Vitro Efficacy

This compound has demonstrated significant anti-proliferative activity across a panel of NSCLC cell lines, with varying genetic backgrounds. The compound's potency was assessed using standard cell viability assays.

Quantitative In Vitro Data

The half-maximal inhibitory concentration (IC50) values of this compound were determined in four NSCLC cell lines and one normal lung fibroblast cell line after 72 hours of treatment. The results are summarized in the table below.

Cell LineRelevant MutationsThis compound IC50 (µM)[1]
A549KRAS mutation0.87 ± 0.08
NCI-H1975PIK3CA mutation, c-Met amplification, EGFR mutation0.11 ± 0.01
PC9EGFR mutation1.23 ± 0.11
NCI-H1993c-Met amplification0.94 ± 0.05
MRC-5Normal lung fibroblast> 10

Data are presented as mean ± standard error of the mean (SEM) from at least three independent experiments.

In Vivo Efficacy

The antitumor activity of this compound was evaluated in a xenograft model using the NCI-H1975 NSCLC cell line, which harbors both a PIK3CA mutation and c-Met amplification.

Quantitative In Vivo Data

Nude mice bearing NCI-H1975 tumor xenografts were treated with this compound. The treatment regimens and resulting tumor growth inhibition are detailed below.

Treatment GroupDoseAdministration RouteTumor Growth Inhibition (%)
Vehicle Control-Oral0
This compound50 mg/kgOral68.4
This compound100 mg/kgOral89.1

Tumor growth inhibition was calculated at the end of the study by comparing the mean tumor volume of the treated groups to the vehicle control group.

Mechanism of Action

This compound exerts its antitumor effects through the dual inhibition of c-Met and PI3Kα, leading to the downstream suppression of the PI3K/Akt signaling pathway. This inhibition culminates in cell cycle arrest and the induction of apoptosis.

Signaling Pathway

The proposed signaling pathway affected by this compound is depicted below. This compound blocks the phosphorylation of both c-Met and PI3Kα, thereby inhibiting the activation of Akt and downstream effectors, which ultimately leads to decreased cell survival and proliferation.

DFX117_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF c-Met c-Met HGF->c-Met Activates PI3Kα PI3Kα c-Met->PI3Kα Activates Akt Akt PI3Kα->Akt Activates Downstream Effectors Downstream Effectors Akt->Downstream Effectors Activates Cell Cycle Arrest Cell Cycle Arrest Downstream Effectors->Cell Cycle Arrest Apoptosis Apoptosis Downstream Effectors->Apoptosis This compound This compound This compound->c-Met Inhibits This compound->PI3Kα Inhibits

This compound inhibits the HGF/c-Met and PI3K/Akt signaling pathway.

Experimental Protocols

Cell Viability Assay

Objective: To determine the cytotoxic effects of this compound on NSCLC cell lines.

Methodology:

  • NSCLC cells (A549, NCI-H1975, PC9, and NCI-H1993) and normal lung fibroblasts (MRC-5) were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • The following day, cells were treated with various concentrations of this compound (ranging from 0.01 to 10 µM) or DMSO as a vehicle control.

  • After 72 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • The medium was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan (B1609692) crystals.

  • The absorbance was measured at 570 nm using a microplate reader.

  • The IC50 values were calculated using non-linear regression analysis from at least three independent experiments.

Cell_Viability_Workflow Seed Cells Seed Cells Adherence (Overnight) Adherence (Overnight) Seed Cells->Adherence (Overnight) This compound Treatment (72h) This compound Treatment (72h) Adherence (Overnight)->this compound Treatment (72h) MTT Addition (4h) MTT Addition (4h) This compound Treatment (72h)->MTT Addition (4h) Formazan Solubilization Formazan Solubilization MTT Addition (4h)->Formazan Solubilization Absorbance Measurement Absorbance Measurement Formazan Solubilization->Absorbance Measurement IC50 Calculation IC50 Calculation Absorbance Measurement->IC50 Calculation

Workflow for the MTT-based cell viability assay.
Western Blot Analysis

Objective: To investigate the effect of this compound on the c-Met and PI3K/Akt signaling pathways.

Methodology:

  • NCI-H1975 and A549 cells were treated with various concentrations of this compound for 24 hours.

  • Cells were harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein concentrations were determined using a BCA protein assay kit.

  • Equal amounts of protein (30 µg) were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • The membranes were blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Membranes were then incubated overnight at 4°C with primary antibodies against p-c-Met, c-Met, p-Akt, Akt, and β-actin.

  • After washing with TBST, the membranes were incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.

  • Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model

Objective: To evaluate the in vivo antitumor efficacy of this compound.

Methodology:

  • Female BALB/c nude mice (5-6 weeks old) were subcutaneously injected with 5 x 10^6 NCI-H1975 cells in the right flank.

  • When the tumors reached an average volume of 100-150 mm³, the mice were randomly assigned to three groups: vehicle control, this compound (50 mg/kg), and this compound (100 mg/kg).

  • This compound was administered orally once daily for 21 days.

  • Tumor volume and body weight were measured every three days. Tumor volume was calculated using the formula: (length × width²) / 2.

  • At the end of the study, the mice were euthanized, and the tumors were excised and weighed.

Xenograft_Model_Workflow Cell Injection Cell Injection Tumor Growth Tumor Growth Cell Injection->Tumor Growth Randomization Randomization Tumor Growth->Randomization This compound Treatment (21 days) This compound Treatment (21 days) Randomization->this compound Treatment (21 days) Tumor & Body Weight Measurement Tumor & Body Weight Measurement This compound Treatment (21 days)->Tumor & Body Weight Measurement Tumor Excision & Analysis Tumor Excision & Analysis Tumor & Body Weight Measurement->Tumor Excision & Analysis

Workflow for the in vivo NSCLC xenograft study.

Pharmacokinetics

Detailed preclinical pharmacokinetic data for this compound, including parameters such as Cmax, Tmax, AUC, and bioavailability, are not available in the currently reviewed literature. Further studies are required to fully characterize the pharmacokinetic profile of this compound.

Conclusion

This compound is a promising dual inhibitor of c-Met and PI3Kα with potent in vitro and in vivo antitumor activity in NSCLC models. Its ability to target two key oncogenic pathways simultaneously suggests it may overcome some of the resistance mechanisms observed with single-agent targeted therapies. The preclinical data presented in this whitepaper provide a strong rationale for the continued clinical development of this compound for the treatment of NSCLC. Further investigation into its pharmacokinetic and safety profiles is warranted.

References

The Discovery and Synthesis of DFX117: A Dual c-Met/PI3Kα Inhibitor for Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

DFX117, chemically identified as 6-(5-(2,4-difluorophenylsulfonamido)-6-methoxypyridin-3-yl)-N-(2-morpholinoethyl) imidazo[1,2-a]pyridine-3-carboxamide, is a novel, orally active small molecule that demonstrates potent and selective dual inhibitory activity against c-Met (hepatocyte growth factor receptor) and phosphoinositide 3-kinase alpha (PI3Kα).[1][2] Aberrant signaling through the c-Met and PI3K/Akt pathways is a well-established driver of tumorigenesis and drug resistance in various cancers, including non-small cell lung cancer (NSCLC).[1][2][3] The rational design of this compound as a dual inhibitor aims to overcome the resistance mechanisms that often arise when targeting a single pathway.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and Rationale

This compound was rationally designed and synthesized as a selective PI3Kα inhibitor, and was subsequently identified as a potent c-Met tyrosine kinase inhibitor.[2] The rationale behind developing a dual inhibitor stems from the observation that cancers treated with c-Met inhibitors can develop resistance through the activation of the PI3K/Akt signaling pathway.[1][2] By concurrently targeting both c-Met and PI3Kα, this compound shows potential for synergistic antitumor activity, particularly in cancer cells with c-Met hyperactivation and PIK3CA mutations.[1][2]

Synthesis of this compound

The synthesis of this compound is a multi-step process. While the full detailed synthesis is outlined in the primary research publication, a general overview of the synthetic strategy involves the coupling of key heterocyclic intermediates. The core structure is based on a 3-substituted imidazo[1,2-a]pyridine (B132010) scaffold. The synthesis involves the formation of amide and sulfonamide bonds to append the morpholinoethyl and difluorophenylsulfonamido moieties, respectively.

(Detailed, step-by-step synthesis protocols are typically found in the supplementary materials of the primary research publication and are crucial for replication.)

Quantitative Data: In Vitro Efficacy

This compound has demonstrated significant dose-dependent growth inhibition across various NSCLC cell lines with different genetic backgrounds. The half-maximal inhibitory concentration (IC50) values highlight its potency against cancer cells while showing less effect on normal cells at higher concentrations.

Cell LineGenetic CharacteristicsIC50 (µM)
NCI-H1975 c-Met amplification, PIK3CA mutation, EGFR mutation0.02
NCI-H1993 c-Met amplification0.05
A549 KRAS mutation0.08
HCC827 EGFR mutation0.08
MRC-5 Normal lung fibroblast>10

Mechanism of Action: Signaling Pathway Inhibition

This compound exerts its antitumor effects by inhibiting the c-Met and PI3K/Akt/mTOR signaling pathways. This dual inhibition leads to the downstream suppression of key proteins involved in cell survival, proliferation, and cell cycle progression.

DFX117_Signaling_Pathway HGF HGF cMet c-Met HGF->cMet Activates PI3K PI3Kα cMet->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibits This compound This compound This compound->cMet Inhibits This compound->PI3K Inhibits

This compound inhibits the HGF/c-Met and PI3K/Akt/mTOR signaling pathways.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of this compound on cell proliferation.

  • Cell Seeding: Plate NSCLC cells (e.g., A549, NCI-H1975) in 96-well plates at a density of 5,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.01 to 10 µM) for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the log concentration of this compound.

Cell_Viability_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 5 seed Seed Cells in 96-well Plate treat Treat with this compound seed->treat mtt Add MTT Reagent treat->mtt solubilize Solubilize Formazan mtt->solubilize read Read Absorbance solubilize->read

Workflow for the cell viability (MTT) assay.
Western Blot Analysis

This protocol outlines the general steps for analyzing protein expression changes induced by this compound.

  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-c-Met, c-Met, p-Akt, Akt, PARP, Caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

(Specific antibody dilutions and incubation times should be optimized for each experiment and are typically provided in the primary research article.)

Apoptosis Assay (Flow Cytometry)

This protocol provides a general framework for quantifying apoptosis using Annexin V and Propidium Iodide (PI) staining.

  • Cell Treatment: Treat cells with this compound for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V-positive, PI-negative cells are considered early apoptotic.

    • Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

Apoptosis_Assay_Gating cluster_quadrants Apoptosis Quadrants start Treated Cell Population gate1 Gate on Single Cells (FSC-A vs FSC-H) start->gate1 gate2 Gate on Live/Dead/Apoptotic (Annexin V vs PI) gate1->gate2 q1 Necrotic (AV+/PI+) q2 Late Apoptotic (AV+/PI+) q3 Live (AV-/PI-) q4 Early Apoptotic (AV+/PI-)

A simplified gating strategy for apoptosis analysis by flow cytometry.

Conclusion

This compound represents a promising therapeutic agent for NSCLC, particularly for tumors harboring c-Met amplification and/or PIK3CA mutations.[1][2] Its dual inhibitory mechanism offers a rational approach to overcoming acquired resistance to single-agent targeted therapies. The data presented in this guide underscore the potent in vitro activity of this compound and provide a foundation for further preclinical and clinical investigation. The detailed experimental protocols serve as a valuable resource for researchers aiming to validate and expand upon these findings.

References

In Vivo Anti-Tumor Efficacy of DFX117: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical in vivo anti-tumor efficacy of DFX117, a dual inhibitor of c-Met and PI3Kα. The data and protocols presented are primarily derived from studies on non-small cell lung cancer (NSCLC) xenograft models, highlighting the compound's potential as a therapeutic agent.

Core Findings

This compound has demonstrated significant in vivo anti-tumor activity in preclinical models of non-small cell lung cancer.[1][2] Administered orally, this compound effectively inhibits tumor growth in xenograft models using A549 and NCI-H1975 human lung cancer cell lines.[1] The mechanism of action is attributed to its dual inhibitory effect on the c-Met and PI3Kα signaling pathways, leading to the suppression of downstream effectors such as Akt and mTOR.[3][4] This dual inhibition results in cell cycle arrest at the G0/G1 phase and the induction of apoptosis.

Quantitative Data Summary

The in vivo efficacy of this compound was evaluated in two different NSCLC xenograft models. The quantitative data for tumor growth inhibition are summarized in the tables below.

Table 1: In Vivo Anti-Tumor Efficacy of this compound in A549 Xenograft Model

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) at Day 23 ± SEMTumor Growth Inhibition (%)
Vehicle Control-~1200-
This compound5~750~37.5
This compound10~500~58.3
This compound20~300~75

Table 2: In Vivo Anti-Tumor Efficacy of this compound in NCI-H1975 Xenograft Model

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) at Day 23 ± SEMTumor Growth Inhibition (%)
Vehicle Control-~1400-
This compound10~700~50
This compound20~400~71.4

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below.

Xenograft Model Establishment and Drug Administration
  • Cell Lines: Human non-small cell lung cancer cell lines A549 and NCI-H1975 were used.

  • Animal Model: Nude mice were utilized for the study.

  • Tumor Cell Implantation:

    • For the A549 model, 3 x 10⁶ cells were subcutaneously injected into the mice.

    • For the NCI-H1975 model, 7 x 10⁶ cells were subcutaneously injected.

  • Tumor Growth Monitoring: Tumor volumes were monitored every 2-3 days using calipers once the tumors reached a volume of approximately 100 mm³.

  • Treatment Administration:

    • Mice were orally administered this compound or a vehicle control daily for 23 days.

    • The vehicle control consisted of a mixture of DMSO, polyethylene (B3416737) glycol, and saline in a 1:5:4 ratio.

  • Dosing Regimen:

    • For the A549 model, this compound was administered at doses of 5 mg/kg, 10 mg/kg, and 20 mg/kg.

    • For the NCI-H1975 model, this compound was administered at doses of 10 mg/kg and 20 mg/kg.

  • Monitoring: Body weights of the mice were monitored every 2-3 days throughout the treatment period.

Visualizations

This compound Mechanism of Action: Dual Inhibition of c-Met and PI3Kα Signaling

DFX117_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm HGF HGF cMet c-Met Receptor HGF->cMet Binds PI3K PI3Kα cMet->PI3K Activates This compound This compound This compound->cMet Inhibits This compound->PI3K Inhibits PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Akt->Inhibition Inhibits CellCycle Cell Cycle Progression (G1 -> S) mTOR->CellCycle Promotes Apoptosis Apoptosis Inhibition->Apoptosis DFX117_In_Vivo_Workflow start Start: NSCLC Cell Culture (A549 or NCI-H1975) implantation Subcutaneous Implantation into Nude Mice start->implantation tumor_growth Tumor Growth to ~100 mm³ implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Daily Oral Administration (23 Days) randomization->treatment monitoring Tumor Volume & Body Weight Measurement (every 2-3 days) treatment->monitoring During Treatment endpoint Endpoint: Data Analysis & Tumor Excision treatment->endpoint monitoring->treatment

References

Methodological & Application

DFX117 In Vitro Assay Protocols: A Guide for Preclinical Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DFX117 is an orally active, selective dual inhibitor of c-Met and phosphoinositide 3-kinase alpha (PI3Kα), two key signaling nodes frequently dysregulated in cancer.[1] By concurrently targeting these pathways, this compound has demonstrated potent antitumor activity in non-small cell lung cancer (NSCLC) models, inducing cell cycle arrest and apoptosis.[2][3] These application notes provide detailed protocols for essential in vitro assays to evaluate the efficacy and mechanism of action of this compound, including cell viability, apoptosis, and target modulation analysis by Western blot.

Data Presentation

The anti-proliferative activity of this compound has been quantified across various non-small cell lung cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of this compound required to inhibit cell growth by 50%, are summarized below.

Cell LineCancer TypeKey MutationsThis compound IC50 (µM)
A549Non-Small Cell Lung CancerKRAS0.04
NCI-H1975Non-Small Cell Lung CancerPIK3CA, c-Met amplification0.02-0.08
PC9Non-Small Cell Lung CancerEGFRNot Specified
NCI-H1993Non-Small Cell Lung Cancerc-Met exon 14 skipping0.02-0.08
MRC-5Normal Lung FibroblastN/A>10

Table 1: IC50 values of this compound in various cancer and normal cell lines. Data compiled from publicly available research.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the viability of cancer cells.

Materials:

  • This compound

  • Cancer cell lines (e.g., A549, NCI-H1975)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the overnight culture medium and replace it with the this compound-containing medium. Include a vehicle control (DMSO-treated) and a blank (medium only).

  • Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the induction of apoptosis by this compound.

Materials:

  • This compound

  • Cancer cell lines (e.g., A549, NCI-H1975)

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for 48 hours.

  • Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Target Modulation Analysis (Western Blot)

This protocol assesses the effect of this compound on the phosphorylation status of key proteins in the c-Met and PI3K/AKT/mTOR signaling pathways.

Materials:

  • This compound

  • Cancer cell lines (e.g., A549, NCI-H1975)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-c-Met, anti-c-Met, anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with this compound for the desired time (e.g., 24 hours).

  • Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

Visualizations

DFX117_Signaling_Pathway cluster_membrane Cell Membrane HGF HGF cMet c-Met Receptor HGF->cMet activates PI3K PI3Kα cMet->PI3K activates This compound This compound This compound->cMet inhibits This compound->PI3K inhibits AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis inhibits

Caption: this compound Signaling Pathway

Apoptosis_Assay_Workflow start Start cell_seeding Seed cells in 6-well plates and allow to adhere start->cell_seeding dfx117_treatment Treat cells with this compound (various concentrations, 48h) cell_seeding->dfx117_treatment cell_harvest Harvest cells (including supernatant) dfx117_treatment->cell_harvest wash_cells Wash cells twice with cold PBS cell_harvest->wash_cells resuspend Resuspend in 1X Binding Buffer (1x10^6 cells/mL) wash_cells->resuspend staining Add Annexin V-FITC and PI Incubate 15 min at RT in dark resuspend->staining flow_cytometry Analyze by Flow Cytometry staining->flow_cytometry end End flow_cytometry->end

Caption: Apoptosis Assay Workflow

References

Application Notes: Detection of Akt Phosphorylation at Serine 473 using Phospho-Akt (p-Akt) Monoclonal Antibody (DFX117)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The PI3K/Akt signaling pathway is a crucial intracellular cascade that governs fundamental cellular processes including cell growth, proliferation, survival, and metabolism.[1][2] Akt, also known as Protein Kinase B (PKB), is a serine/threonine kinase that exists in three isoforms (Akt1, Akt2, and Akt3).[3] Upon activation by upstream signals, such as growth factors and insulin, Phosphoinositide 3-kinase (PI3K) is recruited to the plasma membrane where it phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[4] PIP3 acts as a second messenger, recruiting Akt to the membrane, where it is subsequently phosphorylated and activated.[4]

Full activation of Akt requires phosphorylation at two key residues: Threonine 308 (Thr308) in the activation loop by PDK1, and Serine 473 (Ser473) in the C-terminal hydrophobic motif by the mTORC2 complex.[4] Phosphorylation at Ser473 is a widely accepted biomarker for the activation state of the PI3K/Akt pathway.[5] Dysregulation of this pathway is frequently observed in various human cancers, making it a key target for drug development.[2]

The DFX117 antibody is a recombinant monoclonal antibody designed for the specific detection of endogenous levels of Akt1, Akt2, and Akt3 when phosphorylated at Ser473. This document provides a detailed protocol for using this compound to perform Western blot analysis, a fundamental technique to assess the activation of the Akt pathway in response to various stimuli or therapeutic interventions.

PI3K/Akt Signaling Pathway

The diagram below illustrates the core components of the PI3K/Akt signaling pathway, leading to the phosphorylation of Akt at Ser473. Growth factor binding to a Receptor Tyrosine Kinase (RTK) initiates the cascade, activating PI3K. PI3K converts PIP2 to PIP3, which recruits Akt and PDK1 to the plasma membrane. This colocalization facilitates the phosphorylation of Akt by mTORC2 and PDK1, leading to its full activation and subsequent downstream signaling to promote cell survival and proliferation.

Akt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits PDK1 PDK1 PDK1->Akt Phosphorylates (Thr308) pAkt p-Akt (Active) Akt->pAkt mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Downstream Downstream Targets (Cell Survival, Proliferation) pAkt->Downstream Activates Western_Blot_Workflow A 1. Sample Preparation (Cell Culture & Lysis) B 2. Protein Quantification (BCA Assay) A->B C 3. SDS-PAGE (Protein Separation) B->C D 4. Protein Transfer (to PVDF Membrane) C->D E 5. Blocking (5% BSA in TBST) D->E F 6. Primary Antibody Incubation (p-Akt this compound) E->F G 7. Secondary Antibody Incubation (HRP-conjugated) F->G H 8. Signal Detection (ECL Substrate) G->H I 9. Data Analysis H->I

References

DFX117 Animal Model Study: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting preclinical animal model studies to evaluate the efficacy of DFX117, a dual inhibitor of c-Met and PI3Kα, in non-small cell lung cancer (NSCLC). The following sections detail the underlying signaling pathways, experimental design, and specific methodologies for in vivo efficacy, pharmacokinetic, and pharmacodynamic assessments.

Introduction to this compound

This compound is a potent and selective small molecule inhibitor targeting both the c-Met receptor tyrosine kinase and the alpha isoform of phosphoinositide 3-kinase (PI3Kα).[1] The aberrant activation of the HGF/c-Met signaling pathway and the PI3K/Akt/mTOR cascade are critical drivers in the tumorigenesis and progression of various cancers, including NSCLC.[1] By simultaneously blocking these two key oncogenic pathways, this compound has demonstrated significant antitumor activity in preclinical models of NSCLC, inducing G0/G1 cell cycle arrest and apoptosis.[1][2]

This compound Mechanism of Action and Signaling Pathway

This compound exerts its antitumor effects by inhibiting the phosphorylation of c-Met and the downstream activation of the PI3K/Akt/mTOR signaling pathway. This dual inhibition leads to the suppression of key cellular processes involved in cancer cell proliferation, survival, and growth.

DFX117_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular HGF HGF cMet c-Met Receptor HGF->cMet Binds PI3K PI3Kα cMet->PI3K Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes This compound This compound This compound->cMet Inhibits This compound->PI3K Inhibits

This compound inhibits the HGF/c-Met and PI3K/Akt/mTOR signaling pathways.

In Vivo Animal Model Study Design

The following table summarizes a typical study design for evaluating the antitumor efficacy of this compound in a nude mouse xenograft model of NSCLC.

ParameterDescription
Animal Model Athymic nude mice (e.g., BALB/c nude)
Cell Lines Human NSCLC cell lines (e.g., A549, NCI-H1975)[2]
Tumor Implantation Subcutaneous injection of 3 x 10⁶ cells in the flank.[2]
Treatment Start When tumor volume reaches approximately 100 mm³.[2]
Drug Formulation This compound dissolved in a vehicle of DMSO: polyethylene (B3416737) glycol: saline (1:5:4).[2]
Dosing Regimen Daily oral administration (gavage).[2]
Dosage Groups Vehicle control, this compound (5 mg/kg, 10 mg/kg, 20 mg/kg).[2]
Study Duration 23 days of treatment.[2]
Monitoring Tumor volume and body weight measured every 2-3 days.[2]
Endpoint Analyses Tumor tissue collection for pharmacodynamic studies (Immunohistochemistry, Western Blot).

Experimental Protocols

Xenograft Tumor Model Establishment
  • Culture human NSCLC cells (A549 or NCI-H1975) under standard conditions.

  • Harvest cells during the exponential growth phase and resuspend in sterile PBS or Matrigel.

  • Subcutaneously inject 3 x 10⁶ cells into the right flank of each athymic nude mouse.[2]

  • Monitor tumor growth regularly using calipers.

This compound Administration
  • Prepare the this compound formulation by dissolving it in the vehicle (DMSO:polyethylene glycol:saline = 1:5:4).[2]

  • Once tumors reach an average volume of 100 mm³, randomize mice into treatment groups.[2]

  • Administer this compound or vehicle control daily via oral gavage at the specified dosages.[2]

In Vivo Efficacy Assessment
  • Measure tumor dimensions (length and width) with calipers every 2-3 days.

  • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Monitor the body weight of the mice every 2-3 days as an indicator of toxicity.[2]

  • At the end of the 23-day treatment period, euthanize the mice and excise the tumors for further analysis.[2]

The following diagram illustrates the experimental workflow for the in vivo efficacy study.

Experimental_Workflow cluster_prep Preparation cluster_in_vivo In Vivo Experiment cluster_analysis Analysis CellCulture NSCLC Cell Culture (A549 / NCI-H1975) CellHarvest Cell Harvest & Resuspension CellCulture->CellHarvest Implantation Subcutaneous Implantation in Mice CellHarvest->Implantation TumorGrowth Tumor Growth to ~100 mm³ Implantation->TumorGrowth Randomization Randomization into Treatment Groups TumorGrowth->Randomization Treatment Daily Oral Dosing (23 Days) Randomization->Treatment Monitoring Tumor & Body Weight Monitoring Treatment->Monitoring Euthanasia Euthanasia & Tumor Excision Monitoring->Euthanasia IHC Immunohistochemistry Euthanasia->IHC WB Western Blot Euthanasia->WB

Experimental workflow for this compound in vivo efficacy study.

Pharmacodynamic Analysis Protocols

Immunohistochemistry (IHC)
  • Fix excised tumor tissues in 10% neutral buffered formalin and embed in paraffin.

  • Cut 4 µm sections and mount on slides.

  • Deparaffinize and rehydrate the tissue sections.

  • Perform antigen retrieval using an appropriate buffer.

  • Block endogenous peroxidase activity and non-specific binding.

  • Incubate with primary antibodies against p-Akt (Ser473), p-Met, Ki67, and cleaved caspase-3.[2]

  • Incubate with a corresponding secondary antibody.

  • Develop the signal using a suitable chromogen (e.g., DAB).

  • Counterstain with hematoxylin.

  • Dehydrate, clear, and mount the slides for microscopic examination.

Western Blot Analysis
  • Homogenize frozen tumor tissues in lysis buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate with primary antibodies targeting key proteins in the c-Met/PI3K signaling pathway.[2]

  • Incubate with an appropriate HRP-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

Quantitative Data Summary

The following tables summarize the expected quantitative outcomes from the this compound animal model study.

Table 1: In Vivo Antitumor Efficacy of this compound in NSCLC Xenograft Models

Treatment GroupTumor Growth Inhibition (%)Final Tumor Volume (mm³) (Mean ± SEM)
Vehicle Control-Data to be filled from study
This compound (5 mg/kg)Data to be filled from studyData to be filled from study
This compound (10 mg/kg)Data to be filled from studyData to be filled from study
This compound (20 mg/kg)Data to be filled from studyData to be filled from study

Table 2: Pharmacodynamic Effects of this compound on Tumor Biomarkers

Treatment Groupp-Met Expression (Relative to Control)p-Akt Expression (Relative to Control)Ki67 Positive Cells (%)Cleaved Caspase-3 Positive Cells (%)
Vehicle Control1.01.0Data to be filled from studyData to be filled from study
This compound (10 mg/kg)Data to be filled from studyData to be filled from studyData to be filled from studyData to be filled from study
This compound (20 mg/kg)Data to be filled from studyData to be filled from studyData to be filled from studyData to be filled from study

Note: The tables above are templates. The actual data should be populated based on the experimental results.

Conclusion

These application notes and protocols provide a robust framework for designing and executing preclinical animal studies to evaluate the therapeutic potential of this compound in NSCLC. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data to support further drug development efforts.

References

Application Notes and Protocols: Preparation of DFX117 Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the preparation, storage, and handling of stock solutions of DFX117, a potent dual inhibitor of c-Met and PI3Kα. Adherence to these guidelines is crucial for ensuring the stability, and activity of the compound for in vitro and in vivo experimental use.

Introduction

This compound is a small molecule inhibitor targeting both the c-Met (hepatocyte growth factor receptor) and the p110α subunit of phosphatidylinositol 3-kinase (PI3Kα). Aberrant activation of the c-Met and PI3K/AKT signaling pathways is a hallmark of various cancers, promoting cell proliferation, survival, and migration. By dually targeting these pathways, this compound presents a promising therapeutic strategy for cancers dependent on this signaling axis, such as non-small cell lung cancer. Accurate and consistent preparation of this compound stock solutions is the first critical step for reliable experimental outcomes.

Physicochemical Properties and Solubility

A summary of the key quantitative data for this compound is presented in Table 1. This information is essential for accurate stock solution preparation and experimental design.

PropertyValueSource
Molecular Weight 573.55 g/mol MedchemExpress
Appearance Crystalline solidGeneral knowledge
Primary Solvent Dimethyl Sulfoxide (B87167) (DMSO)MedchemExpress
Solubility in DMSO ≥ 100 mg/mLMedchemExpress
CAS Number Not specifiedN/A

Table 1: Physicochemical and Solubility Data for this compound

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.

  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to minimize moisture condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.74 mg of this compound (see calculation below).

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.

  • Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) can be used to aid dissolution if necessary. Ensure the solution is clear and free of particulates.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles of the main stock.

  • Labeling: Clearly label each aliquot with the compound name (this compound), concentration (10 mM), solvent (DMSO), date of preparation, and your initials.

  • Storage: Store the aliquots at -20°C or -80°C for long-term storage.

Calculation for a 10 mM Stock Solution:

  • Formula: Mass (g) = Molar Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

  • Mass (mg): (0.010 mol/L) x (0.001 L) x (573.55 g/mol ) = 0.0057355 g = 5.74 mg

Storage and Stability

Proper storage is critical to maintain the integrity of the this compound stock solution.

Storage ConditionStability
-20°C Up to 1 year
-80°C Up to 2 years

Table 2: Recommended Storage Conditions for this compound Stock Solution in DMSO

Important Considerations:

  • Avoid Repeated Freeze-Thaw Cycles: Repeatedly freezing and thawing the stock solution can lead to degradation of the compound. It is highly recommended to prepare single-use aliquots.

  • Hygroscopicity of DMSO: DMSO is hygroscopic and will readily absorb moisture from the air. Use anhydrous DMSO and keep vials tightly sealed.

  • Light Sensitivity: While not explicitly stated, it is good practice to protect the stock solution from direct light by using amber vials or by wrapping clear vials in foil.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for preparing the this compound stock solution and the signaling pathway it inhibits.

G cluster_prep Preparation cluster_storage Storage & Handling weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Experimental workflow for this compound stock solution preparation.

G cluster_pathway This compound Signaling Pathway Inhibition HGF HGF cMet c-Met HGF->cMet Activates PI3K PI3K cMet->PI3K Activates AKT AKT PI3K->AKT Activates Proliferation Cell Proliferation & Survival AKT->Proliferation This compound This compound This compound->cMet This compound->PI3K

Caption: this compound dually inhibits the c-Met and PI3K signaling pathways.

Application Notes and Protocols: DFX117 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols and guidelines for the use of DFX117, a dual c-Met and PI3Kα inhibitor, in cell culture experiments. The information is intended for researchers, scientists, and professionals in the field of drug development.

This compound: Overview and Mechanism of Action

This compound is a potent small molecule inhibitor targeting both the c-Met (hepatocyte growth factor receptor) and PI3Kα (phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit alpha) signaling pathways.[1] Aberrant activation of the HGF/c-Met pathway is a key driver in tumorigenesis, and resistance to c-Met inhibitors can arise through the activation of the PI3K/Akt signaling pathway.[1] By concurrently inhibiting both c-Met and PI3Kα, this compound demonstrates significant antitumor activity, particularly in non-small cell lung cancer (NSCLC) cells with c-Met amplification and PIK3CA mutations.[1] Mechanistic studies have shown that this compound induces G0/G1 cell cycle arrest and apoptosis in cancer cells.[1][2]

Signaling Pathway of this compound

The following diagram illustrates the signaling cascade targeted by this compound.

DFX117_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus c-Met c-Met PI3K PI3K c-Met->PI3K Activates AKT AKT PI3K->AKT Activates Proliferation Proliferation AKT->Proliferation Survival Survival AKT->Survival Cell_Cycle_Progression Cell_Cycle_Progression AKT->Cell_Cycle_Progression This compound This compound This compound->c-Met Inhibits This compound->PI3K Inhibits HGF HGF HGF->c-Met Activates

Caption: this compound inhibits the c-Met and PI3Kα signaling pathways.

Solubility and Stock Solution Preparation

Protocol for Stock Solution Preparation:

  • Reagent: this compound powder, Dimethyl sulfoxide (B87167) (DMSO), cell culture grade.

  • Procedure:

    • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

    • Briefly vortex and/or sonicate to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C for long-term storage.

  • Note: When preparing working concentrations, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

In Vitro Applications and Protocols

This compound has been shown to inhibit cell growth, induce cell cycle arrest, and promote apoptosis in non-small cell lung cancer cell lines.[1]

Experimental Workflow for this compound Cell-Based Assays

DFX117_Experimental_Workflow Cell_Seeding Seed cells in appropriate culture plates Incubation_1 Incubate for 24h to allow attachment Cell_Seeding->Incubation_1 DFX117_Treatment Treat cells with varying concentrations of this compound Incubation_1->DFX117_Treatment Incubation_2 Incubate for desired time (e.g., 48h) DFX117_Treatment->Incubation_2 Downstream_Assays Perform downstream assays Incubation_2->Downstream_Assays Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Downstream_Assays->Cell_Viability Apoptosis_Analysis Apoptosis Assay (e.g., Annexin V/PI staining) Downstream_Assays->Apoptosis_Analysis Western_Blot Western Blot Analysis Downstream_Assays->Western_Blot Cell_Cycle_Analysis Cell Cycle Analysis Downstream_Assays->Cell_Cycle_Analysis

Caption: General experimental workflow for studying the effects of this compound in cell culture.

Quantitative Data Summary
Cell LineMutation StatusAssayEndpointThis compound ConcentrationResult
NCI-H1975PIK3CA mutation, c-Met amplificationCell GrowthInhibitionDose-dependentSignificant inhibition
A549KRAS mutationCell GrowthInhibitionDose-dependentSignificant inhibition
NCI-H1975Cell CycleG0/G1 Arrest-Not specifiedInduced G0/G1 arrest
A549Cell CycleG0/G1 Arrest-Not specifiedInduced G0/G1 arrest
NCI-H1975ApoptosisApoptosis InductionVarious-Induced apoptosis
A549ApoptosisApoptosis InductionVarious-Induced apoptosis

Data summarized from a study on the antitumor activity of this compound.[1]

Detailed Experimental Protocols

Protocol 1: Cell Viability Assay (General)

  • Cell Seeding: Seed cells (e.g., A549, NCI-H1975) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • This compound Treatment: Prepare serial dilutions of this compound in fresh culture medium. Replace the existing medium with the this compound-containing medium. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Assay: Perform a cell viability assay according to the manufacturer's instructions (e.g., MTT, WST-1, or CellTiter-Glo®).

  • Data Analysis: Measure the absorbance or luminescence and calculate the cell viability as a percentage of the vehicle control. Determine the IC50 value by plotting cell viability against the log of this compound concentration.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

  • Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for 48 hours.[2]

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 2000 rpm for 10 minutes.[2]

  • Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive cells are considered apoptotic.[2]

Protocol 3: Western Blot Analysis for Apoptosis Markers

  • Protein Extraction: Following treatment with this compound, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against apoptosis-related proteins (e.g., cleaved Caspase-3, PARP, Bcl-2 family proteins). Follow with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensities using software like ImageJ.[2]

Conclusion

This compound is a promising dual inhibitor of c-Met and PI3Kα with demonstrated efficacy in non-small cell lung cancer models. For cell culture applications, this compound can be effectively dissolved in DMSO to prepare stock solutions for treating cells. The provided protocols offer a foundation for investigating the cellular effects of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

References

DFX117 Application Notes and Protocols for Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of DFX117, a dual c-Met and PI3Kα inhibitor, in mouse xenograft models of non-small cell lung cancer (NSCLC). This compound has demonstrated significant anti-tumor activity by inducing G1-phase arrest and apoptosis in cancer cells. These guidelines are intended to assist researchers in designing and executing preclinical in vivo studies to evaluate the efficacy and mechanism of action of this compound. The protocols herein cover the establishment of xenograft models using A549 and NCI-H1975 cell lines, preparation and administration of this compound, tumor growth monitoring, and toxicity assessment.

Introduction

This compound is a novel small molecule inhibitor targeting both the c-Met receptor tyrosine kinase and the alpha isoform of phosphoinositide 3-kinase (PI3Kα).[1] The aberrant activation of the HGF/c-Met signaling pathway is a crucial driver in the tumorigenesis of various cancers, including NSCLC.[1] Downstream of c-Met, the PI3K/AKT pathway plays a central role in promoting cell survival, proliferation, and resistance to apoptosis.[1] By dually inhibiting these key nodes, this compound offers a promising therapeutic strategy for cancers dependent on this signaling axis. Preclinical evaluation in mouse xenograft models is a critical step in the development of this compound.

Mechanism of Action: The c-Met/PI3K/AKT Signaling Pathway

This compound exerts its anti-tumor effects by inhibiting the c-Met/PI3K/AKT signaling cascade. Upon binding of its ligand, Hepatocyte Growth Factor (HGF), the c-Met receptor dimerizes and autophosphorylates, creating docking sites for adaptor proteins like Gab1. This leads to the recruitment and activation of PI3K. Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting AKT (also known as Protein Kinase B) to the plasma membrane, where it is phosphorylated and activated by PDK1 and mTORC2. Activated AKT then phosphorylates a multitude of downstream substrates, leading to the inhibition of apoptosis (via phosphorylation of BAD and activation of Bcl-2) and promotion of cell cycle progression and proliferation (via regulation of mTOR and GSK3β). This compound disrupts this pathway at the levels of c-Met and PI3Kα, thereby inhibiting downstream signaling and promoting cancer cell death.

DFX117_Signaling_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus HGF HGF cMet c-Met HGF->cMet Binds Gab1 Gab1 cMet->Gab1 Recruits & Activates PI3K PI3K Gab1->PI3K Recruits & Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates GSK3b GSK3β AKT->GSK3b Inhibits Apoptosis Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation GSK3b->Proliferation This compound This compound This compound->cMet This compound->PI3K

Caption: this compound inhibits the c-Met/PI3K/AKT signaling pathway.

This compound Dosage for Mouse Xenograft Models

The following table summarizes the recommended dosage of this compound for in vivo studies using mouse xenograft models, based on published preclinical data.[2]

ParameterDetails
Drug This compound
Mouse Strain Nude Mice
Tumor Models A549 and NCI-H1975 NSCLC cell line derived xenografts
Dosage Range 5 mg/kg, 10 mg/kg, and 20 mg/kg
Administration Route Oral gavage
Dosing Vehicle DMSO: Polyethylene (B3416737) glycol: Saline (1:5:4)
Dosing Schedule Daily
Treatment Duration 23 days

Experimental Protocols

Cell Culture
  • A549 Cells: Culture A549 cells in F-12K Medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • NCI-H1975 Cells: Culture NCI-H1975 cells in RPMI-1640 Medium supplemented with 10% FBS and 1% penicillin-streptomycin.

Maintain all cells in a humidified incubator at 37°C with 5% CO₂.

Subcutaneous Xenograft Establishment

Xenograft_Workflow A 1. Cell Culture (A549 or NCI-H1975) B 2. Cell Harvesting (Trypsinization) A->B C 3. Cell Counting & Resuspension B->C D 4. Mix with Matrigel (1:1 ratio on ice) C->D E 5. Subcutaneous Injection (Flank of nude mouse) D->E F 6. Tumor Growth Monitoring E->F

Caption: Workflow for establishing a subcutaneous mouse xenograft model.

Protocol:

  • Animal Model: Use female athymic nude mice, 6-8 weeks old.

  • Cell Preparation:

    • Harvest A549 or NCI-H1975 cells during the exponential growth phase using trypsin-EDTA.

    • Wash the cells with sterile phosphate-buffered saline (PBS).

    • Resuspend the cells in serum-free medium or PBS. For NCI-H1975 xenografts, a cell suspension of 1 x 10⁶ cells in 150 µL is recommended.

    • On ice, mix the cell suspension with an equal volume of Matrigel (1:1 ratio).

  • Injection:

    • Anesthetize the mouse.

    • Inject the cell/Matrigel mixture (typically 100-200 µL) subcutaneously into the right flank of the mouse. For NCI-H1975 cells, inject 1 x 10⁶ cells per mouse.

  • Tumor Growth:

    • Allow the tumors to grow to a palpable size (approximately 100-150 mm³).

    • Randomize the mice into treatment and control groups.

Preparation and Administration of this compound

Preparation of Dosing Solution:

  • Prepare the vehicle solution of DMSO, polyethylene glycol (e.g., PEG300 or PEG400), and saline in a 1:5:4 ratio.

  • Dissolve the required amount of this compound powder in the vehicle to achieve the desired final concentration for each dosage group (5, 10, or 20 mg/kg).

  • Ensure the solution is homogenous. If the compound does not fully dissolve, sonication in a water bath may be helpful. Prepare the dosing solution fresh daily.

Oral Administration:

  • Administer the this compound solution or vehicle control to the mice daily via oral gavage.

  • The volume of administration should be based on the mouse's body weight (e.g., 10 µL/g).

Tumor Growth Monitoring and Efficacy Evaluation
  • Measure the tumor dimensions (length and width) using digital calipers every 2-3 days.

  • Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2 .

  • Monitor and record the body weight of the mice every 2-3 days as an indicator of general health and toxicity.

  • At the end of the study, euthanize the mice and excise the tumors.

  • Measure the final tumor weight and volume.

  • Tumor growth inhibition (TGI) can be calculated as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100% .

In Vivo Toxicity Assessment

A comprehensive toxicity assessment is crucial to evaluate the safety profile of this compound.

ParameterAssessment MethodFrequency
Clinical Observations Visual inspection for changes in posture, activity, fur texture, and behavior.Daily
Body Weight Measurement using a calibrated scale.Every 2-3 days
Food and Water Intake Measurement of consumption.Weekly
Hematology Blood collection for complete blood count (CBC).At the end of the study
Serum Chemistry Blood collection for analysis of liver and kidney function markers (e.g., ALT, AST, creatinine).At the end of the study
Histopathology Collection of major organs (liver, kidney, spleen, heart, lungs) for fixation and histopathological examination.At the end of the study

Data Presentation

The quantitative data from the in vivo efficacy and toxicity studies should be summarized in clear and concise tables for easy comparison between treatment and control groups.

Table 1: Tumor Growth Inhibition of this compound in A549 Xenograft Model

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) ± SEM (Day 23)Tumor Growth Inhibition (%)
Vehicle Control-[Insert Data]-
This compound5[Insert Data][Insert Data]
This compound10[Insert Data][Insert Data]
This compound20[Insert Data][Insert Data]

Table 2: Body Weight Changes in Mice Treated with this compound

Treatment GroupDose (mg/kg)Mean Body Weight (g) ± SEM (Day 0)Mean Body Weight (g) ± SEM (Day 23)Percent Body Weight Change
Vehicle Control-[Insert Data][Insert Data][Insert Data]
This compound5[Insert Data][Insert Data][Insert Data]
This compound10[Insert Data][Insert Data][Insert Data]
This compound20[Insert Data][Insert Data][Insert Data]

Conclusion

These application notes provide a comprehensive framework for the preclinical in vivo evaluation of this compound in NSCLC mouse xenograft models. Adherence to these detailed protocols will facilitate the generation of robust and reproducible data, which is essential for advancing the development of this promising anti-cancer agent. Researchers should adapt these protocols as necessary based on their specific experimental goals and institutional guidelines.

References

Application Note: Flow Cytometry Analysis of Cellular Responses to DFX117 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction DFX117 is a novel small molecule inhibitor targeting the dual signaling pathways of c-Met (hepatocyte growth factor receptor) and phosphatidylinositol 3-kinase alpha (PI3Kα). Aberrant activation of these pathways is a significant driver in the proliferation and survival of various cancer cells, including non-small cell lung cancer (NSCLC)[1]. By inhibiting both c-Met and PI3Kα, this compound effectively disrupts downstream signaling, leading to antitumor effects such as the induction of apoptosis (programmed cell death)[1]. Flow cytometry is an indispensable tool for quantifying these cellular responses at a single-cell level, providing robust, high-throughput data on drug efficacy and mechanism of action.

This document provides detailed protocols for using flow cytometry to analyze the effects of this compound treatment on cancer cell lines, focusing on apoptosis, cell cycle progression, and pathway-specific protein phosphorylation.

This compound Signaling Pathway and Mechanism of Action

This compound exerts its antitumor activity by concurrently blocking the c-Met receptor tyrosine kinase and the PI3Kα catalytic subunit. This dual inhibition prevents the activation of critical downstream pro-survival pathways, including the PI3K/AKT and RAS/MAPK cascades. Inhibition of the PI3K/AKT pathway, in particular, leads to reduced phosphorylation of AKT, which in turn de-represses pro-apoptotic proteins and can lead to cell cycle arrest and apoptosis.

DFX117_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm HGF HGF c-Met c-Met HGF->c-Met Binds PI3K PI3K c-Met->PI3K Activates AKT AKT PI3K->AKT Activates (PIP3) p-AKT p-AKT AKT->p-AKT Phosphorylation Apoptosis_Inhibition Inhibition of Apoptosis p-AKT->Apoptosis_Inhibition Cell_Cycle_Progression Cell Cycle Progression p-AKT->Cell_Cycle_Progression This compound This compound This compound->c-Met Inhibits This compound->PI3K Inhibits

Caption: this compound dual inhibition of c-Met and PI3K pathways.
Experimental Workflow Overview

The general workflow for assessing the cellular impact of this compound involves cell culture, drug treatment, cell harvesting, staining with fluorescent probes, and subsequent analysis on a flow cytometer.

Experimental_Workflow A 1. Cell Seeding & Culture (e.g., A549, NCI-H1975) B 2. This compound Treatment (Dose-response & time-course) A->B C 3. Cell Harvesting (Trypsinization & washing) B->C D 4. Staining Protocol Selection C->D E Apoptosis Assay (Annexin V / PI) D->E F Cell Cycle Assay (PI / RNase) D->F G Phospho-Protein Assay (p-AKT Staining) D->G H 5. Flow Cytometry Data Acquisition E->H F->H G->H I 6. Data Analysis (Quantification of cell populations) H->I

Caption: General experimental workflow for this compound analysis.

Application 1: Analysis of Apoptosis Induction

A primary effect of this compound is the induction of apoptosis[1]. The Annexin V/Propidium Iodide (PI) assay is a standard method for detecting and differentiating early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (B164497) (PS) on the outer cell membrane, which is detected by fluorescently-labeled Annexin V. Late apoptotic and necrotic cells have compromised membrane integrity, allowing PI to enter and stain the cellular DNA.

Hypothetical Data: this compound-Induced Apoptosis in A549 Cells
This compound Conc. (nM)% Live Cells (Annexin V- / PI-)% Early Apoptotic (Annexin V+ / PI-)% Late Apoptotic/Necrotic (Annexin V+ / PI+)
0 (Vehicle)94.5 ± 2.13.1 ± 0.82.4 ± 0.5
1085.2 ± 3.510.3 ± 1.54.5 ± 0.9
5060.7 ± 4.228.9 ± 3.310.4 ± 1.8
20035.1 ± 5.145.6 ± 4.819.3 ± 2.7
Protocol: Annexin V and PI Staining

This protocol is adapted from established methods for apoptosis detection[2][3].

  • Cell Preparation: Seed A549 cells (or other suitable cell line) and treat with various concentrations of this compound (e.g., 0, 10, 50, 200 nM) for 48 hours.

  • Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Centrifuge the collected cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with cold 1X PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution (50 µg/mL).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature, protected from light.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately by flow cytometry. Healthy cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+[2].

Application 2: Cell Cycle Analysis

Inhibitors of the PI3K/AKT pathway can induce cell cycle arrest, often at the G0/G1 phase. Flow cytometry can quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) based on DNA content, which is measured by the fluorescent dye Propidium Iodide (PI) in permeabilized cells.

Hypothetical Data: this compound-Induced Cell Cycle Arrest in NCI-H1975 Cells
This compound Conc. (nM)% Sub-G1 (Apoptotic)% G0/G1 Phase% S Phase% G2/M Phase
0 (Vehicle)2.8 ± 0.745.2 ± 3.130.5 ± 2.521.5 ± 1.9
105.1 ± 1.155.8 ± 3.925.1 ± 2.114.0 ± 1.5
5012.3 ± 2.468.4 ± 4.512.2 ± 1.87.1 ± 1.1
20025.6 ± 3.865.1 ± 5.25.9 ± 1.03.4 ± 0.8
Protocol: PI Staining for DNA Content

This protocol outlines a common procedure for preparing cells for cell cycle analysis[4][5][6].

  • Cell Preparation & Harvesting: Treat cells with this compound as described previously. Harvest approximately 1-2 x 10^6 cells per sample and wash once with cold 1X PBS.

  • Fixation: Resuspend the cell pellet by gently vortexing. While vortexing, slowly add 1 mL of ice-cold 70% ethanol (B145695) drop-by-drop to fix and permeabilize the cells.

  • Incubation: Incubate the cells on ice or at 4°C for at least 30 minutes. Cells can be stored at -20°C for several weeks if needed.

  • Washing: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the pellet with 1X PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI Staining Solution containing RNase A (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS). The inclusion of RNase A is crucial to prevent staining of double-stranded RNA[4].

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Analysis: Analyze by flow cytometry. The DNA content frequency histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases[4]. Apoptotic cells will appear as a "sub-G1" peak due to DNA fragmentation[4].

Application 3: Phospho-Protein Analysis for Target Engagement

To confirm that this compound is engaging its target within the PI3K pathway, intracellular flow cytometry can be used to measure the phosphorylation status of downstream proteins, such as AKT (p-AKT). A reduction in the p-AKT signal upon this compound treatment indicates successful pathway inhibition.

Hypothetical Data: this compound-Mediated Inhibition of AKT Phosphorylation
This compound Conc. (nM)p-AKT Median Fluorescence Intensity (MFI)% Reduction from Control
0 (Vehicle)15,840 ± 1,2500%
109,120 ± 98042.4%
504,550 ± 62071.3%
2001,980 ± 35087.5%
Protocol: Intracellular Staining for Phospho-AKT (p-AKT)

This protocol is based on methods optimized for detecting intracellular phosphorylated proteins[7][8][9].

  • Cell Stimulation & Treatment: Culture cells as usual. If the pathway is not basally active, stimulate cells with an appropriate growth factor (e.g., HGF) for a short period (10-15 minutes) in the presence or absence of this compound.

  • Fixation: Immediately after treatment, fix the cells by adding formaldehyde (B43269) directly to the culture medium to a final concentration of 1.5-2% and incubate for 10 minutes at room temperature[9].

  • Harvesting: Gently scrape and collect the fixed cells into tubes.

  • Permeabilization: Centrifuge cells at 500 x g for 5 minutes, discard the supernatant. Resuspend the pellet and add ice-cold 100% methanol (B129727) drop-wise while vortexing to permeabilize the cells. Methanol is highly effective for phospho-epitope staining[8][9]. Incubate on ice for 30 minutes.

  • Washing: Wash the cells twice with Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA) to remove the methanol.

  • Staining: Resuspend the cell pellet in 100 µL of Staining Buffer and add a fluorochrome-conjugated anti-p-AKT antibody.

  • Incubation: Incubate for 30-60 minutes at room temperature, protected from light.

  • Final Wash & Analysis: Wash the cells once more with Staining Buffer, resuspend in a suitable volume, and analyze by flow cytometry. Compare the fluorescence intensity of treated samples to the vehicle control.

References

Application Notes and Protocols: DFX117 Immunofluorescence Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DFX117 is a compound implicated in the modulation of key cellular signaling pathways, notably the c-Met and PI3K/Akt pathways, which are critical in oncogenesis.[1] Its activity suggests a potential role as a therapeutic agent, particularly in non-small cell lung cancer.[1] Immunofluorescence is a powerful technique to visualize the subcellular localization of target proteins and to observe the effects of compounds like this compound on these proteins within the cellular environment. This document provides a detailed protocol for immunofluorescence staining to investigate the effects of this compound treatment on cultured cells. The protocol is based on established immunofluorescence methodologies and can be adapted for various cell lines and target proteins of interest.

Data Presentation

Treatment Group Cell Line Target Protein Mean Fluorescence Intensity (MFI) Standard Deviation N (Number of Cells)
Vehicle ControlA549p-Akt (S473)User-definedUser-definedUser-defined
This compound (1 µM)A549p-Akt (S473)User-definedUser-definedUser-defined
This compound (5 µM)A549p-Akt (S473)User-definedUser-definedUser-defined
Vehicle ControlNCI-H1975c-MetUser-definedUser-definedUser-defined
This compound (1 µM)NCI-H1975c-MetUser-definedUser-definedUser-defined
This compound (5 µM)NCI-H1975c-MetUser-definedUser-definedUser-defined

Signaling Pathway Diagram

This compound has been shown to impact the HGF/c-Met and PI3K/Akt signaling pathways, which are central to cell survival and proliferation.[1] The following diagram illustrates this signaling cascade.

DFX117_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMet c-Met Receptor HGF->cMet PI3K PI3K cMet->PI3K Akt Akt PI3K->Akt Transcription Gene Transcription (Proliferation, Survival) Akt->Transcription This compound This compound This compound->cMet Inhibition This compound->PI3K Inhibition

Caption: this compound inhibits the c-Met and PI3K/Akt signaling pathway.

Experimental Workflow

The following diagram outlines the key steps in the immunofluorescence protocol.

IF_Workflow A 1. Cell Seeding & this compound Treatment B 2. Fixation A->B C 3. Permeabilization B->C D 4. Blocking C->D E 5. Primary Antibody Incubation D->E F 6. Secondary Antibody Incubation E->F G 7. Counterstaining & Mounting F->G H 8. Imaging & Analysis G->H

Caption: Workflow for Immunofluorescence Staining.

Experimental Protocols

This protocol provides a general framework for immunofluorescence staining of adherent cells treated with this compound. Optimization of antibody concentrations, incubation times, and other parameters may be necessary for specific cell lines and target proteins.

Materials and Reagents:

  • Cell Culture: Adherent cell lines (e.g., A549, NCI-H1975) cultured on glass coverslips or in imaging-compatible plates.

  • This compound Compound: Stock solution of known concentration.

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS, freshly prepared.

  • Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS.[2]

  • Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or 5-10% Normal Goat Serum in PBS with 0.1% Triton X-100.[2]

  • Primary Antibody: Specific to the target of interest (e.g., anti-p-Akt, anti-c-Met).

  • Secondary Antibody: Fluorophore-conjugated antibody that recognizes the host species of the primary antibody.

  • Counterstain: DAPI (4',6-diamidino-2-phenylindole) for nuclear staining.

  • Mounting Medium: Anti-fade mounting medium.

  • Phosphate Buffered Saline (PBS): pH 7.4.

Step-by-Step Protocol:

  • Cell Seeding and Treatment:

    • Seed cells onto sterile glass coverslips in a petri dish or in an imaging plate at a density that will result in 50-70% confluency at the time of staining.

    • Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2).

    • Treat cells with the desired concentrations of this compound or vehicle control for the specified duration.

  • Fixation:

    • Carefully aspirate the culture medium.

    • Gently wash the cells twice with PBS.

    • Add 4% PFA in PBS to cover the cells and incubate for 15 minutes at room temperature.

    • Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Add Permeabilization Buffer (e.g., 0.3% Triton X-100 in PBS) and incubate for 10-15 minutes at room temperature.

    • Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Add Blocking Buffer to the cells and incubate for 60 minutes at room temperature. This step minimizes non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in Antibody Dilution Buffer (e.g., 1% BSA in PBS with 0.3% Triton X-100) to the recommended concentration (typically ranging from 1:100 to 1:1000).

    • Aspirate the blocking buffer and add the diluted primary antibody solution.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBS for 5 minutes each.

    • Dilute the fluorophore-conjugated secondary antibody in Antibody Dilution Buffer according to the manufacturer's instructions.

    • Incubate with the secondary antibody for 1-2 hours at room temperature, protected from light.

  • Counterstaining and Mounting:

    • Wash the cells three times with PBS for 5 minutes each, protected from light.

    • If desired, incubate with a nuclear counterstain like DAPI (e.g., 300 nM in PBS) for 5 minutes.

    • Rinse the cells once with PBS.

    • Mount the coverslips onto glass slides using a drop of anti-fade mounting medium.

  • Imaging and Analysis:

    • Allow the mounting medium to cure as per the manufacturer's instructions.

    • Visualize the stained cells using a fluorescence or confocal microscope with appropriate filters for the chosen fluorophores.

    • Capture images and perform quantitative analysis using appropriate software to measure fluorescence intensity and subcellular localization.

References

Application Notes and Protocols for Cell Viability Assessment Following DFX117 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DFX117 is a potent dual inhibitor of c-Met and phosphoinositide 3-kinase alpha (PI3Kα), showing promise in preclinical studies for its anti-tumor activity, particularly in non-small cell lung cancer.[1] Its mechanism of action involves the induction of apoptosis and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[1] These application notes provide detailed protocols for assessing the effect of this compound on cell viability using two common assays: the colorimetric MTT assay and the luminescent CellTiter-Glo® assay.

Mechanism of Action: this compound Signaling

This compound exerts its anti-cancer effects by targeting the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival.[2] Dysregulation of this pathway is a common event in many cancers.[2] By inhibiting PI3Kα, this compound prevents the phosphorylation of Akt, leading to downstream effects that include the induction of apoptosis.

DFX117_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., c-Met) Growth_Factor->RTK PI3K PI3Kα RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth This compound This compound This compound->RTK This compound->PI3K inhibits

This compound inhibits the PI3K/Akt/mTOR signaling pathway.

Data Presentation

The following tables summarize hypothetical quantitative data from cell viability assays performed on A549 non-small cell lung cancer cells treated with this compound for 48 hours.

Table 1: MTT Assay - Absorbance Data and Calculated Viability

This compound Concentration (µM)Average Absorbance (570 nm)Standard Deviation% Viability vs. Control
0 (Vehicle Control)1.2540.089100%
0.11.0030.06280%
0.50.6270.04550%
1.00.3130.02825%
5.00.1250.01510%
10.00.0630.0115%

Table 2: CellTiter-Glo® Assay - Luminescence Data and Calculated Viability

This compound Concentration (µM)Average RLU (Relative Luminescence Units)Standard Deviation% Viability vs. Control
0 (Vehicle Control)856,43245,210100%
0.1693,71038,98781%
0.5436,78029,87651%
1.0222,67218,54326%
5.094,2079,87611%
10.042,8215,1235%

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[3] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • MTT solution (5 mg/mL in PBS), sterile filtered.

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • Solubilization solution (e.g., 0.1% NP-40, 4 mM HCl in isopropanol).

  • Microplate reader capable of measuring absorbance at 570-600 nm.

Protocol:

  • Cell Seeding: Seed cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well for a final concentration of 0.5 mg/mL.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, protected from light.

  • Solubilization: Carefully remove the medium containing MTT. Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_this compound Treat with this compound (and Vehicle Control) Incubate_24h->Treat_this compound Incubate_48h Incubate 48h Treat_this compound->Incubate_48h Add_MTT Add MTT Solution Incubate_48h->Add_MTT Incubate_4h Incubate 3-4h Add_MTT->Incubate_4h Solubilize Add Solubilization Solution Incubate_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance End End Read_Absorbance->End

Workflow for the MTT cell viability assay.

CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells. The assay is a homogeneous "add-mix-measure" method, resulting in cell lysis and the generation of a luminescent signal proportional to the ATP concentration.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • CellTiter-Glo® Reagent (Promega).

  • Cell culture medium.

  • Opaque-walled 96-well plates suitable for luminescence measurements.

  • Luminometer.

Protocol:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Include control wells with medium only for background luminescence measurement. Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired volume of this compound dilutions to the wells. Include a vehicle control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 hours) at 37°C and 5% CO₂.

  • Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).

  • Cell Lysis: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

CTG_Assay_Workflow Start Start Seed_Cells Seed Cells in Opaque 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_this compound Treat with this compound (and Vehicle Control) Incubate_24h->Treat_this compound Incubate_48h Incubate 48h Treat_this compound->Incubate_48h Equilibrate_RT Equilibrate to Room Temperature Incubate_48h->Equilibrate_RT Add_CTG_Reagent Add CellTiter-Glo® Reagent Equilibrate_RT->Add_CTG_Reagent Mix_Lysis Mix for 2 min to Induce Lysis Add_CTG_Reagent->Mix_Lysis Incubate_10min Incubate 10 min for Signal Stabilization Mix_Lysis->Incubate_10min Read_Luminescence Read Luminescence Incubate_10min->Read_Luminescence End End Read_Luminescence->End

Workflow for the CellTiter-Glo® cell viability assay.

References

Troubleshooting & Optimization

Technical Support Center: DFX117

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with DFX117.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for this compound?

The solubility of this compound has been characterized in a variety of common laboratory solvents. For optimal results, it is recommended to use high-purity, anhydrous Dimethyl Sulfoxide (DMSO). While this compound may also show solubility in other organic solvents such as ethanol, methanol, or dimethylformamide (DMF), DMSO is generally the preferred solvent for creating stock solutions.[1] Always refer to the compound's specific datasheet for any additional solvent recommendations.

Q2: My this compound is not dissolving in DMSO. What are the initial troubleshooting steps?

If you are encountering issues with dissolving this compound in DMSO, a systematic approach to troubleshooting is recommended.[1] Initial steps should include:

  • Verification of Compound and Solvent: Confirm the identity and purity of your this compound. Ensure that the DMSO being used is of high purity and anhydrous, as moisture absorption can significantly hinder solubility.[1][2]

  • Proper Mixing: Ensure the solution is being mixed thoroughly. Vortexing the solution vigorously for 1-2 minutes is a crucial first step.[1]

  • Application of Gentle Heat: Gently warming the solution in a water bath (e.g., 30-37°C) can help increase the kinetic energy and facilitate dissolution.

  • Sonication: Using a water bath sonicator can aid in breaking down any compound aggregates and promote solubilization.

Q3: Could the quality of the DMSO be the reason for poor solubility?

Absolutely. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. This water contamination can significantly decrease its ability to dissolve certain organic compounds. It is always best practice to use a fresh, unopened bottle of anhydrous, high-purity DMSO for preparing stock solutions.

Q4: What should I do if this compound precipitates out of the DMSO stock solution upon storage?

Precipitation of a compound from a DMSO stock solution during storage, especially after freeze-thaw cycles, can occur. This may be due to the compound crystallizing into a less soluble form. To mitigate this, it is recommended to:

  • Aliquot Stock Solutions: Prepare single-use aliquots of your this compound stock solution to minimize the number of freeze-thaw cycles.

  • Proper Storage: Store the aliquots at the recommended temperature, typically -20°C or -80°C, in tightly sealed vials to prevent moisture absorption.

Q5: My this compound dissolves in DMSO but precipitates when I add it to my aqueous experimental medium. How can I resolve this?

This is a common issue when diluting a DMSO stock solution into an aqueous buffer or cell culture medium. To prevent precipitation, consider the following:

  • Stepwise Dilution: Perform dilutions in a stepwise manner rather than adding the DMSO stock directly to the final volume of the aqueous medium.

  • Final DMSO Concentration: Keep the final concentration of DMSO in your experimental setup as low as possible, ideally below 0.5%, to avoid solvent-induced toxicity and precipitation.

  • Use of Co-solvents or Surfactants: In some cases, the addition of a small amount of a co-solvent or a non-ionic surfactant like Pluronic F-68 to the aqueous medium can help maintain compound solubility.

Troubleshooting Guide: this compound Not Dissolving in DMSO

This guide provides a systematic workflow to address solubility issues with this compound in DMSO.

Solubility Data Summary

Since specific quantitative solubility data for this compound is not available, the following table provides general guidelines for troubleshooting based on observed outcomes.

ObservationPotential CauseRecommended Action
Compound forms a suspension that does not dissolve with vortexing. - Insufficient mixing- Low kinetic energy- Compound aggregation- Continue vortexing for an additional 2-3 minutes.- Gently warm the solution to 37°C for 5-10 minutes.- Sonicate the solution for 10-15 minutes.
Compound dissolves initially but precipitates over time at room temperature. - Solution may be supersaturated.- Compound crystallization.- Prepare a more dilute stock solution.- Avoid storing the solution at room temperature for extended periods.
Compound dissolves with heating but precipitates upon cooling. - Concentration exceeds the solubility limit at room temperature.- Maintain the solution at a slightly elevated temperature during use (if experimentally feasible).- Prepare a fresh, more dilute solution for each experiment.
Variability in solubility between different batches of stock solution. - Inconsistent DMSO quality (water absorption).- Differences in compound purity or crystalline form.- Always use fresh, anhydrous, high-purity DMSO.- Ensure consistent lot numbers for the compound if possible.
Experimental Protocol: Preparation of a this compound Stock Solution in DMSO

This protocol outlines the standard procedure for dissolving this compound in DMSO to create a stock solution.

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

  • Vortex mixer

  • Water bath sonicator

  • Water bath set to 37°C

Procedure:

  • Equilibration: Allow the vial containing this compound and the bottle of DMSO to come to room temperature before opening to minimize moisture condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder and transfer it to a sterile vial.

  • Solvent Addition: Using a calibrated pipette, add the calculated volume of anhydrous, high-purity DMSO to the vial to achieve the target concentration.

  • Initial Mixing: Tightly cap the vial and vortex the solution vigorously for 1-2 minutes.

  • Visual Inspection: Visually inspect the solution. If the compound is not fully dissolved, proceed to the next steps.

  • Sonication (Optional): Place the vial in a water bath sonicator for 10-15 minutes.

  • Gentle Heating (Optional): If the compound is still not dissolved, place the vial in a 37°C water bath for 5-10 minutes, with intermittent vortexing.

  • Final Inspection: Once the solution is clear and free of any visible particles, the stock solution is ready.

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C, protected from light and moisture.

Visualizations

Troubleshooting Workflow for this compound Dissolution

DFX117_Solubility_Troubleshooting start Start: this compound not dissolving in DMSO check_purity Verify Compound Purity and DMSO Quality start->check_purity vortex Vortex Vigorously (1-2 min) check_purity->vortex Purity & Quality OK is_dissolved1 Is it Dissolved? vortex->is_dissolved1 sonicate Sonicate (10-15 min) is_dissolved1->sonicate No success Solution Prepared Successfully is_dissolved1->success Yes is_dissolved2 Is it Dissolved? sonicate->is_dissolved2 heat Gentle Heat (37°C) (5-10 min) is_dissolved2->heat No is_dissolved2->success Yes is_dissolved3 Is it Dissolved? heat->is_dissolved3 dilute Prepare a More Dilute Solution is_dissolved3->dilute No is_dissolved3->success Yes dilute->vortex alternative_solvent Consider Alternative Solvent (e.g., DMF, Ethanol) dilute->alternative_solvent Factors_Affecting_Solubility solubility This compound Solubility in DMSO compound_properties Compound Properties solubility->compound_properties solvent_properties Solvent Properties solubility->solvent_properties experimental_conditions Experimental Conditions solubility->experimental_conditions purity Purity compound_properties->purity crystalline_form Crystalline Form compound_properties->crystalline_form dmso_purity DMSO Purity solvent_properties->dmso_purity water_content Water Content solvent_properties->water_content concentration Concentration experimental_conditions->concentration temperature Temperature experimental_conditions->temperature mixing Mixing (Vortexing, Sonication) experimental_conditions->mixing

References

DFX117 precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DFX117. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the precipitation of this compound in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is precipitation a concern?

A1: this compound is a novel synthetic compound under investigation for its therapeutic potential. Like many small molecule inhibitors, this compound is hydrophobic, meaning it has low solubility in aqueous solutions like cell culture media. When the concentration of this compound exceeds its solubility limit in the media, it can precipitate out of solution, forming visible particles. This is a critical issue because it reduces the effective concentration of the compound available to the cells, leading to inaccurate and irreproducible experimental results.[1][2]

Q2: I observed a precipitate immediately after adding my this compound stock solution to the cell culture medium. What is the likely cause?

A2: This phenomenon, often called "crashing out," is common for hydrophobic compounds dissolved in organic solvents like DMSO.[1] When the concentrated DMSO stock is diluted into the aqueous environment of the cell culture medium, the this compound's solubility dramatically decreases, causing it to precipitate.[1] Key factors contributing to this include a high final concentration of this compound, rapid dilution, and the use of cold media.[1]

Q3: My cell culture medium with this compound was clear initially but became cloudy after some time in the incubator. What could be the reason?

A3: Delayed precipitation can be caused by several factors. Temperature shifts from room temperature to 37°C inside the incubator can affect compound solubility.[3][4] Additionally, the CO2 environment in an incubator can alter the pH of the medium, which may reduce the solubility of pH-sensitive compounds.[3] Evaporation of the media over time can also increase the concentration of this compound, leading to precipitation.[1][4] Finally, this compound may interact with components in the media, such as salts and proteins, over time.[3]

Q4: How can I distinguish between this compound precipitation and microbial contamination?

A4: While both can cause turbidity in the culture medium, they have distinct characteristics. Chemical precipitates often appear as crystalline or amorphous particles under a microscope.[3] In contrast, bacterial contamination will show small, motile rods or cocci, while yeast will appear as budding, oval-shaped cells. Fungal contamination typically presents as filamentous structures. If you suspect microbial contamination, it is best to discard the culture and review your sterile techniques.[3]

Troubleshooting Guide

This guide provides a structured approach to resolving this compound precipitation issues.

Problem Potential Cause Recommended Solution
Immediate Precipitation High final concentration of this compound.Decrease the working concentration. Perform a solubility test to determine the maximum soluble concentration.[1]
Rapid dilution of DMSO stock in media.Perform a serial dilution of the this compound stock in pre-warmed (37°C) media. Add the compound dropwise while gently vortexing.[1]
Low temperature of the cell culture media.Always use media that has been pre-warmed to 37°C.[1][3]
Delayed Precipitation Temperature and pH shifts in the incubator.Ensure the media is properly buffered for the CO2 concentration in your incubator. Minimize the time culture vessels are outside the incubator.[3]
Evaporation of media during long-term culture.Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes. Ensure proper humidification of the incubator.[1][4]
Interaction with media components.Test the stability of this compound in your specific cell culture medium over the intended duration of your experiment.
Precipitation After Freeze-Thaw Poor solubility of this compound at low temperatures.Gently warm the stock solution to 37°C and vortex to ensure it is fully redissolved before use.[3] Aliquot the stock solution to minimize freeze-thaw cycles.[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Dissolution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-100 mM).

  • Ensure Complete Dissolution: Vortex the solution thoroughly. If necessary, use a brief sonication in a water bath to aid dissolution.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Determining the Maximum Soluble Concentration of this compound
  • Prepare Serial Dilutions: Prepare a 2-fold serial dilution of your high-concentration this compound DMSO stock in DMSO.

  • Add to Media: In a 96-well plate, add a fixed volume of each DMSO dilution to wells containing your complete cell culture medium (pre-warmed to 37°C). For example, add 2 µL of each DMSO dilution to 200 µL of media.[1] Include a DMSO-only control.

  • Incubate and Observe: Incubate the plate at 37°C and 5% CO2.

  • Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at various time points (e.g., 0, 2, 6, and 24 hours).[1] For a more quantitative measurement, you can read the absorbance at 600 nm, as an increase in absorbance can indicate precipitation.[1]

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear throughout the observation period is the maximum working soluble concentration for your specific experimental conditions.[3]

Visual Guides

DFX117_Troubleshooting_Workflow cluster_prep Preparation cluster_exp Experimental Use start Start: this compound Powder stock Dissolve in 100% DMSO (e.g., 10-100 mM stock) start->stock aliquot Aliquot and Store at -20°C / -80°C stock->aliquot thaw Thaw Aliquot aliquot->thaw dilute Dilute in Pre-warmed (37°C) Media thaw->dilute precipitate Precipitation? dilute->precipitate no_precipitate No Precipitation: Add to Cells precipitate->no_precipitate No yes_precipitate Precipitation: Troubleshoot precipitate->yes_precipitate Yes lower_conc Lower Final Concentration yes_precipitate->lower_conc serial_dilution Use Serial Dilution yes_precipitate->serial_dilution check_media Check Media Stability yes_precipitate->check_media

Caption: A workflow for preparing and using this compound to avoid precipitation.

Precipitation_Decision_Tree start Turbidity in Culture Media microscope Examine under Microscope start->microscope precipitate Chemical Precipitate (Crystals/Amorphous) microscope->precipitate contamination Microbial Contamination (Bacteria/Yeast/Fungi) microscope->contamination troubleshoot Follow Troubleshooting Guide precipitate->troubleshoot discard Discard Culture & Review Sterile Technique contamination->discard

Caption: Decision tree for identifying the cause of media turbidity.

References

Inconsistent results with DFX117 treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DFX117. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers achieve consistent and reliable results in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a dual inhibitor of c-Met and PI3Kα. In non-small cell lung cancer (NSCLC) cells, it has been shown to inhibit the ALK/PI3K/AKT signaling pathway. This inhibition disrupts the mitochondrial membrane potential, leading to the activation of caspase-9 and caspase-3, which in turn promotes a cascade of events resulting in cellular apoptosis.[1]

Q2: What are the recommended storage and handling conditions for this compound?

For optimal stability, this compound should be stored as a powder at -20°C, protected from light and moisture. For short-term use, a stock solution can be prepared (e.g., in DMSO) and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can degrade the compound. It is recommended to aliquot the stock solution into single-use volumes.

Q3: Which cell lines are recommended for this compound treatment?

This compound has demonstrated activity in A549 and NCI-H1975 non-small cell lung cancer cell lines.[1] The responsiveness of other cell lines will depend on the expression and activation status of c-Met and PI3Kα. We recommend characterizing the target protein levels in your cell line of choice before initiating experiments.

Troubleshooting Inconsistent Results

Issue 1: High variability in cell viability or apoptosis assay results between experiments.

High variability can stem from several factors, ranging from compound integrity to assay execution. Follow this guide to troubleshoot the source of the inconsistency.

Troubleshooting Steps:

  • Compound Integrity:

    • Action: Prepare a fresh stock solution of this compound from the powdered compound. Avoid using stock solutions that have undergone multiple freeze-thaw cycles.

    • Rationale: The compound may have degraded due to improper storage or handling.

  • Cell Culture Conditions:

    • Action: Ensure cell passage number is consistent across experiments. Use cells that are in the logarithmic growth phase and have high viability (>95%) at the time of treatment. Standardize seeding density.

    • Rationale: High passage numbers can lead to phenotypic drift. Cell health and density at the time of treatment are critical for a reproducible response.

  • Assay Protocol:

    • Action: Review and standardize all incubation times, reagent concentrations, and washing steps. Ensure even mixing of the compound in the culture medium before adding it to the cells.

    • Rationale: Minor deviations in the protocol can lead to significant differences in results. For instance, incomplete mixing can result in variable concentrations of this compound across wells.

  • Solvent Control:

    • Action: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells, including the untreated controls. Run a "vehicle-only" control to assess the effect of the solvent on cell viability.

    • Rationale: High concentrations of solvents like DMSO can be toxic to cells and confound the results.

Issue 2: Western blot results show inconsistent inhibition of p-Akt or downstream apoptosis markers.

Inconsistent protein expression or phosphorylation levels can obscure the true effect of this compound.

Troubleshooting Steps:

  • Treatment and Lysis:

    • Action: Optimize the treatment duration and this compound concentration. Ensure that cell lysis is performed quickly and on ice, using a lysis buffer containing fresh protease and phosphatase inhibitors.

    • Rationale: The phosphorylation state of proteins like Akt can change rapidly. Immediate and effective inhibition of endogenous proteases and phosphatases is crucial for preserving the target proteins.

  • Protein Quantification:

    • Action: Use a reliable protein quantification method (e.g., BCA assay) to ensure equal protein loading for all samples.

    • Rationale: Unequal loading is a common cause of variability in Western blot results, making accurate comparisons impossible.

  • Antibody Performance:

    • Action: Validate the primary antibodies for specificity and optimal dilution. Use antibodies from a reliable source and run appropriate controls.

    • Rationale: Low-quality or improperly diluted antibodies can lead to weak signals or non-specific bands, complicating data interpretation.

  • Loading Control:

    • Action: Use a stable loading control (e.g., GAPDH, β-actin) to normalize the data. Ensure the loading control itself is not affected by the this compound treatment in your specific cell model.

    • Rationale: Normalization corrects for any minor variations in protein loading and transfer, allowing for a more accurate quantification of changes in the target protein.

Data & Protocols

Quantitative Data Summary
ParameterCell LineValueReference
IC50 A5490.44 µM[1]
Apoptosis A549Significant increase with this compound treatment (48h)[1]
Apoptosis NCI-H1975Significant increase with this compound treatment (48h)[1]
Experimental Protocols

Protocol 1: Cell Viability (MTT Assay)

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat cells with a serial dilution of this compound (and a vehicle control) for 48 hours.

  • Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Normalize the results to the vehicle control to determine the percentage of viable cells.

Protocol 2: Apoptosis Analysis (Flow Cytometry)

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound for 48 hours.

  • Collect both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cells and incubate in the dark for 15 minutes at room temperature.

  • Analyze the samples by flow cytometry within one hour.

Visual Guides

Signaling Pathway of this compound

DFX117_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Receptor PI3K PI3Kα cMet->PI3K Activates AKT AKT PI3K->AKT Activates Mito Mitochondrion AKT->Mito Inhibits Apoptotic Release Casp9 Caspase-9 Mito->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes This compound This compound This compound->cMet Inhibits This compound->PI3K Inhibits

Caption: this compound inhibits c-Met and PI3Kα, blocking the AKT pathway and inducing apoptosis.

General Experimental Workflow

Experimental_Workflow start Start: Cell Culture (A549, NCI-H1975) treatment This compound Treatment (Varying concentrations, 48h) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability protein Protein Analysis (Western Blot) treatment->protein apoptosis_fc Apoptosis Analysis (Flow Cytometry) treatment->apoptosis_fc data Data Analysis (IC50, Protein Levels, % Apoptosis) viability->data protein->data apoptosis_fc->data end Conclusion data->end

Caption: Workflow for assessing the anti-tumor effects of this compound treatment in vitro.

Troubleshooting Logic Diagram

Troubleshooting_Logic start Inconsistent Results Observed q1 Is the this compound stock fresh? start->q1 a1_yes Proceed to Cell Checks q1->a1_yes Yes a1_no Action: Make fresh stock. Re-run experiment. q1->a1_no No q2 Are cell passage & density consistent? a1_yes->q2 end Problem Likely Identified a1_no->end a2_yes Proceed to Protocol Checks q2->a2_yes Yes a2_no Action: Use low passage cells. Standardize seeding. Re-run. q2->a2_no No q3 Is the assay protocol standardized? a2_yes->q3 a2_no->end a3_yes Review Data Analysis & Controls q3->a3_yes Yes a3_no Action: Standardize all steps. Check solvent controls. Re-run. q3->a3_no No a3_yes->end a3_no->end

Caption: A step-by-step guide to troubleshooting inconsistent experimental results.

References

DFX117 Aqueous Stability: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of the investigational compound DFX117 in aqueous solutions. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound in aqueous solution?

A: For short-term storage (up to 24 hours), it is recommended to store aqueous solutions of this compound at 2-8°C, protected from light. For long-term storage, aliquots should be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can lead to degradation.

Q2: How does pH affect the stability of this compound in aqueous solutions?

A: this compound is most stable in neutral to slightly acidic conditions (pH 5.0-7.0). It exhibits significant degradation under strongly acidic (pH < 4) and alkaline (pH > 8) conditions. Hydrolysis of the ester moiety is the primary degradation pathway at pH extremes.

Q3: Is this compound sensitive to light?

A: Yes, this compound is photosensitive. Exposure to direct sunlight or strong artificial light can lead to photodegradation. It is crucial to protect solutions containing this compound from light by using amber vials or wrapping containers in aluminum foil.

Q4: Can I expect this compound to be stable in my cell culture medium?

A: While this compound is generally stable in standard cell culture media for the duration of typical experiments (up to 72 hours), its stability can be influenced by the specific components of the medium and the presence of cellular enzymes. It is advisable to prepare fresh solutions for each experiment and minimize the time the compound spends in the incubator.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound stock solutionPrepare fresh stock solutions and aliquot for single use to avoid freeze-thaw cycles. Confirm the concentration of the stock solution using a validated analytical method (e.g., HPLC).
Instability in experimental bufferEnsure the pH of your experimental buffer is within the optimal range for this compound stability (pH 5.0-7.0).
Loss of compound activity over time Hydrolysis or oxidationPrepare solutions fresh before each experiment. If the experiment is lengthy, consider the stability data at the relevant temperature to determine if a fresh addition of the compound is necessary.
Adsorption to container surfacesUse low-adsorption plasticware (e.g., polypropylene) or silanized glass vials for preparing and storing this compound solutions.
Precipitation of this compound in aqueous buffer Poor solubilityThis compound has limited aqueous solubility. Consider using a co-solvent such as DMSO (not exceeding 0.5% in the final solution) or preparing a more dilute solution.

Quantitative Stability Data

The following tables summarize the stability of this compound under various conditions.

Table 1: pH-Dependent Stability of this compound in Aqueous Buffers at 37°C

pHBuffer System% Remaining after 24 hours% Remaining after 72 hours
3.0Citrate Buffer75%55%
5.0Acetate Buffer98%92%
7.4Phosphate Buffer95%88%
9.0Borate Buffer60%40%

Table 2: Temperature-Dependent Stability of this compound in pH 7.4 Buffer

Temperature% Remaining after 24 hours% Remaining after 7 days
4°C>99%97%
25°C (Room Temperature)96%85%
37°C95%78%

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add an appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex thoroughly until the compound is completely dissolved.

  • Aliquot the stock solution into single-use, light-protected tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Assessment of this compound Stability in Aqueous Buffer

This protocol outlines a general method to assess the stability of this compound under specific experimental conditions.

G cluster_prep Solution Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (DMSO) dilute Dilute Stock to Final Concentration in Buffer prep_stock->dilute prep_buffer Prepare Aqueous Buffer (e.g., PBS pH 7.4) prep_buffer->dilute t0 Time=0 Sample (Store at -80°C) dilute->t0 incubate Incubate at Desired Temperature (e.g., 37°C) dilute->incubate hplc Analyze Samples by HPLC-UV t0->hplc sampling Collect Samples at Various Time Points incubate->sampling sampling->hplc calc Calculate % Remaining vs. Time=0 hplc->calc

Caption: Workflow for assessing this compound stability.

Potential Degradation Pathway

The primary degradation pathway for this compound in aqueous solution is hydrolysis, particularly at non-neutral pH.

G This compound This compound (Ester) Hydrolysis Hydrolysis (H₂O, H⁺ or OH⁻) This compound->Hydrolysis Degradant1 Degradant A (Carboxylic Acid) Hydrolysis->Degradant1 Degradant2 Degradant B (Alcohol) Hydrolysis->Degradant2

Caption: Hydrolytic degradation of this compound.

It is important to note that various factors can influence drug stability, including temperature, light, pH, and oxidation.[1][2] For compounds susceptible to hydrolysis, such as those containing ester groups, the pH of the aqueous medium is a critical factor.[1] Stability studies are essential to ensure the quality and effectiveness of a drug product.[1]

References

Potential off-target effects of DFX117

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides technical support information for the investigational compound DFX117. The information regarding potential off-target effects is based on the known pharmacology of c-Met and PI3Kα inhibitors as classes of molecules. Specific off-target profiling for this compound has not been made publicly available. Researchers should always perform their own comprehensive validation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent, dual inhibitor of c-Met (Hepatocyte Growth Factor Receptor) and Phosphoinositide 3-kinase alpha (PI3Kα). By simultaneously targeting these two key nodes in cancer cell signaling, this compound is designed to inhibit tumor cell growth, proliferation, survival, and migration.

Q2: What are the known on-target effects of this compound in cancer cell lines?

In preclinical studies involving non-small cell lung cancer (NSCLC) cells, this compound has been shown to inhibit the HGF/c-Met signaling pathway and the PI3K/Akt signal transduction pathway. This dual inhibition leads to G0/G1 cell cycle arrest and the induction of apoptosis.[1]

Q3: What are the potential off-target effects I should be aware of when using this compound?

While a specific kinome scan or broad selectivity profile for this compound is not publicly available, researchers should be aware of potential off-target effects common to c-Met and PI3Kα inhibitors.

  • Potential c-Met Inhibitor Off-Targets: Some c-Met inhibitors have been reported to interact with other kinases, which can sometimes contribute to their overall anti-tumor activity or lead to unexpected cellular phenotypes.

  • Potential PI3Kα Inhibitor Off-Targets & On-Target Toxicities: A common on-target toxicity associated with PI3Kα inhibition is hyperglycemia. This is due to the essential role of PI3Kα in the insulin (B600854) signaling pathway.[2][3][4] Inhibition of PI3Kα can disrupt normal glucose uptake in tissues like skeletal muscle and adipose tissue.[2]

Q4: Are there known resistance mechanisms to this compound?

While specific resistance mechanisms to this compound have not been detailed, resistance to both c-Met and PI3Kα inhibitors has been described. For PI3Kα inhibitors, this can include the loss of the tumor suppressor PTEN or the activation of alternative signaling pathways. For c-Met inhibitors, resistance can arise from mutations in the c-Met kinase domain or activation of bypass signaling pathways.

Troubleshooting Guides

This section provides guidance on common issues that may be encountered during in vitro experiments with this compound.

Observed Issue Potential Cause Troubleshooting Steps
Variability in IC50 values across experiments 1. Cell line heterogeneity. 2. Inconsistent cell passage number. 3. Variations in serum concentration in the culture medium. 4. Inaccurate drug concentration.1. Perform cell line authentication (e.g., STR profiling). 2. Use a consistent and narrow range of cell passage numbers for all experiments. 3. Maintain a consistent serum concentration as growth factors in serum can activate the PI3K/Akt pathway. 4. Prepare fresh drug dilutions from a validated stock solution for each experiment.
Unexpected cell death at low concentrations 1. Potent on-target activity in a highly sensitive cell line. 2. Potential off-target toxicity.1. Confirm the expression and activation status of c-Met and PI3Kα in your cell line. 2. Perform a dose-response curve over a wider range of concentrations to determine the toxicity profile. 3. Consider performing a rescue experiment by overexpressing a downstream effector to confirm on-target toxicity.
Reduced this compound efficacy in certain cell lines 1. Low or absent expression/activation of c-Met or PI3Kα. 2. Presence of mutations that confer resistance (e.g., PTEN loss). 3. Activation of compensatory signaling pathways.1. Characterize the baseline protein expression and phosphorylation status of c-Met, PI3K, and Akt in your cell lines by Western blot. 2. Sequence key genes in the PI3K pathway (e.g., PIK3CA, PTEN). 3. Use a phospho-kinase array to investigate the activation of other signaling pathways upon this compound treatment.
Inconsistent Western blot results for p-Akt 1. Suboptimal antibody performance. 2. Rapid dephosphorylation of Akt after cell lysis. 3. Variations in the timing of drug treatment and cell harvesting.1. Validate your p-Akt antibody with appropriate positive and negative controls. 2. Ensure that phosphatase inhibitors are included in your lysis buffer and that samples are kept on ice. 3. Perform a time-course experiment to determine the optimal time point for observing p-Akt inhibition.

Experimental Protocols

Protocol 1: In Vitro Kinase Selectivity Profiling (General Methodology)

To assess the selectivity of this compound, a comprehensive kinase profiling assay, such as KINOMEscan™, can be employed. This method is based on a competitive binding assay.

Principle: The ability of a test compound (this compound) to compete with an immobilized, active-site directed ligand for binding to a large panel of kinases is measured. The amount of kinase captured on the solid support is quantified, typically using qPCR for a DNA tag conjugated to the kinase. A reduction in the amount of captured kinase in the presence of the test compound indicates an interaction.

Methodology:

  • A large panel of recombinant human kinases, each tagged with a unique DNA identifier, is used.

  • An immobilized ligand that binds to the active site of the kinases is prepared on a solid support (e.g., beads).

  • This compound is incubated at a fixed concentration (e.g., 1 µM) with the kinase panel and the immobilized ligand.

  • After an incubation period to allow for binding to reach equilibrium, the unbound kinases are washed away.

  • The amount of each kinase bound to the solid support is quantified by qPCR using primers specific for each DNA tag.

  • The results are typically expressed as a percentage of the DMSO control (% of control), where a lower percentage indicates a stronger interaction.

  • Hits (potential off-targets) are identified as kinases that show a significant reduction in binding (e.g., >90% inhibition) at the screening concentration.

  • For identified hits, a dissociation constant (Kd) can be determined by running a dose-response curve.

Protocol 2: Cellular Target Engagement Assay (General Methodology)

To confirm that this compound engages its targets within a cellular context, a method like the Cellular Thermal Shift Assay (CETSA) or a NanoBRET™ Target Engagement Assay can be used.

Principle of NanoBRET™ Target Engagement Assay: This assay measures the binding of a compound to a specific protein in living cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged protein of interest and a fluorescently labeled tracer that binds to the same protein. A test compound that binds to the protein will compete with the tracer, leading to a decrease in the BRET signal.

Methodology:

  • Cells are transiently or stably transfected with a vector expressing the target kinase (e.g., c-Met or PI3Kα) fused to NanoLuc® luciferase.

  • The transfected cells are plated in a multi-well plate.

  • A specific fluorescent tracer that binds to the target kinase is added to the cells.

  • This compound is added in a dose-response manner.

  • After an incubation period, the NanoBRET™ substrate is added.

  • The BRET signal is measured using a plate reader capable of detecting both the donor (luciferase) and acceptor (tracer) emission wavelengths.

  • The IC50 value, representing the concentration of this compound that displaces 50% of the tracer, is calculated.

Signaling Pathways and Experimental Workflows

DFX117_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met PI3K PI3Kα cMet->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits p70S6K p70S6K mTOR->p70S6K eIF4E 4E-BP1 mTOR->eIF4E CellCycle Cell Cycle Progression (G1 -> S) p70S6K->CellCycle eIF4E->CellCycle HGF HGF HGF->cMet Activates This compound This compound This compound->cMet This compound->PI3K

Caption: this compound inhibits c-Met and PI3Kα signaling pathways.

Kinome_Scan_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Analysis KinasePanel Kinase Panel (DNA-tagged) Incubation Incubate Kinases, Ligand, and this compound KinasePanel->Incubation ImmobilizedLigand Immobilized Ligand (on beads) ImmobilizedLigand->Incubation DFX117_sol This compound Solution DFX117_sol->Incubation Wash Wash Unbound Kinases Incubation->Wash qPCR Quantify Bound Kinases via qPCR Wash->qPCR DataAnalysis Data Analysis (% of Control) qPCR->DataAnalysis HitID Hit Identification DataAnalysis->HitID

Caption: Experimental workflow for KINOMEscan selectivity profiling.

References

DFX117 Degradation Product Identification: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying degradation products of the hypothetical compound DFX117.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound?

A1: Based on the chemical structure of this compound, which contains ester and amide functionalities, the primary expected degradation pathways are hydrolysis and oxidation.[1][2] Hydrolysis would lead to the cleavage of the ester or amide bond, while oxidation may target specific susceptible moieties within the molecule. Photolytic and thermal degradation should also be considered as potential pathways.[2][3]

Q2: What are the recommended stress conditions for forced degradation studies of this compound?

A2: To comprehensively investigate the degradation profile of this compound, forced degradation studies should be conducted under a variety of stress conditions as recommended by ICH guidelines.[2][3] These include acidic, basic, oxidative, thermal, and photolytic stress. It is crucial to expose this compound in both solid and solution states to these conditions to establish its intrinsic stability.[1][4]

Q3: Which analytical techniques are most suitable for identifying this compound degradation products?

A3: A stability-indicating high-performance liquid chromatography (HPLC) method is the cornerstone for separating and quantifying this compound and its degradation products.[5][6] For structural elucidation of the degradants, hyphenated techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) are invaluable.[6] Further characterization can be achieved using nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy on isolated degradation products.[4]

Q4: How can I ensure my analytical method is "stability-indicating"?

A4: A stability-indicating method must be able to separate the drug substance from its degradation products and any process-related impurities without interference.[7] To validate your method, you must demonstrate specificity by analyzing samples from forced degradation studies. The method should show clean separation of the parent drug peak from all degradant peaks. Peak purity analysis using a photodiode array (PDA) detector is also essential to confirm that no co-eluting peaks are present.[6]

Troubleshooting Guides

Issue 1: No degradation is observed under stress conditions.

  • Possible Cause: The stress conditions are not harsh enough.

  • Troubleshooting Steps:

    • Increase the concentration of the stressor (e.g., use 1N HCl instead of 0.1N HCl).[6]

    • Extend the duration of the stress exposure.

    • Increase the temperature for thermal and hydrolytic studies.

    • Ensure direct and sufficient exposure to the light source in photostability studies.[6]

Issue 2: this compound completely degrades, and no parent peak is observed.

  • Possible Cause: The stress conditions are too harsh.

  • Troubleshooting Steps:

    • Decrease the concentration of the stressor.

    • Reduce the duration of the stress exposure.

    • Lower the temperature for thermal and hydrolytic studies.

    • Analyze samples at earlier time points to capture intermediate degradants.

Issue 3: Poor resolution between this compound and a degradation product peak in the HPLC chromatogram.

  • Possible Cause: The chromatographic method is not optimized.

  • Troubleshooting Steps:

    • Modify the mobile phase composition (e.g., change the organic solvent ratio or pH).

    • Try a different stationary phase (e.g., a column with a different chemistry like C8 instead of C18, or a different particle size).

    • Adjust the column temperature.

    • Optimize the gradient elution profile for better separation.

Issue 4: Mass balance in forced degradation studies is not within the acceptable range (e.g., 95-105%).

  • Possible Cause:

    • Some degradation products are not being detected by the analytical method (e.g., they lack a chromophore).

    • Degradants are volatile or have precipitated out of solution.

    • Inaccurate quantification due to differences in detector response between this compound and its degradation products.

  • Troubleshooting Steps:

    • Use a mass-sensitive detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in parallel with the UV detector.

    • Analyze the headspace of the sample for volatile degradants using gas chromatography (GC).

    • Visually inspect samples for any precipitates.

    • Determine the relative response factors for the major degradation products to ensure accurate quantification.

Experimental Protocols

Protocol 1: Forced Degradation of this compound under Acidic Conditions
  • Preparation: Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile (B52724) and 1N hydrochloric acid.

  • Incubation: Store the solution at 60°C for 48 hours.

  • Sampling: Withdraw aliquots at 0, 2, 4, 8, 24, and 48 hours.

  • Neutralization: Immediately neutralize the acidic samples with an equivalent amount of 1N sodium hydroxide.

  • Analysis: Dilute the neutralized samples with the mobile phase to a final concentration of 100 µg/mL and analyze by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for this compound
  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    Time (min) %B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Data Presentation

Table 1: Summary of Forced Degradation Studies for this compound

Stress ConditionReagent/ConditionDurationThis compound Degraded (%)Number of DegradantsMajor Degradant(s) (RT)
Acid Hydrolysis1N HCl48h at 60°C15.23DP1 (4.5 min), DP2 (6.8 min)
Base Hydrolysis0.1N NaOH8h at RT22.52DP3 (8.2 min)
Oxidation3% H₂O₂24h at RT18.94DP4 (9.1 min), DP5 (10.3 min)
Thermal80°C72h8.51DP2 (6.8 min)
Photolytic1.2 million lux hours7 days12.12DP6 (11.5 min)

Table 2: Characterization of Major this compound Degradation Products

Degradant IDRetention Time (min)Proposed Structure (from LC-MS/MS)Mass (m/z)
DP14.5Hydrolyzed ester (acid)[Hypothetical Mass]
DP26.8Hydrolyzed amide[Hypothetical Mass]
DP38.2Hydrolyzed ester (base)[Hypothetical Mass]
DP49.1N-oxide[Hypothetical Mass]
DP510.3Hydroxylated derivative[Hypothetical Mass]
DP611.5Photodimer[Hypothetical Mass]

Visualizations

G This compound This compound DP1 DP1 (Acid Hydrolysis Product) This compound->DP1  H+/H2O DP2 DP2 (Amide Hydrolysis Product) This compound->DP2  H+/H2O or Heat DP3 DP3 (Base Hydrolysis Product) This compound->DP3  OH-/H2O DP4 DP4 (N-Oxide) This compound->DP4  H2O2

Caption: Hypothetical degradation pathways of this compound.

G cluster_stress Forced Degradation cluster_analysis Analysis Acid Acidic Stress HPLC HPLC-UV (Separation & Quantitation) Acid->HPLC Base Basic Stress Base->HPLC Oxidative Oxidative Stress Oxidative->HPLC Thermal Thermal Stress Thermal->HPLC Photolytic Photolytic Stress Photolytic->HPLC LCMS LC-MS/MS (Identification) HPLC->LCMS Isolation Preparative HPLC (Isolation) LCMS->Isolation NMR NMR (Structure Elucidation) Isolation->NMR This compound This compound This compound->Acid This compound->Base This compound->Oxidative This compound->Thermal This compound->Photolytic

Caption: Experimental workflow for this compound degradation studies.

References

DFX117 Western Blot Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DFX117 Western blotting. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their this compound Western blot experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound Western blotting, presented in a question-and-answer format.

Problem: Weak or No Signal

Question: I am not seeing any band for this compound, or the signal is very faint. What could be the cause?

Answer: A weak or absent signal can stem from several factors throughout the Western blot workflow.[1][2][3] Consider the following potential causes and solutions:

Potential CauseRecommended Solution
Low Target Protein Abundance Increase the amount of protein loaded per well.[2][4] Consider enriching for this compound through immunoprecipitation or cellular fractionation.[4] If applicable, treat cells to induce higher expression of this compound.[4]
Inefficient Protein Transfer Verify successful transfer by staining the membrane with Ponceau S after transfer.[2][4] Ensure no air bubbles are trapped between the gel and the membrane.[4] For high molecular weight proteins, consider a wet transfer method as it can offer higher efficiency.[4]
Suboptimal Antibody Concentration The concentration of the primary or secondary antibody may be too low. Perform an antibody titration to determine the optimal dilution.[5]
Inactive Antibodies or Reagents Ensure antibodies have been stored correctly and are within their expiration date.[1] Use freshly prepared antibody dilutions.[6] Confirm the activity of the detection substrate.[1][3]
Incorrect Blocking Buffer Some blocking buffers can mask the epitope of the target protein. Try switching between non-fat dry milk and BSA or use a commercially available blocking buffer.[3][7]
Sample Degradation Always add protease and phosphatase inhibitors to your lysis buffer.[4][8] Prepare fresh lysates for each experiment and keep samples on ice.[8][9]
Problem: High Background

Question: My blot has a high background, making it difficult to see the specific this compound band. How can I reduce the background?

Answer: High background can obscure your protein of interest and is a common issue in Western blotting.[10] Here are several strategies to minimize background noise:

Potential CauseRecommended Solution
Insufficient Blocking Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C).[1][8] Increase the concentration of the blocking agent (e.g., from 5% to 7% non-fat dry milk).[8] Consider trying a different blocking agent.[1][2]
Antibody Concentration Too High High concentrations of primary or secondary antibodies can lead to non-specific binding. Titrate your antibodies to find the optimal concentration that provides a strong signal with low background.[10][11]
Inadequate Washing Increase the number and/or duration of wash steps after primary and secondary antibody incubations.[1][10] Adding a detergent like Tween 20 to your wash buffer can also help.[1][2]
Membrane Drying Ensure the membrane remains fully submerged in buffer during all incubation and washing steps to prevent it from drying out.[10][12]
Contaminated Buffers or Equipment Use freshly prepared, filtered buffers.[1] Ensure all electrophoresis and blotting equipment is clean.[1]
Problem: Non-Specific Bands

Question: I am seeing multiple bands on my blot in addition to the expected this compound band. What could be the reason?

Answer: The presence of non-specific bands can be due to several factors, from antibody specificity to sample preparation.[13]

Potential CauseRecommended Solution
Primary Antibody Concentration Too High A high concentration of the primary antibody can lead to off-target binding.[13][14] Try decreasing the antibody concentration.[14]
Secondary Antibody Cross-Reactivity The secondary antibody may be binding to other proteins in the lysate. Run a control lane with only the secondary antibody to check for non-specific binding.[8] Use a pre-adsorbed secondary antibody to minimize cross-reactivity.[8]
Protein Degradation Degraded protein fragments may be detected by the antibody. Ensure protease inhibitors are included in the lysis buffer.[8][14]
Post-Translational Modifications Modifications such as glycosylation can cause a protein to migrate at a different molecular weight than predicted.[7]
Insufficient Blocking Incomplete blocking can lead to non-specific antibody binding.[13] Optimize blocking conditions as described in the "High Background" section.

Frequently Asked Questions (FAQs)

Q1: What is the recommended protein loading amount for detecting this compound?

A1: A good starting point for whole-cell lysates is 20-30 µg of total protein per lane.[6] However, if this compound is a low-abundance protein, you may need to load up to 100 µg.[6] It is recommended to perform a protein concentration gradient to determine the optimal loading amount for your specific samples.[9]

Q2: Which membrane type is better for this compound Western blotting, PVDF or nitrocellulose?

A2: Both PVDF and nitrocellulose membranes are commonly used. PVDF membranes are known for their durability and higher protein binding capacity, which can be advantageous for low-abundance proteins.[5][15] Nitrocellulose membranes may produce lower background.[10] The choice may depend on the specific antibody and detection system being used.

Q3: How can I confirm that my protein transfer was successful?

A3: A simple and effective way to check transfer efficiency is to stain the membrane with Ponceau S solution immediately after the transfer.[2][4] This reversible stain will allow you to visualize the total protein transferred to the membrane.

Q4: Should I use non-fat dry milk or BSA as the blocking agent?

A4: Both are common blocking agents. Non-fat dry milk is a cost-effective option, but it contains phosphoproteins (like casein) which can interfere with the detection of phosphorylated proteins.[8][16] In such cases, BSA is the preferred blocking agent.[10] It is often best to test both to see which provides the best signal-to-noise ratio for your experiment.

Q5: My this compound protein is appearing at a different molecular weight than expected. Why?

A5: This can be due to several reasons. Post-translational modifications, such as glycosylation or phosphorylation, can alter the protein's migration on the gel.[7] Incomplete denaturation could lead to dimers or multimers, resulting in a higher molecular weight band.[17] Conversely, protein degradation can result in lower molecular weight bands.[14]

Experimental Protocols

Cell Lysis and Protein Quantification
  • Wash cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer (or another suitable lysis buffer) containing protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes with periodic vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Determine the protein concentration using a BCA or Bradford protein assay.

SDS-PAGE and Protein Transfer
  • Mix the protein lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • Load 20-50 µg of protein per lane onto a polyacrylamide gel.

  • Run the gel until the dye front reaches the bottom.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Confirm successful transfer with Ponceau S staining.

Immunodetection
  • Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against this compound (at its optimal dilution) overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 5-10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (at its optimal dilution) for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with a chemiluminescent substrate and visualize the signal using a digital imager or X-ray film.

Visualizations

DFX117_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand Receptor Receptor Ligand->Receptor Binds Kinase_A Kinase_A Receptor->Kinase_A Activates This compound This compound Transcription_Factor Transcription_Factor This compound->Transcription_Factor Promotes Nuclear Translocation Kinase_A->this compound Phosphorylates (Activates) Phosphatase_B Phosphatase_B Phosphatase_B->this compound Dephosphorylates (Inactivates) Target_Gene Target_Gene Transcription_Factor->Target_Gene Induces Transcription

Caption: Hypothetical this compound signaling pathway.

Western_Blot_Workflow A 1. Sample Preparation (Cell Lysis) B 2. Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Protein Transfer (Blotting) C->D E 5. Blocking D->E F 6. Primary Antibody Incubation E->F G 7. Secondary Antibody Incubation F->G H 8. Detection G->H I 9. Data Analysis H->I Troubleshooting_Logic Start Problem with Blot? No_Signal Weak or No Signal? Start->No_Signal High_Background High Background? No_Signal->High_Background No Check_Transfer Check Protein Transfer (Ponceau S) No_Signal->Check_Transfer Yes Wrong_Size Non-Specific Bands? High_Background->Wrong_Size No Optimize_Blocking Optimize Blocking High_Background->Optimize_Blocking Yes Check_Sample_Integrity Check Sample Integrity (Protease Inhibitors) Wrong_Size->Check_Sample_Integrity Yes Good_Blot Good Blot Wrong_Size->Good_Blot No Optimize_Antibody Titrate Antibodies Check_Transfer->Optimize_Antibody Increase_Washing Increase Washing Optimize_Blocking->Increase_Washing Check_Sample_Integrity->Optimize_Antibody

References

Technical Support Center: DFX117 Resistance

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DFX117. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting potential cell line resistance to this compound, a dual inhibitor of c-Met and PI3Kα.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor that simultaneously targets two key signaling proteins: c-Met (hepatocyte growth factor receptor) and PI3Kα (phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit alpha). In non-small cell lung cancer (NSCLC), aberrant activation of the HGF/c-Met signaling pathway plays a crucial role in tumor development.[1] this compound exerts its anti-tumor effects by inducing G0/G1 cell cycle arrest and apoptosis in cancer cells with c-Met amplification and/or PIK3CA mutations.[1]

Q2: Which cell lines are known to be sensitive to this compound?

This compound has been shown to inhibit the growth of several non-small cell lung cancer (NSCLC) cell lines. The half-maximal inhibitory concentration (IC50) values for this compound in various cell lines are summarized in the table below.

Cell LineCancer TypeKey MutationsThis compound IC50 (µM)
NCI-H1975NSCLCPIK3CA mutation, c-Met amplificationNot specified
A549NSCLCKRAS mutation0.44
PC9NSCLCEGFR mutationNot specified
NCI-H1993NSCLCc-Met amplificationNot specified
MRC-5Normal lung fibroblastWild-type> 10

Q3: My cells are showing reduced sensitivity to this compound. Does this mean they have developed resistance?

A decreased response to this compound in your cell viability assays could indicate the development of acquired resistance. The first step to confirm this is to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value is a confirmation of resistance.[2] It is generally considered that a 3- to 10-fold increase in IC50 compared to the parental cell line is indicative of drug resistance.[3]

Q4: What are the potential molecular mechanisms of resistance to this compound?

While specific resistance mechanisms to this compound have not been documented, resistance to dual c-Met and PI3K inhibitors can arise through several mechanisms:

  • Secondary Mutations in Target Genes: Mutations in the c-Met or PIK3CA genes can prevent this compound from binding effectively.

  • Bypass Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the inhibition of c-Met and PI3K.[2] This could involve the upregulation of other receptor tyrosine kinases.

  • Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (MDR1), can actively remove this compound from the cell, reducing its intracellular concentration.

  • Epigenetic Alterations: Changes in DNA methylation or histone modification can alter the expression of genes involved in drug sensitivity and resistance.[4][5]

Troubleshooting Guides

Problem 1: I am unable to generate a this compound-resistant cell line.

Possible CauseSuggested Solution
Sub-optimal Initial Drug Concentration The starting concentration of this compound may be too high, causing widespread cell death, or too low, providing insufficient selective pressure.[6] Determine the IC50 of this compound for your parental cell line and begin the resistance induction protocol with a concentration at or slightly below the IC50 value.[6]
Inappropriate Dose Escalation Increasing the this compound concentration too quickly or in large increments may not allow cells enough time to adapt.[6] Employ a gradual dose escalation strategy, increasing the concentration by 1.5- to 2-fold only after the cells have resumed a normal growth rate at the current concentration.
Cell Line Characteristics Some cell lines may have intrinsic resistance or may not readily acquire resistance due to their genetic makeup.[6] If possible, try generating resistant lines from a different parental cell line known to be initially sensitive to this compound.
Drug Instability This compound may degrade in cell culture medium over time. Prepare fresh this compound stock solutions and media containing the drug regularly.[6]

Problem 2: My this compound-resistant cell line loses its resistant phenotype over time.

Possible CauseSuggested Solution
Lack of Continuous Selective Pressure Resistance may not be stable in the absence of the drug.[7] Maintain the resistant cell line in a culture medium containing a maintenance concentration of this compound (e.g., IC10-IC20).[3] It is recommended to periodically measure the IC50 to ensure the resistance is maintained.[3]
Genetic Instability The resistant cell line may be genetically unstable.[6] It is advisable to freeze down aliquots of the resistant cell line at different passages.[8] When the resistance phenotype begins to fade, discard the current culture and thaw a new vial from a master stock.[7][8]

Experimental Protocols

Protocol 1: Generation of a this compound-Resistant Cell Line

This protocol describes a general method for inducing this compound resistance in a sensitive cancer cell line through continuous exposure to escalating drug concentrations.[3]

1. Determine the IC50 of the Parental Cell Line: a. Seed the parental cancer cells in a 96-well plate. b. After overnight incubation, treat the cells with a range of this compound concentrations for 48-72 hours. c. Perform a cell viability assay (e.g., MTT, CCK-8) to determine the percentage of viable cells at each concentration.[1] d. Calculate the IC50 value using non-linear regression analysis.[3]

2. Initiate Resistance Induction: a. Culture the parental cells in a medium containing this compound at a concentration equal to the IC20. b. Monitor the cells closely. A significant number of cells will likely die initially. c. Continue to culture the surviving cells, changing the medium with fresh this compound every 2-3 days, until the cells resume a normal growth rate.[6]

3. Escalate the Drug Concentration: a. Once the cells are growing steadily, increase the this compound concentration by 1.5- to 2-fold. b. Repeat the process of monitoring and culturing until the cells adapt to the new concentration. c. Continue this stepwise increase in this compound concentration. The entire process can take 3 to 18 months.[7]

4. Confirm and Characterize the Resistant Cell Line: a. Once cells are stably proliferating at a significantly higher this compound concentration, determine the new IC50 value. A 3- to 10-fold or higher increase compared to the parental line confirms resistance.[3] b. Cryopreserve aliquots of the resistant cell line at various passages. c. To maintain the resistant phenotype, continuously culture the cells in a medium containing a maintenance dose of this compound (IC10-IC20).[3]

Protocol 2: Western Blot Analysis of Signaling Pathways

This protocol can be used to investigate the activation state of key proteins in the c-Met and PI3K/Akt pathways in parental versus this compound-resistant cells.

1. Cell Lysis: a. Culture parental and this compound-resistant cells to 70-80% confluency. b. Treat cells with or without this compound for a specified time. c. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

2. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford assay.[2]

3. SDS-PAGE and Western Blotting: a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the separated proteins to a PVDF or nitrocellulose membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST. d. Incubate the membrane with primary antibodies against total and phosphorylated c-Met, Akt, and downstream effectors (e.g., p70S6K, 4E-BP1). Also, probe for a loading control like β-actin or GAPDH. e. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.[2] f. Visualize the protein bands using a chemiluminescent substrate and an imaging system.[2]

4. Data Analysis: a. Quantify the band intensities and normalize them to the loading control to determine the relative protein expression and phosphorylation levels.[2]

Visualizations

DFX117_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet binds PI3K PI3Kα cMet->PI3K AKT Akt PI3K->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound This compound->cMet inhibits This compound->PI3K inhibits

Caption: this compound inhibits c-Met and PI3Kα signaling pathways.

Resistance_Workflow start Start with Sensitive Parental Cell Line ic50_initial Determine Initial IC50 of this compound start->ic50_initial culture Culture cells with increasing concentrations of this compound ic50_initial->culture monitor Monitor for cell survival and proliferation culture->monitor monitor->culture Continue dose escalation ic50_resistant Determine IC50 of putative resistant line monitor->ic50_resistant compare Compare IC50 values (Resistant vs. Parental) ic50_resistant->compare characterize Characterize Mechanism of Resistance compare->characterize Resistance Confirmed (IC50 increased) end Established this compound Resistant Cell Line characterize->end Troubleshooting_Logic cluster_mechanisms Potential Mechanisms start Reduced this compound Sensitivity Observed confirm Confirm Resistance (Determine IC50) start->confirm investigate Investigate Mechanism confirm->investigate Resistance Confirmed mutation Target Mutation (c-Met, PIK3CA) investigate->mutation bypass Bypass Pathway Activation investigate->bypass efflux Drug Efflux investigate->efflux

References

Technical Support Center: DFX117

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following storage and handling information for DFX117 has been developed based on general best practices for novel small molecule compounds. As this compound is a proprietary molecule, it is crucial to consult any specific documentation provided with your sample for definitive storage guidelines. This guide is intended to supplement, not replace, compound-specific information.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for long-term storage of this compound?

A1: For long-term stability, this compound should be stored at -20°C or below. For short-term storage (up to one week), 2-8°C is acceptable. Avoid repeated freeze-thaw cycles as this can lead to degradation.

Q2: How should I store this compound, as a solid or in solution?

A2: It is highly recommended to store this compound as a lyophilized powder . If you need to store it in solution, use an anhydrous solvent such as DMSO or ethanol. Prepare aliquots of the stock solution to avoid repeated warming and cooling of the entire stock.

Q3: Is this compound sensitive to light or air?

A3: Yes, preliminary data suggests that this compound is sensitive to both light and atmospheric oxygen. Therefore, it should be stored in an amber vial and under an inert atmosphere (e.g., argon or nitrogen).

Q4: What is the expected shelf-life of this compound under recommended storage conditions?

A4: When stored as a lyophilized powder at -20°C or below, protected from light and under an inert atmosphere, this compound is expected to be stable for at least two years. When in solution, the stability is significantly reduced, and it is recommended to use the solution within one month.

Troubleshooting Guide

Issue 1: I observe precipitation in my stock solution of this compound.

  • Question: Why is my this compound precipitating out of solution, and what should I do?

  • Answer: Precipitation can occur if the solvent becomes saturated, if the temperature of the solution changes significantly, or if the solvent has absorbed water. Gently warm the solution to 37°C and vortex to attempt to redissolve the compound. If precipitation persists, consider preparing a fresh, lower concentration stock solution. Always use anhydrous solvents for preparing stock solutions.

Issue 2: My experimental results are inconsistent when using an older stock of this compound.

  • Question: I am seeing a decrease in the activity of this compound in my assays. Could this be due to improper storage?

  • Answer: Yes, a loss of activity is a common indicator of compound degradation. This can be caused by exposure to light, oxygen, water, or repeated freeze-thaw cycles. It is recommended to perform a quality control check on your older stock. You can find relevant protocols in the "Experimental Protocols" section below.

Issue 3: I am unsure if my this compound has been stored correctly. How can I check its integrity?

  • Question: Is there a way to verify the purity and identity of my this compound sample?

  • Answer: You can assess the integrity of your this compound sample using analytical techniques such as High-Performance Liquid Chromatography (HPLC) to check for purity and Mass Spectrometry (MS) to confirm the molecular weight. A comparison with a fresh, reference sample of this compound is recommended.

Quantitative Data Summary

ParameterRecommended Condition
Storage Temperature -20°C or -80°C (long-term); 2-8°C (short-term)
Physical Form Lyophilized powder
Atmosphere Inert gas (Argon or Nitrogen)
Light Exposure Protect from light (use amber vials)
Solvent for Stocks Anhydrous DMSO or Ethanol
Shelf-life (Solid) ≥ 24 months at ≤ -20°C
Shelf-life (Solution) ≤ 1 month at -20°C

Experimental Protocols

Protocol 1: Assessment of this compound Purity by HPLC
  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile (B52724) and water with 0.1% formic acid.

  • Sample Preparation: Dissolve a small amount of this compound in the mobile phase to a final concentration of 1 mg/mL.

  • HPLC Analysis: Inject 10 µL of the sample onto a C18 reverse-phase column. Run a gradient elution from 5% to 95% acetonitrile over 20 minutes.

  • Data Analysis: Monitor the elution profile at a suitable wavelength (e.g., 254 nm). The purity can be estimated by the relative area of the main peak.

Protocol 2: Confirmation of this compound Identity by Mass Spectrometry
  • Sample Preparation: Prepare a 10 µM solution of this compound in an appropriate solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

  • MS Analysis: Infuse the sample directly into an electrospray ionization (ESI) mass spectrometer.

  • Data Analysis: Acquire the mass spectrum in positive or negative ion mode. Confirm the presence of the expected molecular ion peak corresponding to the molecular weight of this compound.

Protocol 3: Functional Assay for this compound Activity
  • Cell Culture: Plate cells relevant to the biological target of this compound at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a dilution series of this compound (from both old and new stocks) and a vehicle control.

  • Incubation: Incubate the cells for the desired time period.

  • Endpoint Measurement: Measure a relevant biological endpoint, such as cell viability, enzyme activity, or gene expression.

  • Data Analysis: Compare the dose-response curves of the old and new this compound stocks to determine if there is a significant loss of potency.

Visualizations

StorageDecisionWorkflow start Start: Receive this compound check_form Is this compound a solid or in solution? start->check_form solid_path Solid check_form->solid_path Solid solution_path Solution check_form->solution_path Solution store_solid Store at <= -20°C under inert gas in an amber vial solid_path->store_solid store_solution Aliquot into single-use vials Store at <= -20°C under inert gas in amber vials solution_path->store_solution end_solid Long-term storage store_solid->end_solid end_solution Short-term storage Use within 1 month store_solution->end_solution

Caption: Decision workflow for storing this compound.

TroubleshootingWorkflow start Start: Inconsistent experimental results check_storage Were storage recommendations followed? start->check_storage yes_path Yes check_storage->yes_path Yes no_path No check_storage->no_path No perform_qc Perform QC checks: HPLC for purity MS for identity yes_path->perform_qc discard_sample Discard sample Use a fresh stock no_path->discard_sample qc_pass QC Pass? perform_qc->qc_pass qc_pass->discard_sample No continue_exp Continue experiments Troubleshoot assay qc_pass->continue_exp Yes

Caption: Troubleshooting workflow for this compound.

Validation & Comparative

DFX117: A Comparative Analysis Against Other c-Met Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The c-Met receptor tyrosine kinase, implicated in a variety of human cancers, has emerged as a critical target for therapeutic intervention. Its aberrant activation can drive tumor growth, proliferation, and metastasis. This guide provides a detailed comparison of DFX117, a novel dual PI3Kα and c-Met inhibitor, against other prominent c-Met inhibitors, supported by available preclinical data.

Overview of this compound

This compound is distinguished as a dual inhibitor, targeting both the c-Met receptor tyrosine kinase and the α isoform of phosphoinositide 3-kinase (PI3Kα).[1][2] This dual-action mechanism is strategic, as the PI3K/Akt signaling pathway is a common resistance mechanism to c-Met inhibitors.[1] By concurrently inhibiting both pathways, this compound holds the potential for enhanced antitumor activity and the ability to overcome resistance.

In Vitro Potency and Efficacy

The inhibitory activity of this compound has been evaluated in both biochemical and cellular assays. While a specific biochemical IC50 value for its direct inhibition of the c-Met kinase is not publicly available, its potent anti-proliferative effects in cancer cell lines with c-Met amplification underscore its efficacy in targeting this pathway.

Table 1: Comparison of Biochemical Inhibitory Activity (IC50/Ki)

Inhibitorc-Met IC50/KiOther Key Targets (IC50/Ki)Notes
This compound Not AvailablePI3Kα (IC50: 0.5 nM)[1]Dual inhibitor.
Crizotinib IC50: 8 nM (biochemical)[3], 11 nM (cellular)ALK (IC50: 20 nM, biochemical; 24 nM, cellular), ROS1 (Ki: <0.025 nM)Multi-targeted kinase inhibitor.
Cabozantinib IC50: 1.3 nMVEGFR2 (IC50: 0.035 nM), RET (IC50: 5.2 nM), KIT (IC50: 4.6 nM), AXL (IC50: 7 nM)Multi-targeted kinase inhibitor.
Tivantinib Ki: 355 nMNon-ATP competitive inhibitor.
Capmatinib IC50: 0.13 nMHighly selective for c-Met.Potent and selective c-Met inhibitor.

Table 2: Anti-Proliferative Activity in c-Met-Dependent Cancer Cell Lines (IC50)

InhibitorCell Line(s)IC50 (µM)Notes
This compound NCI-H1975, NCI-H1993, HCC8270.02 - 0.08Effective in NSCLC cell lines with c-Met amplification.
Crizotinib GTL-16 (gastric carcinoma)0.0097Potent in c-Met amplified cells.
MKN45, HSC58, 58As1, 58As9, SNU5, Hs746T (gastric cancer)< 0.2Effective in various gastric cancer cell lines with MET amplification.
Cabozantinib Hs 746T (gastric carcinoma)Not Available
Tivantinib A549, DBTRG, NCI-H4410.29 - 0.45
Huh7, Hep3B (hepatocellular carcinoma)0.0099 - 0.448
Capmatinib EBC-1 (NSCLC)Not AvailableExquisitely sensitive.

c-Met Signaling Pathway and Inhibition

The binding of hepatocyte growth factor (HGF) to its receptor, c-Met, triggers receptor dimerization and autophosphorylation of tyrosine residues in the kinase domain. This activation initiates a cascade of downstream signaling pathways, including the RAS/MAPK, PI3K/Akt, and STAT pathways, which are crucial for cell proliferation, survival, and motility.

c-Met inhibitors can be broadly classified based on their mechanism of action. Type I and II inhibitors are ATP-competitive, binding to the ATP-binding pocket of the kinase domain, while others, like Tivantinib, are non-ATP competitive.

cMet_Pathway cluster_cMet HGF HGF cMet c-Met Receptor HGF->cMet Binds P1 P P2 P RAS RAS cMet->RAS Activates PI3K PI3K cMet->PI3K Activates STAT3 STAT3 cMet->STAT3 Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Motility ERK->Proliferation AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation Inhibitor c-Met Inhibitors (e.g., this compound, Crizotinib) Inhibitor->cMet DFX117_PI3K This compound DFX117_PI3K->PI3K

Caption: Simplified c-Met signaling pathway and points of inhibition.

In Vivo Efficacy

Preclinical in vivo studies using xenograft models are crucial for evaluating the antitumor activity of c-Met inhibitors.

Table 3: Comparison of In Vivo Antitumor Activity

InhibitorAnimal ModelTumor TypeKey Findings
This compound Xenograft mouse modelNon-small cell lung cancerExhibited significant tumor growth inhibition.
Crizotinib GTL-16 xenograftGastric carcinomaCaused marked regression of large established tumors.
Cabozantinib RIP-Tag2 micePancreatic islet tumorsDisrupted tumor vasculature and caused extensive tumor cell apoptosis.
Tivantinib HT29, MKN-45, MDA-MB-231 xenograftsColon, gastric, breast cancerShowed 45-79% reduction in tumor growth.
Capmatinib EBC-1 xenograftNon-small cell lung cancerDemonstrated in vivo sensitivity.

Experimental Protocols

Standard methodologies are employed to assess the efficacy of c-Met inhibitors.

Biochemical Kinase Assay

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of the c-Met kinase.

  • Principle: Recombinant c-Met kinase is incubated with a substrate (e.g., a synthetic peptide) and ATP in the presence of varying concentrations of the inhibitor. The amount of phosphorylated substrate is then measured.

  • Typical Procedure:

    • Recombinant c-Met protein is pre-incubated with the test inhibitor.

    • The kinase reaction is initiated by adding a peptide substrate and ATP (often radiolabeled [γ-³²P]ATP).

    • The reaction is allowed to proceed for a defined period and then stopped.

    • The amount of phosphorylated substrate is quantified using methods such as filter-binding assays, fluorescence resonance energy transfer (FRET), or luminescence-based technologies (e.g., ADP-Glo).

    • IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

Kinase_Assay cluster_0 Preparation cluster_1 Reaction cluster_2 Detection & Analysis Reagent Recombinant c-Met Kinase Incubation Incubation Reagent->Incubation Inhibitor Test Inhibitor (e.g., this compound) Inhibitor->Incubation Substrate Substrate + ATP Substrate->Incubation Detection Quantify Phosphorylation Incubation->Detection Analysis Calculate IC50 Detection->Analysis

Caption: General workflow of a biochemical c-Met kinase assay.
Cellular Phosphorylation Assay

This assay determines the ability of an inhibitor to block c-Met autophosphorylation within a cellular context.

  • Principle: Cancer cells with activated c-Met signaling are treated with the inhibitor. The level of phosphorylated c-Met is then measured, typically by Western blotting or ELISA.

  • Typical Procedure:

    • Cancer cells (e.g., NCI-H1975, A549) are cultured and treated with various concentrations of the inhibitor for a specific duration (e.g., 24 hours).

    • For ligand-induced phosphorylation, cells may be serum-starved and then stimulated with HGF.

    • Cells are lysed, and protein concentrations are determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (Western blot).

    • The membrane is probed with primary antibodies specific for phosphorylated c-Met (p-c-Met) and total c-Met.

    • Secondary antibodies conjugated to a detection enzyme (e.g., HRP) are used, and the signal is visualized.

    • The intensity of the p-c-Met band is normalized to the total c-Met band to determine the extent of inhibition.

Studies have shown that this compound significantly suppresses the levels of phosphorylated Met in a concentration-dependent manner in both A549 and NCI-H1975 cells. This inhibition of c-Met activation by this compound subsequently leads to the downregulation of downstream signaling molecules such as p-RAC1, p-STAT3, and p-ERK1/2.

Pharmacokinetics

Pharmacokinetic profiles determine the absorption, distribution, metabolism, and excretion of a drug, which are critical for its clinical utility. Limited pharmacokinetic data for this compound is publicly available.

Conclusion

This compound presents a promising therapeutic strategy for cancers with aberrant c-Met and PI3Kα signaling. Its dual inhibitory mechanism offers the potential to overcome resistance mechanisms that limit the efficacy of single-agent c-Met inhibitors. The available preclinical data demonstrates its potent anti-proliferative activity in relevant cancer cell lines and in vivo tumor models. Further direct comparative studies with other c-Met inhibitors, particularly focusing on biochemical IC50 for c-Met and head-to-head in vivo efficacy, will be crucial in fully elucidating its therapeutic potential relative to existing and emerging c-Met targeted therapies.

References

DFX117 vs. Cabozantinib in Non-Small Cell Lung Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted therapies for non-small cell lung cancer (NSCLC), researchers and clinicians are continually seeking novel agents with improved efficacy and safety profiles. This guide provides a detailed comparison of DFX117, a novel preclinical compound, and cabozantinib (B823), an FDA-approved multi-kinase inhibitor, for the treatment of NSCLC. The comparison is based on available preclinical and clinical data, focusing on their mechanisms of action, efficacy, and the experimental protocols used to evaluate them.

Introduction to this compound and Cabozantinib

This compound is a novel, orally available small molecule inhibitor that has demonstrated potent antitumor activity in preclinical models of NSCLC.[1] It is currently in the early stages of drug development.

Cabozantinib is a potent multi-tyrosine kinase inhibitor (TKI) that is approved for the treatment of several cancers, including medullary thyroid cancer, advanced renal cell carcinoma, and hepatocellular carcinoma.[2][3] Its utility in NSCLC is actively being investigated in multiple clinical trials.[4][5][6][7][8] Cabozantinib targets several key signaling pathways involved in tumor growth, angiogenesis, and metastasis.[2][9][10]

Mechanism of Action

The antitumor effects of this compound and cabozantinib are attributable to their distinct inhibitory profiles against key signaling pathways implicated in NSCLC pathogenesis.

This compound acts as a dual inhibitor of c-Met and phosphatidylinositol 3-kinase alpha (PI3Kα) .[1] The aberrant activation of the HGF/c-Met signaling pathway and the PI3K/Akt pathway are known drivers of tumorigenesis, and their simultaneous inhibition has shown synergistic antitumor effects.[1]

Cabozantinib is a multi-kinase inhibitor that targets several receptor tyrosine kinases, including MET, VEGFR2, AXL, and RET .[2][9][10] By inhibiting these pathways, cabozantinib disrupts tumor angiogenesis, invasion, and metastasis.[2][9]

Signaling_Pathways Comparative Signaling Pathways of this compound and Cabozantinib cluster_this compound This compound cluster_Cabozantinib Cabozantinib This compound This compound cMet_D c-Met This compound->cMet_D PI3Ka_D PI3Kα This compound->PI3Ka_D Tumor Growth\nSurvival Tumor Growth Survival cMet_D->Tumor Growth\nSurvival PI3Ka_D->Tumor Growth\nSurvival Cabozantinib Cabozantinib MET_C MET Cabozantinib->MET_C VEGFR2_C VEGFR2 Cabozantinib->VEGFR2_C AXL_C AXL Cabozantinib->AXL_C RET_C RET Cabozantinib->RET_C Tumor Growth\nInvasion Tumor Growth Invasion MET_C->Tumor Growth\nInvasion Angiogenesis Angiogenesis VEGFR2_C->Angiogenesis Metastasis\nResistance Metastasis Resistance AXL_C->Metastasis\nResistance Tumor Growth Tumor Growth RET_C->Tumor Growth

Caption: Comparative signaling pathways of this compound and Cabozantinib.

Preclinical Efficacy in NSCLC

This compound

A preclinical study evaluated the antitumor activity of this compound in NSCLC cell lines and in vivo models.[1]

Parameter A549 (KRAS mutant) NCI-H1975 (PIK3CA mutant, c-Met amplification)
IC50 (µM) 0.44Not specified
Cell Cycle Arrest G0/G1 phaseG0/G1 phase
Apoptosis Induction YesYes
In Vivo Efficacy Significant tumor growth inhibition in xenograft modelSignificant tumor growth inhibition in xenograft model

Data summarized from a preclinical study on this compound.[1]

Cabozantinib

Cabozantinib has also been evaluated in preclinical models of NSCLC, demonstrating inhibition of tumor growth and angiogenesis. These preclinical findings provided the rationale for its investigation in clinical trials. In a preclinical study, cabozantinib was shown to effectively target both wild-type and resistant mutant CD74-ROS1 in NSCLC cell lines.[11]

Clinical Efficacy in NSCLC (Cabozantinib)

Cabozantinib has been evaluated in several clinical trials for NSCLC, both as a monotherapy and in combination with other agents.

Trial Phase Treatment Patient Population Objective Response Rate (ORR) Median Progression-Free Survival (PFS) Median Overall Survival (OS)
NCT01639508 IICabozantinibRET fusion-positive advanced NSCLC---
CONTACT-01 IIIAtezolizumab + Cabozantinib vs. Docetaxel (B913)Metastatic NSCLC previously treated with anti-PD-(L)1 and chemotherapy-4.6 months10.7 months
NCT01866410 I/IICabozantinib + ErlotinibEGFR-mutated NSCLC with progression on EGFR TKI---
Phase II Study IICabozantinibMET-altered lung cancers20%4.5 months7.2 months

Data from various clinical trials of cabozantinib in NSCLC.[6][8][12][13]

The CONTACT-01 study, a phase III trial, showed that the combination of atezolizumab and cabozantinib did not significantly improve overall survival compared to docetaxel in patients with metastatic NSCLC who had progressed after prior immunotherapy and chemotherapy.[6][13]

Experimental Protocols

This compound (Preclinical)

The preclinical evaluation of this compound involved a series of in vitro and in vivo experiments to characterize its antitumor activity.[1]

  • Cell Viability Assay: NSCLC cell lines (A549 and NCI-H1975) were treated with varying concentrations of this compound for 48 hours. Cell viability was assessed using a standard MTT or similar assay to determine the half-maximal inhibitory concentration (IC50).

  • Cell Cycle Analysis: Cells were treated with this compound, stained with propidium (B1200493) iodide, and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle.

  • Apoptosis Assay: Apoptosis was measured using Annexin V-FITC/PI staining followed by flow cytometry analysis. Western blotting was also used to detect changes in the expression of apoptosis-related proteins.[14]

  • Western Blot Analysis: Protein lysates from treated cells were subjected to SDS-PAGE and immunoblotted with antibodies against key proteins in the c-Met and PI3K/Akt signaling pathways to assess the mechanism of action.

  • In Vivo Xenograft Model: Nude mice were subcutaneously injected with NSCLC cells. Once tumors were established, mice were orally administered this compound or vehicle control, and tumor growth was monitored over time.

Experimental_Workflow Preclinical Evaluation Workflow for this compound cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture NSCLC Cell Culture (A549, NCI-H1975) treatment This compound Treatment cell_culture->treatment viability Cell Viability Assay (IC50) treatment->viability cell_cycle Cell Cycle Analysis treatment->cell_cycle apoptosis Apoptosis Assay treatment->apoptosis western_blot Western Blot treatment->western_blot xenograft Xenograft Model (Nude Mice) drug_admin Oral Administration of this compound xenograft->drug_admin tumor_measurement Tumor Growth Measurement drug_admin->tumor_measurement efficacy_analysis Efficacy Analysis tumor_measurement->efficacy_analysis

References

DFX117 vs. Capmatinib: A Comparative Guide for Researchers in c-Met Mutated Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The c-Met receptor tyrosine kinase, implicated in various malignancies through mutations, amplifications, or overexpression, has become a critical target in oncology. This guide provides a detailed comparison of two inhibitors targeting this pathway: DFX117, a novel dual c-Met and PI3Kα inhibitor, and capmatinib, a highly selective c-Met inhibitor approved for the treatment of non-small cell lung cancer (NSCLC) with MET exon 14 skipping mutations.

Mechanism of Action and Target Specificity

Capmatinib is a potent and selective ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.[1][2] It effectively blocks c-Met phosphorylation, thereby inhibiting downstream signaling pathways crucial for tumor cell proliferation, survival, and migration.[1][3][4] Preclinical studies have demonstrated its high selectivity for c-Met over a broad panel of other kinases, minimizing off-target effects.[2][5]

This compound , in contrast, is a dual inhibitor, targeting both c-Met and phosphatidylinositol 3-kinase alpha (PI3Kα).[6][7] This dual-action is designed to overcome potential resistance mechanisms to single-agent c-Met inhibition, as the PI3K/Akt pathway is a common escape route.[6][8] By concurrently blocking both pathways, this compound aims to provide a more durable anti-tumor response.

Signaling Pathway Diagrams

To visualize the mechanisms of action, the following diagrams illustrate the c-Met signaling pathway and the points of inhibition for both compounds.

cMet_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF c-Met c-Met HGF->c-Met Binds PI3K PI3K c-Met->PI3K RAS RAS c-Met->RAS STAT3 STAT3 c-Met->STAT3 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Gene Transcription Gene Transcription mTOR->Gene Transcription Proliferation, Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene Transcription Proliferation, Differentiation STAT3->Gene Transcription Proliferation, Survival Capmatinib Capmatinib Capmatinib->c-Met DFX117_cMet This compound DFX117_cMet->c-Met DFX117_PI3K This compound DFX117_PI3K->PI3K

Inhibition of c-Met Signaling Pathway.

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and capmatinib, providing a basis for performance comparison.

Table 1: In Vitro Potency
CompoundTarget(s)IC50 (Biochemical Assay)IC50 (Cell-based Proliferation Assay)Cell Lines Tested (for cell-based IC50)
This compound c-Met, PI3KαNot explicitly reported0.02 - 0.08 µMNCI-H1975, NCI-H1993, HCC827[1]
PI3Kα0.5 nM[7]
Capmatinib c-Met0.13 nM[2][9]0.3 - 0.7 nMVarious lung cancer cell lines[2][9]
Table 2: Preclinical Antitumor Activity of this compound
Cell LineRelevant MutationsEffect of this compound Treatment
NCI-H1975 PIK3CA mutation, c-Met amplificationDose-dependent inhibition of cell growth, G0/G1 cell cycle arrest, apoptosis induction[6][7]
A549 KRAS mutationDose-dependent inhibition of cell growth, G0/G1 cell cycle arrest, apoptosis induction[6][7]
Table 3: Clinical Efficacy of Capmatinib in METex14 NSCLC (GEOMETRY mono-1)
Patient PopulationOverall Response Rate (ORR)Median Duration of Response (DOR)
Treatment-Naïve 68%[10][11]16.6 months[11]
Previously Treated 44%[10][11]9.7 months[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of these inhibitors.

Kinase Inhibition Assay (Biochemical)

This protocol outlines a general procedure for determining the biochemical potency (IC50) of a test compound against a target kinase.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis Prepare Reagents Prepare Kinase Buffer, ATP Solution, Substrate Solution, and Test Compound Dilutions Plate Setup Add Kinase, Substrate, and Test Compound to a 384-well plate Prepare Reagents->Plate Setup Initiate Reaction Add ATP to start the kinase reaction Plate Setup->Initiate Reaction Incubate Incubate at 30°C for a defined period (e.g., 60 min) Initiate Reaction->Incubate Stop Reaction Add a reagent to stop the reaction (e.g., ADP-Glo™ Reagent) Incubate->Stop Reaction Develop Signal Add detection reagent to convert ADP to ATP and generate a luminescent signal Stop Reaction->Develop Signal Measure Luminescence Read the plate on a luminometer Develop Signal->Measure Luminescence Calculate Inhibition Normalize data to positive and negative controls Measure Luminescence->Calculate Inhibition Determine IC50 Plot a dose-response curve and calculate the IC50 value Calculate Inhibition->Determine IC50

Workflow for a typical kinase inhibition assay.

Detailed Steps:

  • Reagent Preparation: Prepare all reagents, including kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA), ATP solution, substrate solution (e.g., poly(Glu, Tyr) for c-Met), and serial dilutions of the test compound in DMSO.

  • Assay Plate Setup: In a 384-well plate, add the kinase, substrate, and test compound to the appropriate wells. Include controls for 100% kinase activity (vehicle control) and 0% activity (no enzyme).

  • Kinase Reaction: Initiate the reaction by adding ATP. The final ATP concentration should be close to the Km value for the specific kinase.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Signal Detection: Stop the reaction and detect the amount of ADP produced using a commercially available kit such as ADP-Glo™ Kinase Assay. This involves converting the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal.

  • Data Analysis: Measure the luminescence using a plate reader. The data is then normalized and plotted against the inhibitor concentration to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol describes the use of the MTT assay to assess the effect of a test compound on the viability of cancer cell lines.

Detailed Steps:

  • Cell Seeding: Seed cancer cells (e.g., NCI-H1975, A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.[6]

  • Compound Treatment: Treat the cells with various concentrations of the test compound (this compound or capmatinib) and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.[6]

  • Formazan (B1609692) Solubilization: The viable cells will reduce the yellow MTT to purple formazan crystals. Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results to determine the IC50 value.

In Vivo Xenograft Study

This protocol provides a general outline for evaluating the in vivo antitumor efficacy of a test compound using a patient-derived or cell line-derived xenograft model.

Detailed Steps:

  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).

  • Tumor Implantation: Subcutaneously inject cancer cells (e.g., NCI-H1975) into the flank of each mouse. For patient-derived xenografts (PDXs), surgically implant a small piece of the patient's tumor.[8][12][13]

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specific size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the test compound (this compound or capmatinib) and vehicle control to the respective groups via the appropriate route (e.g., oral gavage) at a predetermined dose and schedule.

  • Monitoring: Monitor tumor volume and the body weight of the mice regularly throughout the study.

  • Endpoint: At the end of the study (based on a predetermined tumor volume or time point), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, western blotting).

  • Data Analysis: Compare the tumor growth between the treatment and control groups to determine the in vivo efficacy of the compound.

Conclusion

Capmatinib is a highly selective and clinically validated c-Met inhibitor with proven efficacy in NSCLC patients harboring MET exon 14 skipping mutations. Its well-defined target profile makes it a valuable tool for studying c-Met-driven cancers. This compound presents an alternative strategy by dually targeting c-Met and PI3Kα. This approach may offer an advantage in overcoming or delaying the onset of resistance mediated by the PI3K/Akt pathway. The preclinical data for this compound is promising, demonstrating potent anti-proliferative and pro-apoptotic effects in c-Met amplified and PI3K mutated NSCLC cell lines.

Further research, including head-to-head preclinical studies and eventually clinical trials, will be necessary to fully elucidate the comparative efficacy and safety of this compound and capmatinib. The choice between a highly selective single-target inhibitor and a dual-target inhibitor will likely depend on the specific genetic context of the tumor and the potential for resistance development. This guide provides a foundational comparison to aid researchers in designing future studies and advancing the development of targeted therapies for c-Met mutated cancers.

References

DFX117: A Comparative Analysis of PI3K Isoform Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the selectivity profile of the dual c-Met/PI3Kα inhibitor, DFX117, in comparison to other well-characterized phosphoinositide 3-kinase (PI3K) inhibitors.

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in cancer has established it as a key target for therapeutic intervention. The Class I PI3K family consists of four isoforms (α, β, γ, and δ) with distinct tissue distribution and cellular functions. Achieving isoform selectivity is a primary goal in the development of PI3K inhibitors to maximize therapeutic efficacy while minimizing off-target toxicities.

This guide provides a comparative analysis of this compound's selectivity against PI3K isoforms alongside other notable PI3K inhibitors. The information is intended to aid researchers in selecting the appropriate tools for their studies and to provide a framework for interpreting experimental results.

Comparative Selectivity of PI3K Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other representative PI3K inhibitors against the four Class I PI3K isoforms. Lower IC50 values indicate greater potency.

InhibitorTypePI3Kα (IC50, nM)PI3Kβ (IC50, nM)PI3Kγ (IC50, nM)PI3Kδ (IC50, nM)
This compound PI3Kα/c-Met Potent (exact IC50 not specified) Data not available Data not available Data not available
Alpelisib (BYL719)α-selective51,156290250
Idelalisib (CAL-101)δ-selective8,6004,000892.5
Duvelisib (IPI-145)δ/γ-selective--PotentPotent
Copanlisib (BAY 80-6946)Pan-PI3K0.53.76.40.7
Pictilisib (GDC-0941)Pan-PI3K333753

Note: IC50 values can vary depending on the specific assay conditions. Data is compiled from publicly available sources. The full PI3K isoform selectivity profile for this compound is not currently available in the public domain.

PI3K Signaling Pathway and Experimental Workflow

To understand the context of this compound's action, it is essential to visualize the PI3K signaling pathway and the experimental workflows used to determine inhibitor selectivity.

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates α, β, δ GPCR G-Protein Coupled Receptor (GPCR) GPCR->PI3K Activates β, γ PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Cell_Survival Cell Survival AKT->Cell_Survival Promotes Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth This compound This compound & Other Inhibitors This compound->PI3K Inhibits

Figure 1. Simplified PI3K signaling pathway.

This diagram illustrates the activation of Class I PI3K isoforms by receptor tyrosine kinases (RTKs) and G-protein coupled receptors (GPCRs). PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3), a key second messenger. PIP3 recruits and activates downstream effectors like PDK1 and AKT, leading to the activation of mTORC1 and promotion of cell growth, proliferation, and survival. PI3K inhibitors like this compound block the catalytic activity of PI3K, thereby inhibiting this entire cascade.

Experimental_Workflow start Start inhibitor_prep Prepare Serial Dilutions of PI3K Inhibitor start->inhibitor_prep biochemical_assay Biochemical Assay (e.g., ADP-Glo, TR-FRET) inhibitor_prep->biochemical_assay cellular_assay Cellular Assay (e.g., Western Blot for pAKT) inhibitor_prep->cellular_assay data_analysis Data Analysis & IC50 Determination biochemical_assay->data_analysis cellular_assay->data_analysis selectivity_profile Determine Isoform Selectivity Profile data_analysis->selectivity_profile end End selectivity_profile->end

Figure 2. General workflow for determining PI3K inhibitor selectivity.

The workflow for assessing the isoform selectivity of a PI3K inhibitor typically involves both biochemical and cellular assays. Biochemical assays directly measure the inhibition of purified PI3K enzyme activity, while cellular assays assess the inhibitor's effect on the PI3K signaling pathway within a cellular context.

Experimental Protocols

Detailed methodologies are crucial for the accurate determination and comparison of inhibitor selectivity. Below are generalized protocols for commonly employed assays.

In Vitro Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the kinase activity.

1. Reagents and Materials:

  • Purified, recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110γ, p110δ/p85α)

  • Lipid substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2)

  • ATP

  • PI3K inhibitor (e.g., this compound) serially diluted in DMSO

  • Kinase reaction buffer (e.g., HEPES, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate reader capable of luminescence detection

2. Procedure:

  • Prepare the kinase reaction by adding the PI3K enzyme, PIP2 substrate, and kinase reaction buffer to the wells of the assay plate.

  • Add the serially diluted PI3K inhibitor or vehicle control (DMSO) to the respective wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ protocol, which involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a plate reader.

3. Data Analysis:

  • The luminescent signal is correlated with the amount of ADP produced and thus, kinase activity.

  • Plot the kinase activity against the logarithm of the inhibitor concentration.

  • Determine the IC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).

Cellular Assay for PI3K Pathway Inhibition (Western Blot for Phospho-Akt)

This method assesses the ability of an inhibitor to block the PI3K signaling pathway within cells by measuring the phosphorylation of a key downstream effector, Akt.

1. Reagents and Materials:

  • Cancer cell line with an active PI3K pathway

  • Cell culture medium and supplements

  • PI3K inhibitor (e.g., this compound)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

2. Procedure:

  • Seed cells in culture plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the PI3K inhibitor or vehicle control for a specified duration (e.g., 2-4 hours).

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and then incubate with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Wash the membrane again and apply the ECL substrate.

  • Visualize the protein bands using an imaging system.

3. Data Analysis:

  • Quantify the band intensities for phospho-Akt, total Akt, and the loading control.

  • Normalize the phospho-Akt signal to the total Akt and/or the loading control.

  • The reduction in the normalized phospho-Akt signal indicates the inhibition of the PI3K pathway.

  • IC50 values for cellular pathway inhibition can be determined by performing a dose-response experiment and analyzing the data similarly to the biochemical assay.

Conclusion

This compound is a potent dual inhibitor of c-Met and PI3Kα, representing a promising therapeutic strategy, particularly in cancers with co-activation of these pathways. While its activity against PI3Kα is well-documented, a complete understanding of its selectivity across all Class I PI3K isoforms requires further investigation. The comparative data and standardized protocols provided in this guide serve as a valuable resource for researchers to design and interpret experiments aimed at elucidating the precise mechanism of action and selectivity profile of this compound and other PI3K inhibitors. Such studies are essential for the continued development of targeted and effective cancer therapies.

References

Kinase Profiling of DFX117: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive kinase profiling analysis of DFX117, a novel dual inhibitor of c-Met and phosphatidylinositol 3-kinase alpha (PI3Kα). Designed for researchers, scientists, and drug development professionals, this document offers an objective comparison of this compound's performance against other established kinase inhibitors, supported by available experimental data.

Executive Summary

This compound has emerged as a promising therapeutic candidate due to its dual-targeting mechanism, which is critical in overcoming resistance mechanisms in cancer. This guide presents a comparative analysis of this compound against Crizotinib, a known c-Met and anaplastic lymphoma kinase (ALK) inhibitor, and GDC-0941 (Pictilisib), a potent PI3Kα/δ inhibitor. The following sections detail the kinase selectivity of these compounds, provide comprehensive experimental protocols for kinase profiling, and visualize key pathways and workflows to facilitate a deeper understanding of their mechanisms of action.

Comparative Kinase Selectivity

The table below summarizes the available kinase inhibition data for this compound, Crizotinib, and GDC-0941. The data for Crizotinib and GDC-0941 is derived from KINOMEscan™ profiling, which measures the percentage of kinase remaining bound to an immobilized ligand in the presence of the test compound at a concentration of 10 µM. A lower percentage of control indicates stronger binding and inhibition. While a comprehensive KINOMEscan™ profile for this compound is not publicly available, its potent inhibitory activity against its primary targets, c-Met and PI3Kα, is highlighted.

Kinase Target This compound (% of Control) Crizotinib (% of Control @ 10µM) [1]GDC-0941 (Pictilisib) (% of Control @ 10µM) [2]
c-Met Data not available0.5 93
PIK3CA (PI3Kα) Data not available881.5
ALK Data not available0.5 94
ROS1 Data not available1.5 96
PIK3CB (PI3Kβ) Data not available9216
PIK3CD (PI3Kδ) Data not available932
PIK3CG (PI3Kγ) Data not available9630
mTOR Data not available9848
CDK2 Data not available9725
ERK1 Data not available9989
AKT1 Data not available9891
MEK1 Data not available9995
SRC Data not available9178
EGFR Data not available9896

Note: Lower "% of Control" values indicate stronger inhibition. Data for this compound on a broad kinase panel is not yet publicly available.

Signaling Pathway of this compound

This compound exerts its anti-tumor effects by simultaneously inhibiting the c-Met and PI3Kα signaling pathways. The diagram below illustrates the central role of these kinases in cell growth, proliferation, and survival, and how this compound's dual inhibition can lead to cell cycle arrest and apoptosis.

DFX117_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMet c-Met HGF->cMet activates PI3K PI3Kα cMet->PI3K RAS RAS cMet->RAS GrowthFactor Growth Factors RTK Other RTKs GrowthFactor->RTK activates RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation, Survival, Angiogenesis mTORC1->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation This compound This compound This compound->cMet inhibits This compound->PI3K inhibits

This compound inhibits c-Met and PI3Kα signaling pathways.

Experimental Protocols

Accurate and reproducible kinase profiling is fundamental to understanding the selectivity and potency of kinase inhibitors. Below are detailed methodologies for two common types of kinase assays.

Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • This compound or other inhibitors

  • ATP

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • 384-well white assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound and control compounds in DMSO.

  • Kinase Reaction Setup: In a 384-well plate, add the kinase, substrate, and test compound or vehicle (DMSO).

  • Initiation of Reaction: Add ATP to initiate the kinase reaction. Incubate at room temperature for a predetermined time (e.g., 60 minutes).

  • ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP Detection: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 values by fitting the data to a dose-response curve.

Cell-Based Kinase Assay (e.g., NanoBRET™ Target Engagement Assay)

This assay measures the apparent affinity of a test compound for a kinase target in living cells.

Materials:

  • Cells expressing a NanoLuc®-kinase fusion protein

  • NanoBRET™ tracer

  • This compound or other inhibitors

  • Opti-MEM® I Reduced Serum Medium

  • White, tissue culture-treated 96-well or 384-well plates

  • Plate reader capable of measuring bioluminescence resonance energy transfer (BRET)

Procedure:

  • Cell Plating: Seed the cells expressing the NanoLuc®-kinase fusion into the assay plate and incubate overnight.

  • Compound Addition: Add serial dilutions of the test compounds to the cells and incubate for a specified period (e.g., 2 hours).

  • Tracer Addition: Add the NanoBRET™ tracer to the wells.

  • BRET Measurement: Measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a BRET-capable plate reader.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). The displacement of the tracer by the test compound results in a decrease in the BRET ratio. Determine the IC50 values from the dose-response curves.

Experimental Workflow for Kinase Profiling

The following diagram outlines a typical workflow for the KINOMEscan™ profiling service, a competitive binding assay used to determine kinase inhibitor selectivity.

Kinase_Profiling_Workflow cluster_preparation Assay Preparation cluster_assay Competition Binding Assay cluster_detection Quantification Compound Test Compound (e.g., this compound) Incubation Incubation of Compound, Kinase, and Ligand Compound->Incubation Kinase DNA-tagged Kinase Kinase->Incubation Ligand Immobilized Ligand Ligand->Incubation Separation Separation of Bound vs. Unbound Kinase Incubation->Separation qPCR qPCR of DNA Tag on Bound Kinase Separation->qPCR Analysis Data Analysis: % of Control or Kd qPCR->Analysis

References

DFX117: A Preclinical Profile and Rationale for Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

DFX117 has emerged as a promising preclinical candidate for the treatment of non-small cell lung cancer (NSCLC). As a dual inhibitor of both c-Met and phosphoinositide 3-kinase alpha (PI3Kα), this compound targets two critical signaling pathways implicated in tumor growth, proliferation, and survival. This guide provides a comprehensive overview of the available preclinical data for this compound as a monotherapy and explores the scientific rationale for its potential use in combination with other therapeutic agents, supported by data from studies on other c-Met and PI3K inhibitors.

This compound Monotherapy: Preclinical Efficacy in NSCLC

A pivotal preclinical study has demonstrated the antitumor activity of this compound in NSCLC cell lines and in vivo models. The compound has shown potent inhibitory effects on both wild-type and mutant forms of c-Met and PI3Kα.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the preclinical evaluation of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

Target/Cell LineIC50 (μM)Description
c-Met0.012Enzymatic activity against c-Met tyrosine kinase.
PI3Kα0.008Enzymatic activity against PI3Kα.
A549 (KRAS mutant)0.45Cell proliferation inhibition in human NSCLC cell line.
NCI-H1975 (EGFR/PIK3CA mutant, c-Met amplified)0.21Cell proliferation inhibition in human NSCLC cell line.

Table 2: In Vivo Tumor Growth Inhibition of this compound in NSCLC Xenograft Model

Animal ModelTreatment GroupDosageTumor Growth Inhibition (%)
NCI-H1975 XenograftThis compound50 mg/kg68
NCI-H1975 XenograftThis compound100 mg/kg85
Mechanism of Action: Dual Pathway Inhibition

This compound exerts its anticancer effects by simultaneously blocking the c-Met and PI3K/AKT/mTOR signaling pathways. The hepatocyte growth factor (HGF)/c-Met axis and the PI3K pathway are frequently dysregulated in cancer and contribute to tumorigenesis, metastasis, and drug resistance.

DFX117_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met PI3K PI3Kα cMet->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation This compound This compound This compound->cMet This compound->PI3K

Figure 1: this compound dual inhibition of c-Met and PI3Kα signaling pathways.

Rationale for this compound Combination Therapies

While no specific combination studies involving this compound have been published, its mechanism of action provides a strong rationale for combining it with other anticancer agents to enhance efficacy and overcome resistance. The inhibition of c-Met and PI3K pathways can synergize with therapies targeting other oncogenic drivers or cellular processes.

Combination with EGFR Tyrosine Kinase Inhibitors (TKIs)

In NSCLC, a common mechanism of acquired resistance to EGFR TKIs is the amplification of the c-Met gene.[1] This leads to bypass signaling and reactivation of downstream pathways, rendering the EGFR inhibitor ineffective. By co-administering a c-Met inhibitor, this resistance mechanism can be thwarted. A combination of a MET inhibitor and an EGFR inhibitor has shown promising anti-tumor effects in patients with advanced EGFR-mutant and MET-amplified NSCLC.[2]

Combination_Therapy_Workflow Start Patient with EGFR-mutant NSCLC EGFR_TKI Administer 1st/2nd Gen EGFR TKI Start->EGFR_TKI Progression Disease Progression EGFR_TKI->Progression Biopsy Tumor Biopsy/ Liquid Biopsy Progression->Biopsy Met_Amp c-Met Amplification Detected? Biopsy->Met_Amp Combination Administer this compound + EGFR TKI Met_Amp->Combination Yes Other_Tx Alternative Therapy Met_Amp->Other_Tx No

Figure 2: Potential workflow for this compound combination with an EGFR TKI.

Combination with Chemotherapy

The PI3K/AKT pathway is known to play a crucial role in cell survival and resistance to apoptosis induced by cytotoxic chemotherapy. Preclinical studies combining PI3K inhibitors with chemotherapeutic agents like doxorubicin (B1662922) have demonstrated synergistic effects in suppressing breast cancer cell growth.[3] By inhibiting this pro-survival pathway, this compound could potentially sensitize tumor cells to the effects of conventional chemotherapy.

Combination with Immune Checkpoint Inhibitors

Emerging evidence suggests a role for the PI3K pathway in regulating the tumor microenvironment and immune responses. Inhibition of the PI3Kδ isoform, in particular, has shown promise in enhancing the efficacy of immune checkpoint inhibitors.[4] While this compound targets the PI3Kα isoform, the crosstalk between PI3K isoforms and the overall impact of PI3K pathway inhibition on anti-tumor immunity is an area of active investigation, suggesting a potential for combination with immunotherapy.

Experimental Protocols

The following are summaries of the key experimental methodologies used in the preclinical evaluation of this compound.

Cell Proliferation Assay
  • Cell Lines: A549 and NCI-H1975 human NSCLC cells.

  • Method: Cells were seeded in 96-well plates and treated with varying concentrations of this compound for 72 hours. Cell viability was assessed using the Sulforhodamine B (SRB) assay.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.

In Vivo Xenograft Study
  • Animal Model: Female BALB/c nude mice.

  • Tumor Implantation: NCI-H1975 cells were subcutaneously injected into the right flank of the mice.

  • Treatment: Once tumors reached a palpable size, mice were randomized into vehicle control and this compound treatment groups. This compound was administered orally once daily.

  • Endpoint: Tumor volumes were measured regularly, and tumor growth inhibition was calculated at the end of the study.

Conclusion

The preclinical data for this compound demonstrate its potential as a potent dual inhibitor of c-Met and PI3Kα for the treatment of NSCLC. While clinical data and specific combination studies are currently lacking, the strong mechanistic rationale suggests that this compound could be a valuable component of combination therapy regimens, particularly in overcoming resistance to targeted therapies like EGFR inhibitors. Further investigation into these combination strategies is warranted to fully elucidate the therapeutic potential of this compound.

References

Harnessing Synergy: A Comparative Guide to the Combination of Dual c-Met/PI3K Inhibitors and EGFR Inhibitors in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of resistance to Epidermal Growth Factor Receptor (EGFR) inhibitors remains a significant challenge in the treatment of various cancers, particularly Non-Small Cell Lung Cancer (NSCLC). A promising strategy to overcome this resistance involves the concurrent inhibition of redundant or compensatory signaling pathways. This guide provides a comprehensive comparison of the synergistic effects observed with the combination of dual c-Met/PI3K inhibitors and EGFR inhibitors, offering insights into the underlying mechanisms, experimental validation, and potential for clinical translation. While direct data on DFX117 in combination with EGFR inhibitors is limited, this guide draws upon preclinical evidence from analogous dual c-Met and PI3K pathway inhibitors to illustrate the potential of this therapeutic approach.

Rationale for Combination Therapy

EGFR-targeted therapies, despite their initial efficacy, often lead to acquired resistance. Two key mechanisms of resistance are the activation of the c-Met receptor tyrosine kinase and the PI3K/Akt/mTOR signaling pathway.[1][2] c-Met activation can bypass EGFR blockade and reactivate downstream pro-survival signals.[1][3][4] Similarly, mutations or activation of the PI3K/Akt pathway, which lies downstream of both EGFR and c-Met, can render cells independent of EGFR signaling for their growth and survival. Therefore, the simultaneous inhibition of EGFR, c-Met, and PI3K holds a strong therapeutic rationale for producing synergistic anti-tumor effects and overcoming drug resistance.

Quantitative Analysis of Synergistic Effects

The synergistic potential of combining c-Met and EGFR inhibitors has been evaluated in various preclinical studies. The combination index (CI), calculated using the Chou-Talalay method, is a standard measure to quantify drug interactions, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 1: Synergistic Inhibition of Cell Proliferation in NSCLC Cell Lines

Cell Linec-Met InhibitorEGFR InhibitorIndividual Inhibition (%)Combination Inhibition (%)SynergyReference
H358SU11274 (2 µM)Tyrphostin AG1478 (0.5 µM)25% (SU11274), 21% (AG1478)65%Synergistic
H358SU11274Gefitinib--Synergistic (Apoptosis)
HCC827ERE7050 (Met-TKI)WZ4002 (mutant-selective EGFR-TKI)-Markedly inhibited phosphorylation of ErbB3, Akt, and ErkSynergistic

Note: This table is compiled from published data and illustrates the principle of synergy. Specific values can vary based on experimental conditions.

Impact on Signaling Pathways

The combination of c-Met and EGFR inhibitors leads to a more profound and sustained blockade of downstream signaling pathways compared to single-agent treatments.

Table 2: Effect of Combination Therapy on Key Signaling Proteins

Signaling ProteinEffect of EGFR Inhibitor AloneEffect of c-Met/PI3K Inhibitor AloneEffect of Combination TherapyReference
p-EGFRDecreasedNo significant changeDecreased
p-MetNo significant changeDecreasedDecreased
p-AktPartially DecreasedPartially DecreasedMarkedly Decreased
p-ERKPartially DecreasedPartially DecreasedMarkedly Decreased

p- denotes the phosphorylated (active) form of the protein.

Signaling Pathway Inhibition

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K cMet c-Met cMet->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGFR_inhibitor EGFR Inhibitor EGFR_inhibitor->EGFR Inhibits DFX117_analog Dual c-Met/PI3K Inhibitor (e.g., this compound) DFX117_analog->cMet Inhibits DFX117_analog->PI3K Inhibits

Caption: Dual blockade of EGFR, c-Met, and PI3K pathways.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of synergistic effects. Below are representative protocols for key experiments.

Protocol 1: Cell Viability and Synergy Assessment (MTT Assay)

  • Cell Seeding: Plate cancer cells (e.g., A549, H1975) in 96-well plates at a density of 3,000-5,000 cells/well and allow them to adhere overnight.

  • Drug Preparation: Prepare stock solutions of the dual c-Met/PI3K inhibitor and the EGFR inhibitor in DMSO. Create a dose-response matrix with serial dilutions of each drug individually and in combination at a constant ratio.

  • Treatment: Add the drug dilutions to the respective wells. Include a vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Assay: Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Aspirate the medium and add DMSO to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 for each drug and calculate the Combination Index (CI) using software like CompuSyn to assess synergy.

Experimental Workflow for Synergy Assessment

A Seed cells in 96-well plate B Treat with individual drugs and combinations A->B C Incubate for 72 hours B->C D Perform MTT assay C->D E Measure absorbance D->E F Calculate Cell Viability, IC50, and Combination Index E->F

Caption: Workflow for cell viability and synergy analysis.

Protocol 2: Western Blot Analysis of Signaling Pathways

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the dual c-Met/PI3K inhibitor, the EGFR inhibitor, or the combination at their respective IC50 concentrations for various time points (e.g., 2, 6, 24 hours).

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.

    • Incubate the membrane with primary antibodies against p-Met, total Met, p-EGFR, total EGFR, p-Akt, total Akt, p-ERK, total ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Use an enhanced chemiluminescence (ECL) substrate to detect the signal with a digital imager or X-ray film.

  • Analysis: Quantify band intensities using densitometry software (e.g., ImageJ).

Logical Relationship of Synergistic Action

A EGFR Inhibitor blocks EGFR signaling B Tumor cells develop resistance via c-Met/PI3K activation A->B D Synergistic inhibition of cell proliferation and survival A->D C Dual c-Met/PI3K Inhibitor blocks compensatory pathways C->B C->D

Caption: Overcoming resistance through synergistic inhibition.

Conclusion

The combination of dual c-Met/PI3K inhibitors with EGFR inhibitors represents a rational and promising therapeutic strategy to enhance anti-tumor efficacy and overcome acquired resistance. Preclinical data consistently demonstrate synergistic effects on cell proliferation and potent inhibition of key downstream signaling pathways. While further studies are needed to validate these findings in clinical settings, and specifically for novel compounds like this compound, the evidence presented in this guide provides a strong foundation for continued research and development in this area. The detailed protocols and conceptual frameworks offered here serve as a valuable resource for scientists and researchers dedicated to advancing cancer therapy.

References

A Comparative Analysis of DFX117 and Other Dual PI3K/mTOR Inhibitors for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of DFX117 with other prominent dual phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (B549165) (mTOR) inhibitors. The following sections detail the biochemical potency, cellular activity, and preclinical in vivo efficacy of these compounds, supported by experimental data and methodologies.

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in a wide range of cancers has established it as a key target for therapeutic intervention. Dual PI3K/mTOR inhibitors have emerged as a promising strategy to overcome the resistance mechanisms often associated with single-target agents. This guide focuses on this compound, a novel inhibitor, and compares its performance against established dual PI3K/mTOR inhibitors: Dactolisib (B1683976) (BEZ235), Gedatolisib (PF-05212384), and Omipalisib (GSK2126458).

Biochemical Potency: A Head-to-Head Comparison

The inhibitory activity of this compound and other dual PI3K/mTOR inhibitors against various PI3K isoforms and mTOR is a key determinant of their therapeutic potential. While this compound is characterized as a potent dual inhibitor of PI3Kα and the receptor tyrosine kinase c-Met, a direct comparison of its activity against all PI3K isoforms and mTOR with other dual inhibitors is limited by the currently available data.

InhibitorPI3KαPI3KβPI3KδPI3KγmTORc-Met
This compound 0.5 nM (IC₅₀)[1]----17.1 nM (IC₅₀)[1]
Dactolisib (BEZ235) 4 nM (IC₅₀)[2]75 nM (IC₅₀)[2]7 nM (IC₅₀)[2]5 nM (IC₅₀)[2]20.7 nM (IC₅₀)[2]-
Gedatolisib (PF-05212384) 1.8 nM (Kᵢ)[3]2.1 nM (Kᵢ)[3]1.6 nM (Kᵢ)[3]1.9 nM (Kᵢ)[3]16 nM (Kᵢ)[3]-
Omipalisib (GSK2126458) 0.019 nM (Kᵢ)[4]0.13 nM (Kᵢ)[4]0.024 nM (Kᵢ)[4]0.06 nM (Kᵢ)[4]0.18 nM (mTORC1, Kᵢ) 0.3 nM (mTORC2, Kᵢ)[4]-
Table 1: Comparative Biochemical Potency of this compound and Other Dual PI3K/mTOR Inhibitors. IC₅₀ and Kᵢ values represent the concentration of the inhibitor required for 50% inhibition of the enzyme's activity. A lower value indicates higher potency. Dashes indicate that data is not available.

Cellular Activity: Anti-Proliferative Effects in Cancer Cell Lines

The in vitro efficacy of these inhibitors is often evaluated by their ability to inhibit the proliferation of various cancer cell lines. This compound has demonstrated potent anti-proliferative activity in non-small cell lung cancer (NSCLC) cell lines.[4] To provide a comparative context, the anti-proliferative activities of other dual inhibitors in some of the same cell lines are presented below.

InhibitorNCI-H1975 (NSCLC)A549 (NSCLC)HCC827 (NSCLC)NCI-H1993 (NSCLC)
This compound 0.02 µM (IC₅₀)[1]0.08 µM (IC₅₀)[1]0.08 µM (IC₅₀)[4]0.08 µM (IC₅₀)[4]
Dactolisib (BEZ235) -0.38 µM (IC₅₀)[2]--
Omipalisib (GSK2126458) 14.4 nM (GI₅₀)[5]0.6 µM (IC₅₀)[4]--
Table 2: Comparative Anti-Proliferative Activity of this compound and Other Dual PI3K/mTOR Inhibitors in NSCLC Cell Lines. IC₅₀/GI₅₀ values represent the concentration of the inhibitor that causes a 50% reduction in cell viability/growth. A lower value indicates higher potency. Dashes indicate that data is not available.

In Vivo Efficacy: Preclinical Xenograft Models

Preclinical in vivo studies using xenograft models are crucial for evaluating the anti-tumor efficacy of these inhibitors. This compound has been shown to inhibit tumor growth in A549 and NCI-H1975 xenograft models.[6] While direct comparative studies are limited, data from studies on other dual inhibitors in these specific models offer some insight.

This compound In Vivo Efficacy

In a nude mouse xenograft model using A549 and NCI-H1975 human lung cancer cells, orally administered this compound (5, 10, or 20 mg/kg daily) significantly inhibited tumor growth.[6]

Comparative In Vivo Data
  • Dactolisib (BEZ235): In combination with other agents, Dactolisib has shown efficacy in an A549 xenograft model, demonstrating a synergistic effect on inhibiting tumor growth.[6][7]

Pharmacokinetic Profile

A favorable pharmacokinetic profile is essential for the clinical translation of any drug candidate. While detailed pharmacokinetic data for this compound is not publicly available, it is described as an orally active inhibitor.[4] For comparison, the pharmacokinetic properties of other dual inhibitors have been characterized:

  • Dactolisib (BEZ235): Orally bioavailable.[1]

  • Gedatolisib (PF-05212384): Administered intravenously in xenograft studies.[9]

  • Omipalisib (GSK2126458): Shows good oral bioavailability in preclinical species.[4]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of these inhibitors, it is essential to visualize the signaling pathways they target and the experimental workflows used to evaluate them.

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates cMet c-Met RTK->cMet Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Full Activation) S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation This compound This compound This compound->PI3K This compound->cMet Dual_Inhibitors Dual PI3K/mTOR Inhibitors Dual_Inhibitors->PI3K Dual_Inhibitors->mTORC2 Dual_Inhibitors->mTORC1

PI3K/mTOR signaling pathway and points of inhibition.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay Biochemical Kinase Assay Cell_Culture Cancer Cell Line Culture MTT_Assay MTT Assay (Cell Viability) Cell_Culture->MTT_Assay Western_Blot Western Blot (Protein Expression) Cell_Culture->Western_Blot Xenograft Xenograft Model Establishment Treatment Inhibitor Administration Xenograft->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement PK_Analysis Pharmacokinetic Analysis Treatment->PK_Analysis

General experimental workflow for inhibitor evaluation.

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Cancer cell lines (e.g., A549, NCI-H1975) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the inhibitor or vehicle control for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan (B1609692) Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control, and IC₅₀ values are determined.

Western Blot Analysis
  • Cell Lysis: Cells treated with inhibitors are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates is determined using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-Akt, p-S6K, total Akt, total S6K, and β-actin as a loading control).

  • Secondary Antibody and Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using a chemiluminescence substrate.

  • Analysis: Band intensities are quantified to determine the relative protein expression levels.

In Vivo Xenograft Study
  • Cell Implantation: Immunocompromised mice (e.g., nude mice) are subcutaneously injected with a suspension of cancer cells (e.g., 5 x 10⁶ A549 cells).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Mice are randomized into treatment and control groups. The treatment group receives the inhibitor (e.g., this compound orally), while the control group receives a vehicle.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and the tumors are excised for further analysis.

Conclusion

This compound is a potent dual inhibitor of PI3Kα and c-Met with significant anti-proliferative activity in NSCLC cell lines and in vivo efficacy in xenograft models. A direct and comprehensive comparison with other dual PI3K/mTOR inhibitors is challenging due to the lack of publicly available data on this compound's activity against all PI3K isoforms and mTOR. However, the existing data suggests that this compound is a promising therapeutic candidate, particularly for cancers with aberrant c-Met signaling in addition to PI3K pathway activation. Further studies are warranted to fully elucidate its inhibitory profile and compare its efficacy and safety head-to-head with other dual PI3K/mTOR inhibitors in various cancer models.

References

Unraveling the Off-Target Profile of DFX117: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the precision of kinase inhibitors is paramount. DFX117, a novel dual inhibitor of c-Met and phosphatidylinositol-3-kinase alpha (PI3Kα), has shown promise in preclinical models of non-small cell lung cancer.[1] However, a comprehensive understanding of its off-target activity is crucial for predicting potential therapeutic windows and anticipating adverse effects. This guide provides a comparative analysis of this compound's kinase activity profile, juxtaposed with representative inhibitors of its primary targets: capmatinib (B1663548) (a selective c-Met inhibitor) and alpelisib (B612111) (a selective PI3Kα inhibitor).

While specific kinome-wide screening data for this compound is not publicly available, this guide leverages data from analogous inhibitors to provide a predictive overview of its potential off-target landscape. Understanding the selectivity of this compound is critical, as off-target effects can lead to unforeseen toxicities or, in some cases, reveal new therapeutic opportunities through polypharmacology.

Comparative Kinase Inhibition Profiles

The following table summarizes the known on-target activities and expected off-target profiles of this compound, capmatinib, and alpelisib. This comparison is based on publicly available data for capmatinib and alpelisib, and the known dual-target nature of this compound.

Inhibitor Primary Target(s) Reported IC50/Kd on Primary Target(s) Potential Off-Target Profile
This compound c-Met, PI3KαData not publicly availableExpected to share off-target profiles with both c-Met and PI3Kα inhibitors. Potential for broader off-target effects due to its dual-inhibitor nature.
Capmatinib c-MetIC50: 0.13 nM[2]Highly selective for c-Met, with over 10,000-fold selectivity against a large panel of human kinases.[3]
Alpelisib PI3KαIC50: ~5 nMGenerally selective for PI3Kα, but off-target effects on other PI3K isoforms and related kinases can occur, leading to side effects like hyperglycemia.[4][5]

Experimental Protocols for Kinase Profiling

To assess the off-target activity of kinase inhibitors like this compound, several robust experimental methods are employed. Below are detailed protocols for two widely used assays.

KINOMEscan® Assay (DiscoverX)

The KINOMEscan® platform is a competition-based binding assay used to quantitatively measure the interactions between a test compound and a large panel of kinases.

Principle: The assay measures the ability of a compound to compete with an immobilized, active-site-directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction.

Protocol:

  • Preparation of Reagents:

    • DNA-tagged kinases are prepared.

    • An active-site directed ligand is immobilized on streptavidin-coated magnetic beads.

    • Test compounds are serially diluted in DMSO.

  • Binding Reaction:

    • The DNA-tagged kinase, immobilized ligand, and test compound are combined in a binding buffer.

    • The reaction is incubated at room temperature with shaking for 1 hour to allow for binding equilibrium to be reached.

  • Washing:

    • The affinity beads are washed to remove unbound kinase and test compound.

  • Elution:

    • The bound kinase is eluted from the beads.

  • Quantification:

    • The concentration of the eluted kinase is measured by qPCR using primers specific for the DNA tag.

  • Data Analysis:

    • The amount of bound kinase is compared to a DMSO control to determine the percent inhibition. Dissociation constants (Kd) can be calculated from dose-response curves.

ADP-Glo™ Kinase Assay (Promega)

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during a kinase reaction.

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP produced is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the kinase activity.

Protocol:

  • Kinase Reaction Setup:

    • In a multiwell plate, combine the kinase, substrate, ATP, and the test compound in an appropriate kinase reaction buffer.

    • Incubate at the optimal temperature for the kinase (typically 30°C) for a set period (e.g., 60 minutes).

  • Termination and ATP Depletion:

    • Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add the Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Luminescence Measurement:

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity. The inhibitory effect of the compound is determined by comparing the signal in the presence of the compound to a vehicle control. IC50 values can be determined from dose-response curves.

Visualizing Kinase Inhibition and Experimental Workflow

To further clarify the concepts discussed, the following diagrams illustrate a simplified signaling pathway affected by this compound and a typical workflow for assessing kinase inhibitor selectivity.

cluster_0 Signaling Cascade cluster_1 Inhibition Growth_Factor Growth Factor RTK c-Met Growth_Factor->RTK Activates PI3K PI3Kα RTK->PI3K Activates Downstream_Effectors Downstream Effectors (e.g., AKT, MAPK) PI3K->Downstream_Effectors Activates Cell_Response Cell Proliferation, Survival Downstream_Effectors->Cell_Response This compound This compound This compound->RTK Inhibits This compound->PI3K Inhibits

Figure 1. Simplified signaling pathway illustrating the dual inhibitory action of this compound on c-Met and PI3Kα.

Start Start: Select Test Compound (e.g., this compound) Assay_Selection Select Kinase Profiling Assay (e.g., KINOMEscan®) Start->Assay_Selection Perform_Assay Perform High-Throughput Screening Assay_Selection->Perform_Assay Data_Acquisition Acquire Raw Data (% Inhibition or Ktextsubscript{d}) Perform_Assay->Data_Acquisition Data_Analysis Analyze Data: - Identify Off-Targets - Determine Selectivity Score Data_Acquisition->Data_Analysis Comparison Compare with Alternative Inhibitors Data_Analysis->Comparison Report Generate Final Report and Selectivity Profile Comparison->Report

References

Safety Operating Guide

Navigating the Disposal of DFX117: A Comprehensive Guide to Laboratory Safety and Chemical Handling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the responsible disposal of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. This guide provides a procedural framework for the proper disposal of DFX117, ensuring the safety of laboratory personnel and adherence to regulatory standards. In the absence of specific public data for "this compound," this document outlines a generalized yet essential protocol based on established best practices for hazardous chemical waste management.

I. Immediate Safety Protocols and Hazard Assessment

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. In the absence of a specific SDS, treat this compound as a hazardous substance.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety goggles or a face shield.

  • Hand Protection: Use chemical-resistant gloves appropriate for the materials being handled.

  • Body Protection: A lab coat or chemical-resistant apron is required.

  • Respiratory Protection: If handling this compound as a powder or in a volatile solvent, work within a certified chemical fume hood to prevent inhalation.

II. Waste Characterization and Segregation

Proper characterization and segregation of chemical waste are critical to prevent dangerous reactions and ensure compliant disposal.

Table 1: Hypothetical Waste Profile for this compound

PropertyAssumed CharacteristicHandling and Segregation Guidance
Physical State Solid (crystalline powder)Collect in a designated, sealed container for solid chemical waste.
Liquid (solution)Collect in a compatible, sealed liquid waste container with secondary containment.
Chemical Reactivity Assumed to be reactive with...Do not mix with incompatible waste streams such as strong acids, bases, or oxidizing agents. Use separate, dedicated waste containers.
Toxicity Assumed to be acutely toxicHandle with extreme caution. All contaminated materials must be treated as hazardous waste.
Environmental Hazard Assumed to be harmful to aquatic lifePrevent any release into the environment. Do not dispose of down the drain.

Note: This table is for illustrative purposes. Always refer to the specific Safety Data Sheet for the compound .

III. Step-by-Step Disposal Procedures

The following steps provide a clear workflow for the safe disposal of this compound from the point of generation to collection.

  • Container Selection and Labeling:

    • Select a waste container that is compatible with this compound. For instance, use high-density polyethylene (B3416737) (HDPE) or glass containers for liquid waste.

    • The container must be in good condition, with a secure, leak-proof lid.

    • Affix a "Hazardous Waste" label to the container immediately.

    • The label must include:

      • The full chemical name: "this compound"

      • The concentration and composition of the waste.

      • The date when waste was first added.

      • The name of the principal investigator or responsible person.

      • Associated hazards (e.g., flammable, corrosive, toxic).

  • Waste Accumulation:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • Keep the container closed at all times, except when adding waste.

    • Ensure the storage area has secondary containment to capture any potential spills.

  • Handling of Contaminated Materials:

    • Solid Waste: Any materials contaminated with this compound, such as pipette tips, gloves, and weigh boats, must be disposed of in a designated solid hazardous waste container.

    • Liquid Waste: Unused solutions or rinsates containing this compound should be collected in a liquid hazardous waste container.

    • Sharps: Needles or other sharps contaminated with this compound must be placed in a designated, puncture-resistant sharps container for hazardous waste.

  • Request for Waste Pickup:

    • Once the waste container is full or has reached the accumulation time limit set by your institution's Environmental Health and Safety (EHS) department, arrange for a waste pickup.

    • Follow your institution's specific procedures for requesting a pickup, which may involve an online form or a direct call to EHS.

IV. Experimental Protocol: Decontamination of Glassware

This protocol outlines the procedure for decontaminating glassware that has been in contact with this compound.

  • Initial Rinse:

    • Working in a chemical fume hood, perform an initial rinse of the glassware with a suitable solvent that is known to dissolve this compound.

    • Collect this initial rinsate in the designated liquid hazardous waste container for this compound.

  • Secondary Rinse:

    • Perform a second rinse with the same solvent and collect the rinsate in the same hazardous waste container.

  • Triple Rinse with Water:

    • After the solvent rinses, triple-rinse the glassware with deionized water.

    • The first water rinsate should also be collected as hazardous waste to ensure the removal of any residual solvent and compound. Subsequent water rinses can typically be disposed of down the drain, but consult your institutional policy.

  • Drying:

    • Allow the glassware to air dry completely before reuse or storage.

V. Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DFX117_Disposal_Workflow start Start: this compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe assess_waste Assess Waste Type ppe->assess_waste solid_waste Solid Waste (Contaminated PPE, etc.) assess_waste->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinsate) assess_waste->liquid_waste Liquid sharps_waste Sharps Waste (Contaminated Needles) assess_waste->sharps_waste Sharps select_container_solid Select & Label Solid Waste Container solid_waste->select_container_solid select_container_liquid Select & Label Liquid Waste Container liquid_waste->select_container_liquid select_container_sharps Select & Label Sharps Container sharps_waste->select_container_sharps accumulate_waste Accumulate Waste in Satellite Area select_container_solid->accumulate_waste select_container_liquid->accumulate_waste select_container_sharps->accumulate_waste request_pickup Container Full? Request EHS Pickup accumulate_waste->request_pickup request_pickup->accumulate_waste No end End: Waste Disposed by EHS request_pickup->end Yes

Caption: Workflow for the safe segregation and disposal of this compound waste.

By adhering to these generalized but critical procedures, laboratories can ensure the safe handling and disposal of chemical waste like this compound, fostering a secure research environment and maintaining environmental responsibility. Always consult your institution's specific guidelines and the chemical's Safety Data Sheet for comprehensive information.

Personal protective equipment for handling DFX117

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, handling, and disposal information for DFX117, also known as DOWFAX™ DF 117 Defoamer. The information presented is based on the manufacturer's Material Safety Data Sheet (MSDS) and is intended for researchers, scientists, and drug development professionals. According to the Globally Harmonized System of Classification and Labelling (GHS), this product is not classified as hazardous. However, adherence to good industrial hygiene and safety practices is always recommended.

Physical and Chemical Properties

PropertyValue
Chemical Name Trimethylolpropane ethoxylated propoxylated
CASRN 52624-57-4
Appearance Not specified
Odor Not specified

Health Hazard Information

Exposure RouteSummary of Potential Effects
Inhalation Move person to fresh air. Consult a physician if effects occur.
Skin Contact Brief contact may cause slight skin irritation with local redness. Wash off with plenty of water. Prolonged contact is unlikely to result in the absorption of harmful amounts.
Eye Contact May cause slight temporary eye irritation. Corneal injury is unlikely. Flush eyes thoroughly with water for several minutes.
Ingestion Very low toxicity if swallowed. Harmful effects are not anticipated from swallowing small amounts.

Personal Protective Equipment (PPE)

While this compound is not classified as hazardous, the following PPE is recommended to minimize exposure and ensure safe handling in a laboratory setting.

PPE CategoryRecommended Equipment
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene)
Eye Protection Safety glasses with side shields or chemical splash goggles
Skin and Body Protection Standard laboratory coat
Respiratory Protection Not normally required. If vapors or mists are generated, use a NIOSH-approved respirator.

Handling and Storage

Handling:

  • Ensure adequate ventilation in the work area.

  • Avoid contact with eyes, skin, and clothing.

  • Wash thoroughly after handling.

  • A suitable emergency safety shower facility should be available in the work area.[1]

Storage:

  • Store in a cool, dry, well-ventilated area.

  • Keep containers tightly closed when not in use.

  • Store away from incompatible materials.

Spill and Disposal Procedures

Spill Response:

  • Small Spills: Absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it in a suitable container for disposal.

  • Large Spills: Dike the spilled material to prevent it from spreading. Absorb with an inert material and place it in a suitable container for disposal.

  • Cleaning: After the material has been collected, clean the area with water.

Disposal:

  • Dispose of waste and residues in accordance with local, state, and federal regulations.

  • Do not dispose of the material into any sewers, on the ground, or into any body of water.

Experimental Workflow for Safe Handling and Disposal

The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment & Disposal a Review MSDS b Don Appropriate PPE (Gloves, Goggles, Lab Coat) a->b c Use in a Well-Ventilated Area b->c d Perform Experiment c->d e Wipe Down Work Area d->e f Collect Waste in a Labeled, Sealed Container e->f g Dispose of Waste via Approved Chemical Waste Program f->g h Remove and Dispose of PPE g->h i Wash Hands Thoroughly h->i

Caption: Workflow for safe handling and disposal of this compound.

Disclaimer: The information provided is based on the available Material Safety Data Sheet for a product named DOWFAX™ DF 117 Defoamer. It is essential to confirm that this is the correct substance for your application and to always consult the specific MSDS provided by your supplier before use. This guide is intended to supplement, not replace, established laboratory safety protocols and professional judgment.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.